molecular formula C9H10O3 B1309608 3-(methoxymethyl)benzoic Acid CAS No. 32194-76-6

3-(methoxymethyl)benzoic Acid

Cat. No.: B1309608
CAS No.: 32194-76-6
M. Wt: 166.17 g/mol
InChI Key: ZPBMOTGPFVLBMN-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)benzoic acid is a benzoic acid derivative offered with a purity of 95% for research and development purposes . This product is provided as a solid and should be stored at 4-8°C . As a derivative of benzoic acid, this compound falls into a class of chemicals known for their significant role in scientific research. Benzoic acid derivatives are widely investigated for their biological activity and are frequently utilized as key intermediates in the synthesis of more complex molecules . Specifically, they serve as crucial building blocks in pharmaceutical research , for instance in the development of active compounds, and in materials science . The methoxymethyl functional group on the benzoic acid scaffold makes this compound a valuable precursor for further chemical transformations in synthetic chemistry. Handling and Safety: This compound has associated hazard warnings. Researchers should refer to the provided Safety Data Sheet (SDS) for detailed handling protocols. The indicated hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Important Notice: This product is intended for research applications and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methoxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBMOTGPFVLBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407071
Record name 3-(methoxymethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32194-76-6
Record name 3-(methoxymethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Methoxymethyl)benzoic Acid: Current Knowledge and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-(Methoxymethyl)benzoic acid (CAS No. 32194-76-6) is a substituted aromatic carboxylic acid with potential applications as a building block in medicinal chemistry and materials science. Its structure, featuring a benzoic acid moiety for derivatization (e.g., esterification, amidation) and a methoxymethyl group, offers a unique combination of functionalities. This guide aims to provide a comprehensive overview of the known chemical properties, synthetic strategies, and reactivity of this compound. However, it is important to note that publicly available experimental data on this compound is limited. This document synthesizes the available information, drawing parallels from closely related analogues to provide a scientifically grounded resource.

Core Chemical and Physical Properties

A thorough review of scientific databases and chemical supplier information reveals a notable lack of experimentally determined physical properties for this compound. The data presented in this section are primarily computed, providing theoretical estimates.

Structure and Identification

The foundational structure of this compound is a benzene ring substituted with a carboxylic acid group and a methoxymethyl group at the meta position.

Synthesis_Pathway m-Toluic Acid m-Toluic Acid 3-(Bromomethyl)benzoic Acid 3-(Bromomethyl)benzoic Acid m-Toluic Acid->3-(Bromomethyl)benzoic Acid NBS, Radical Initiator (e.g., AIBN or light) This compound This compound 3-(Bromomethyl)benzoic Acid->this compound Sodium Methoxide (NaOMe) in Methanol (MeOH)

Figure 2. Synthetic pathway to this compound.

Experimental Protocols

Rationale: This step involves the radical substitution of a benzylic hydrogen with bromine. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation, and a radical initiator is required to start the reaction.

Materials:

  • m-Toluic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add m-toluic acid and the solvent.

  • Add N-Bromosuccinimide and a catalytic amount of the radical initiator.

  • Heat the mixture to reflux under an inert atmosphere. The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the methyl signal of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure.

  • The crude 3-(bromomethyl)benzoic acid can be purified by recrystallization.

Rationale: This is a classic Williamson ether synthesis, an Sₙ2 reaction where the methoxide ion acts as a nucleophile, displacing the bromide from the benzylic position. Methanol serves as both the solvent and the source of the methoxide upon reaction with a strong base like sodium.

Materials:

  • 3-(Bromomethyl)benzoic acid

  • Sodium metal

  • Anhydrous Methanol (MeOH)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Prepare a solution of sodium methoxide by carefully adding sodium metal to anhydrous methanol under an inert atmosphere in a round-bottom flask. Caution: This reaction is exothermic and produces flammable hydrogen gas.

  • Once the sodium has completely reacted, add a solution of 3-(bromomethyl)benzoic acid in anhydrous methanol dropwise to the sodium methoxide solution at room temperature. A brief description of this step involves dissolving 12 g (55.75 millimoles) of 3-bromomethyl-benzoic acid in 10 ml of anhydrous methanol and adding 22.30 ml of sodium methylate (concentration 5 millimoles/ml) dropwise.[1]

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • After the reaction is complete, carefully quench any remaining sodium methoxide with water.

  • Acidify the mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate and precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Purify the crude this compound by recrystallization.

Spectroscopic Characterization (Predicted)

As experimental spectra are not available, this section provides predicted data and analysis based on the known spectral properties of related compounds.

¹H NMR Spectroscopy

The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons, the benzylic methylene protons, and the methoxy protons. The aromatic region would likely display a complex multiplet pattern due to the meta-substitution.

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1H
Aromatic (-C₆H₄-)7.2 - 8.0Multiplet4H
Benzylic (-CH₂-)~4.5Singlet2H
Methoxy (-OCH₃)~3.4Singlet3H
¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (-C OOH)~170
Aromatic (C -COOH)~130-135
Aromatic (C -CH₂OCH₃)~138-142
Aromatic (-C H-)128-132
Benzylic (-C H₂-)~74
Methoxy (-OC H₃)~58
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and ether functional groups.

Table 5: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Very broad, characteristic of H-bonding
C=O (Carboxylic Acid)1680-1710Strong, sharp
C-O (Ether)1050-1150Strong
Aromatic C=C1450-1600Medium to weak
Aromatic C-H3000-3100Medium to weak
Mass Spectrometry

The mass spectrum (electron ionization) would be expected to show a molecular ion peak at m/z = 166. Key fragmentation patterns would likely involve the loss of the methoxy group, the methoxymethyl group, and the carboxylic acid group.

Table 6: Predicted Mass Spectrometry Fragments

m/zPossible Fragment
166[M]⁺
151[M - CH₃]⁺
135[M - OCH₃]⁺
121[M - COOH]⁺
105[C₆H₅CO]⁺
91[C₇H₇]⁺ (tropylium ion)

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by its two main functional groups: the carboxylic acid and the benzyl methyl ether.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for a variety of transformations, making this compound a useful intermediate in drug discovery and materials science.

The carboxylic acid can be readily converted to its corresponding esters via Fischer esterification (acid-catalyzed reaction with an alcohol) or by reaction with an alkyl halide in the presence of a base.

Esterification This compound This compound Ester Derivative Ester Derivative This compound->Ester Derivative R-OH, H⁺

Figure 3. General esterification reaction.

Amide derivatives can be synthesized through the reaction of this compound with an amine, typically using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Amide_Formation This compound This compound Amide Derivative Amide Derivative This compound->Amide Derivative R-NH₂, Coupling Agent

Figure 4. General amide bond formation.

Reactivity of the Methoxymethyl Group

The benzyl methyl ether linkage is generally stable under many reaction conditions. However, it can be cleaved under harsh acidic conditions or through hydrogenolysis. This stability allows for selective reactions at the carboxylic acid group.

Safety and Handling

Based on available safety data, this compound is classified as an irritant.

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Handle in a well-ventilated area.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

Store at room temperature or as recommended by the supplier.[3]

Conclusion

This compound is a bifunctional molecule with potential for further chemical elaboration. While a comprehensive experimental dataset for this specific compound is not currently available in the public domain, its synthesis and reactivity can be reliably predicted based on well-established principles of organic chemistry and data from closely related analogues. The synthetic protocols and predicted spectral data provided in this guide offer a solid foundation for researchers and drug development professionals interested in utilizing this compound in their work. Further experimental characterization of this molecule would be a valuable contribution to the chemical literature.

References

  • PubChem. This compound. [Link]

  • ChemSrc. Methyl 3-(chloromethyl)benzoate. [Link]

  • PrepChem. Preparation of 3-methoxymethyl-benzoic acid. [Link]

Sources

An In-Depth Technical Guide to 3-(Methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methoxymethyl)benzoic acid (CAS No. 32194-76-6) is a substituted aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its bifunctional nature, featuring a reactive carboxylic acid group and a methoxymethyl substituent, makes it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, reactivity, and applications, with a focus on its utility for professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. The presence of both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the carbonyl and ether oxygens) influences its physical properties, such as its melting point and solubility.

PropertyValueSource(s)
CAS Number 32194-76-6[1]
Molecular Formula C₉H₁₀O₃[2]
Molecular Weight 166.17 g/mol [2]
Melting Point 64-66 °C[3]
Boiling Point 289.9 °C at 760 mmHg (Predicted)[3]
Density 1.177 g/cm³ (Predicted)[3]
LogP 1.5312 (Predicted)[4]
Topological Polar Surface Area (TPSA) 46.53 Ų[4]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and well-documented method involves the nucleophilic substitution of a benzylic halide with a methoxide source.

Primary Synthetic Route: Nucleophilic Substitution of 3-(Bromomethyl)benzoic Acid

This method provides a direct and efficient pathway to the target molecule. The causality behind this experimental choice lies in the high reactivity of the benzylic bromide towards nucleophilic attack by the methoxide ion.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3-Bromomethyl-benzoic acid 3-Bromomethyl-benzoic acid Reaction Reaction 3-Bromomethyl-benzoic acid->Reaction Sodium Methoxide (NaOMe) Sodium Methoxide (NaOMe) Sodium Methoxide (NaOMe)->Reaction Nucleophile Methanol (MeOH) Methanol (MeOH) Methanol (MeOH)->Reaction Solvent 3-Methoxymethyl-benzoic acid 3-Methoxymethyl-benzoic acid Reaction->3-Methoxymethyl-benzoic acid Nucleophilic Substitution

Caption: Synthetic pathway to this compound.

Experimental Protocol:

  • Dissolution: Dissolve 12 g (55.75 mmol) of 3-(bromomethyl)benzoic acid in 10 ml of anhydrous methanol.

  • Addition of Nucleophile: To the solution, add 22.30 ml of sodium methylate (5 mmol/ml concentration) dropwise. The use of sodium methylate provides a strong nucleophile (methoxide) to displace the bromide.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

  • Workup: Upon completion, the reaction mixture is typically quenched with water and acidified to protonate the carboxylate. The product can then be extracted with an organic solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methoxy protons, and the acidic proton of the carboxylic acid.

  • Aromatic Protons (Ar-H): Signals are expected in the range of 7.4-8.1 ppm. The substitution pattern will lead to a complex splitting pattern.

  • Benzylic Protons (-CH₂-): A singlet is expected around 4.5 ppm.

  • Methoxy Protons (-OCH₃): A sharp singlet is anticipated around 3.4 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

  • Carbonyl Carbon (-COOH): The signal for the carboxylic acid carbon is expected to appear in the range of 165-175 ppm.

  • Aromatic Carbons (Ar-C): Multiple signals are expected in the aromatic region (120-140 ppm). The carbon attached to the carboxylic acid group (C1) and the carbon attached to the methoxymethyl group (C3) will have distinct chemical shifts from the other aromatic carbons.

  • Benzylic Carbon (-CH₂-): The benzylic carbon signal is anticipated around 70-75 ppm.

  • Methoxy Carbon (-OCH₃): The methoxy carbon should appear further upfield, typically in the range of 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak is anticipated around 1700 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.

  • C-O Stretch (Ether): A distinct C-O stretching vibration for the methoxymethyl group is expected in the fingerprint region, typically around 1100 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will show multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (166.17).

  • Fragmentation Pattern: Common fragmentation pathways for benzoic acid derivatives include the loss of the carboxylic acid group (-COOH, 45 Da) and water (-H₂O, 18 Da). For this compound, fragmentation of the methoxymethyl side chain is also expected, such as the loss of a methoxy radical (-OCH₃, 31 Da) or a formaldehyde molecule (-CH₂O, 30 Da).

Chemical Reactivity and Applications in Synthesis

The dual functionality of this compound makes it a valuable synthon for the construction of more complex molecular architectures.

G cluster_reactivity Chemical Reactivity cluster_applications Synthetic Applications This compound This compound Carboxylic Acid Chemistry Carboxylic Acid Chemistry This compound->Carboxylic Acid Chemistry Functional Group Methoxymethyl Group Chemistry Methoxymethyl Group Chemistry This compound->Methoxymethyl Group Chemistry Functional Group Aromatic Ring Chemistry Aromatic Ring Chemistry This compound->Aromatic Ring Chemistry Core Structure Esterification Esterification Carboxylic Acid Chemistry->Esterification Amidation Amidation Carboxylic Acid Chemistry->Amidation Reduction Reduction Carboxylic Acid Chemistry->Reduction Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Aromatic Ring Chemistry->Electrophilic Aromatic Substitution

Caption: Reactivity and synthetic applications of this compound.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst (e.g., H₂SO₄) or with a coupling agent yields the corresponding esters. This is a common strategy for prodrug synthesis or for modifying the solubility and pharmacokinetic properties of a molecule.

  • Amidation: Coupling with amines using standard peptide coupling reagents (e.g., DCC, EDC) or after conversion to an acid chloride (using, for example, SOCl₂) provides a wide range of amides. This is a fundamental reaction in the synthesis of many drug candidates.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(methoxymethyl)benzyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactivity of the Methoxymethyl Group and Aromatic Ring

The methoxymethyl group is generally stable under many reaction conditions, making it a useful substituent. The aromatic ring can undergo electrophilic aromatic substitution reactions, with the substitution pattern directed by the existing carboxylic acid and methoxymethyl groups.

Applications as a Pharmaceutical Intermediate

Substituted benzoic acids are common structural motifs in a wide range of pharmaceuticals. While specific examples detailing the use of this compound in the synthesis of named drug candidates are not prevalent in publicly accessible literature, its structural features are highly relevant to drug discovery. It can serve as a key intermediate in the synthesis of compounds targeting various therapeutic areas, including cardiovascular and central nervous system (CNS) disorders, as well as in the development of anti-inflammatory and analgesic agents.[5][6] The ability to modify both the carboxylic acid and the aromatic ring allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the context of medicinal chemistry and drug discovery. Its well-defined reactivity and dual functional groups provide chemists with a powerful tool for the construction of complex molecular targets. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in research and development.

References

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-methoxymethyl-benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-methoxy-, methyl ester. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H10O3). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

  • Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H10O3). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-methoxy-4-methyl-. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methoxy benzoic acid - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. Retrieved from [Link]

  • AOBChem USA. (n.d.). This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 3-(Methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(methoxymethyl)benzoic acid, focusing on its molecular structure, synthesis, definitive characterization through modern spectroscopic techniques, and its role as a versatile scaffold in medicinal chemistry. As a substituted benzoic acid, this compound represents a valuable building block for the synthesis of complex, biologically active molecules.

Core Molecular Identity & Physicochemical Properties

This compound is an aromatic carboxylic acid characterized by a benzoic acid core with a methoxymethyl substituent at the meta- (3-) position of the benzene ring. This substitution pattern dictates its chemical reactivity and physical properties.

The fundamental structure consists of a carboxyl group (-COOH) and a methoxymethyl ether group (-CH₂OCH₃) attached to the aromatic ring. The carboxyl group is an electron-withdrawing group that deactivates the ring towards electrophilic substitution, while the ether linkage within the methoxymethyl group is generally stable under physiological conditions.

Caption: 2D chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

Property Value Source
IUPAC Name This compound [1]
CAS Number 32194-76-6 [1][2][3][4]
Molecular Formula C₉H₁₀O₃ [1][2][3][5]
Molecular Weight 166.17 g/mol [1][2][3]
Canonical SMILES COCC1=CC(=CC=C1)C(=O)O [1][2][5]
InChIKey ZPBMOTGPFVLBMN-UHFFFAOYSA-N [1]
Monoisotopic Mass 166.062994177 Da [1]
Predicted XLogP3 1.3 [1][5]
Hydrogen Bond Donor Count 1 [1]

| Hydrogen Bond Acceptor Count | 3 |[1] |

Synthesis and Verification

The synthesis of this compound can be efficiently achieved through nucleophilic substitution on a suitable precursor, such as 3-(bromomethyl)benzoic acid. This approach leverages the well-established Williamson ether synthesis. The rationale for this choice is its high efficiency and the commercial availability of the starting materials. Verification of the final product's identity and purity is a critical, self-validating step achieved through the spectroscopic methods detailed in the subsequent section.

Protocol 2.1: Synthesis via Williamson Etherification

This protocol describes the synthesis from 3-(bromomethyl)benzoic acid and sodium methoxide.[6]

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-(bromomethyl)benzoic acid (1.0 eq.) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Nucleophile Addition: While stirring, add a solution of sodium methoxide in methanol (2.5 eq.) dropwise to the flask at room temperature. The causality here is the deprotonation of the carboxylic acid and subsequent nucleophilic attack by the methoxide ion on the benzylic bromide.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Acidification: Carefully quench the reaction by adding deionized water. Acidify the aqueous solution to a pH of 1-2 using 1M hydrochloric acid (HCl). This step re-protonates the carboxylate to yield the final benzoic acid product, which will precipitate out of the aqueous solution.

  • Isolation: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the solid with cold deionized water to remove inorganic salts. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

  • Drying & Characterization: Dry the purified product in a vacuum oven. The final validation of the molecular structure is performed using NMR, MS, and IR spectroscopy.

synthesis_workflow start 3-(bromomethyl)benzoic acid + Sodium Methoxide reaction Williamson Ether Synthesis (Methanol, RT, 12-18h) start->reaction workup Aqueous Workup & Acidification (HCl) reaction->workup isolation Filtration & Washing workup->isolation purification Recrystallization isolation->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Definitive Structural Elucidation via Spectroscopic Methods

Confirming the molecular structure of a synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous evidence of its identity, purity, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7]

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz (or higher) spectrometer. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. This provides one signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (Predicted shifts are based on analogous structures and chemical shift theory)

¹H NMR Assignment Predicted δ (ppm) Multiplicity Integration Rationale
Proton -COOH~11-13Broad Singlet1HAcidic proton, highly deshielded, often exchanges with trace water.
Ar-H ~8.0Singlet (or narrow t)1HAromatic proton between two substituents.
Ar-H ~7.8Doublet1HAromatic proton ortho to the carboxyl group.
Ar-H ~7.5Triplet1HAromatic proton meta to both groups.
Ar-H ~7.4Doublet1HAromatic proton ortho to the methoxymethyl group.
-CH₂ -O-~4.5Singlet2HMethylene protons adjacent to an oxygen and an aromatic ring.
-O-CH₃ ~3.4Singlet3HMethyl protons of the methoxy group.
¹³C NMR Assignment Predicted δ (ppm) Rationale
Carbon -C =O~168Carbonyl carbon of the carboxylic acid.
Ar-C -CH₂~139Aromatic carbon attached to the methoxymethyl group.
Ar-C -COOH~132Aromatic carbon attached to the carboxyl group.
Ar-C H~130-131Aromatic methine carbons.
Ar-C H~128-129Aromatic methine carbons.
-C H₂-O-~74Methylene carbon of the ether linkage.
-O-C H₃~58Methyl carbon of the methoxy group.
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation patterns.

Experimental Protocol for MS Analysis:

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with liquid chromatography (LC-MS).

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion with minimal fragmentation. Electron Ionization (EI) can also be used to induce characteristic fragmentation.[7]

  • Mass Analysis: Analyze the ions with a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass, which can be used to confirm the molecular formula.

Expected Mass Spectrometry Results:

  • Molecular Ion: The primary observation in high-resolution MS would be the protonated molecule [M+H]⁺ at an m/z of approximately 167.0703, corresponding to the formula C₉H₁₁O₃⁺.

  • Fragmentation: Under EI conditions, characteristic fragmentation would include the loss of the methoxy radical (•OCH₃, M-31) and the loss of the methoxymethyl radical (•CH₂OCH₃, M-45).

Table 3: Predicted Collision Cross Section (CCS) Values for Adducts [5]

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 167.07027 132.3
[M+Na]⁺ 189.05221 140.2

| [M-H]⁻ | 165.05571 | 134.9 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

Expected Characteristic Absorption Bands:

  • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

  • ~1710-1680 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.

  • ~1300-1200 cm⁻¹ (medium): C-O stretch of the carboxylic acid.

  • ~1120-1085 cm⁻¹ (strong): C-O-C stretch of the ether linkage.[8]

  • ~3100-3000 cm⁻¹ (medium) & ~1600-1450 cm⁻¹ (medium): Aromatic C-H and C=C stretching vibrations.

Role as a Scaffold in Medicinal Chemistry

Benzoic acid and its derivatives are privileged structures in drug discovery, serving as foundational scaffolds for a vast number of active pharmaceutical ingredients (APIs).[9] this compound is a valuable intermediate due to the strategic placement and reactivity of its functional groups.

  • Carboxylic Acid Handle: The -COOH group is a key reactive site. It can be readily converted into amides, esters, or other functional groups, allowing for the covalent linkage of the scaffold to other pharmacophores. This is a cornerstone of combinatorial chemistry and lead optimization.[10][11]

  • Meta-Substitution Pattern: The 1,3-substitution pattern provides a specific spatial orientation for attached molecular fragments, which is critical for precise binding to biological targets like enzymes or receptors.

  • Methoxymethyl Group: This group imparts specific physicochemical properties. It is moderately lipophilic and contains a hydrogen bond acceptor (the ether oxygen). It is generally metabolically stable but can be designed as a bioisostere for other functional groups to fine-tune a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

scaffold_diagram cluster_mods Potential Modifications scaffold This compound Scaffold mod1 Amide Formation (Coupling with R-NH₂) scaffold->mod1 -COOH site mod2 Esterification (Reaction with R-OH) scaffold->mod2 -COOH site mod3 Ring Functionalization (e.g., Halogenation) scaffold->mod3 Aromatic Ring drug New Drug Candidate mod1->drug Link to Pharmacophore prodrug Modified Bioavailability mod2->prodrug Create Prodrug sar Tune Potency/Selectivity mod3->sar SAR Studies

Sources

An In-depth Technical Guide to the Synthesis of 3-(Methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways leading to 3-(methoxymethyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. We will delve into the core synthetic strategies, elucidate the underlying reaction mechanisms, and provide detailed experimental protocols.

Introduction

This compound is a bifunctional molecule incorporating a carboxylic acid and a methoxymethyl group on a benzene ring. This unique combination of functionalities makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. The carboxylic acid moiety provides a handle for amide bond formation, esterification, and other transformations, while the methoxymethyl group can influence solubility, metabolic stability, and binding interactions in a biological context. A robust and scalable synthesis of this compound is therefore of significant interest. This guide will focus on the most direct and efficient synthetic route, while also exploring viable alternatives.

Primary Synthesis Pathway: Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the reaction proceeds between 3-(bromomethyl)benzoic acid and sodium methoxide.

Causality Behind Experimental Choices

The choice of the Williamson ether synthesis is predicated on its reliability, high yields, and the ready availability of the starting materials. The benzylic bromide of 3-(bromomethyl)benzoic acid is highly activated towards SN2 displacement due to the electron-withdrawing nature of the adjacent benzene ring and carboxylic acid group. Sodium methoxide is a strong nucleophile and a readily available reagent. Methanol is an ideal solvent as it is the conjugate acid of the nucleophile, minimizing side reactions, and is easily removed post-reaction.

Reaction Mechanism

The reaction proceeds via a standard SN2 mechanism. The methoxide ion (CH₃O⁻) acts as the nucleophile, attacking the electrophilic benzylic carbon of 3-(bromomethyl)benzoic acid. This backside attack leads to the displacement of the bromide ion, which is a good leaving group, in a single concerted step. The result is the formation of the ether linkage and sodium bromide as a byproduct.

Williamson_Ether_Synthesis reactant1 3-(Bromomethyl)benzoic Acid intermediate Transition State reactant1->intermediate S N 2 Attack reactant2 Sodium Methoxide (NaOMe) reactant2->intermediate product This compound intermediate->product byproduct Sodium Bromide (NaBr) intermediate->byproduct

Caption: SN2 mechanism of this compound synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a verified synthetic procedure.[1]

Materials:

  • 3-(bromomethyl)benzoic acid

  • Anhydrous methanol

  • Sodium methoxide solution (e.g., 25% in methanol)

  • Deionized water

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 12 g (55.75 mmol) of 3-(bromomethyl)benzoic acid in 10 ml of anhydrous methanol.[1]

  • Addition of Sodium Methoxide: Cool the solution in an ice bath. To the stirred solution, add 22.30 ml of a 5 M sodium methoxide solution in methanol dropwise via a dropping funnel.[1] The addition should be controlled to maintain a low temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, carefully add deionized water to the reaction mixture.

  • Acidification: Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic extracts.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Reactant/ProductMolecular Weight ( g/mol )Amount (g or ml)Moles (mmol)
3-(Bromomethyl)benzoic acid215.0412 g55.75
Sodium Methoxide (5M solution)54.0222.30 ml111.5
This compound166.17--

Table 1: Stoichiometry for the synthesis of this compound.

Precursor Synthesis: 3-(Bromomethyl)benzoic acid

The starting material, 3-(bromomethyl)benzoic acid, can be synthesized from 3-methylbenzoic acid via a free-radical bromination reaction.[2][3][4] This reaction is typically initiated by light or a radical initiator such as benzoyl peroxide, with N-bromosuccinimide (NBS) often used as the brominating agent to maintain a low concentration of bromine.[4]

Precursor_Synthesis start 3-Methylbenzoic Acid product 3-(Bromomethyl)benzoic Acid start->product Free-Radical Bromination reagents NBS, Initiator (e.g., BPO), CCl₄, heat/light reagents->product

Caption: Synthesis of 3-(bromomethyl)benzoic acid.

Alternative Synthetic Pathways

While the Williamson ether synthesis is the most direct route, other strategies can be employed, particularly if the starting materials for the primary route are unavailable.

From 3-Hydroxybenzoic Acid

This multi-step approach involves the protection of the carboxylic acid, methylation of the hydroxyl group, and subsequent deprotection.

  • Protection: The carboxylic acid of 3-hydroxybenzoic acid is first protected, commonly as a methyl or ethyl ester via Fischer esterification.[5][6] This prevents the acidic proton from interfering with the subsequent methylation step.

  • Methylation: The phenolic hydroxyl group is then methylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃).[5]

  • Deprotection: Finally, the ester protecting group is removed by hydrolysis (saponification) under basic conditions, followed by acidification to yield this compound.[5]

Alternative_Pathway_1 start 3-Hydroxybenzoic Acid step1 Protection (Esterification) start->step1 intermediate1 Methyl 3-hydroxybenzoate step1->intermediate1 step2 Methylation (e.g., DMS, K₂CO₃) intermediate1->step2 intermediate2 Methyl 3-methoxybenzoate step2->intermediate2 step3 Deprotection (Hydrolysis) intermediate2->step3 product This compound step3->product

Caption: Synthesis from 3-hydroxybenzoic acid.

Oxidation of 3-(Methoxymethyl)toluene

If 3-(methoxymethyl)toluene is readily available, it can be oxidized to the corresponding benzoic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can be used to oxidize the benzylic methyl group to a carboxylic acid.[7][8] Care must be taken to control the reaction conditions to avoid over-oxidation or cleavage of the methoxymethyl ether.

From 3-Formylbenzoic Acid

This two-step sequence begins with the reduction of the aldehyde functionality, followed by ether formation.

  • Reduction: 3-Formylbenzoic acid can be selectively reduced to 3-(hydroxymethyl)benzoic acid using a mild reducing agent such as sodium borohydride (NaBH₄).[9][10][11]

  • Williamson Ether Synthesis: The resulting 3-(hydroxymethyl)benzoic acid can then be converted to this compound via a Williamson ether synthesis, as described previously, by first forming the alkoxide with a base and then reacting it with a methylating agent.

Conclusion

The synthesis of this compound is most efficiently achieved through a Williamson ether synthesis starting from 3-(bromomethyl)benzoic acid. This method is robust, high-yielding, and utilizes readily accessible reagents. Alternative pathways, originating from 3-hydroxybenzoic acid, 3-(methoxymethyl)toluene, or 3-formylbenzoic acid, provide valuable options depending on the availability of starting materials and the desired scale of the synthesis. The choice of the optimal synthetic route will ultimately be guided by factors such as cost, scalability, and the specific requirements of the research or development program.

References

  • BenchChem. (n.d.). Protecting Group Strategies for the Carboxylic Acid in 2-(Chloromethyl)benzoic Acid: Application Notes and Protocols.
  • PrepChem.com. (n.d.). Preparation of 3-methoxymethyl-benzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 3-(bromomethyl)benzoic acid, 3-(hexadecyloxy)-2-methoxypropyl ester.
  • Sigma-Aldrich. (n.d.). 3-Formylbenzoic acid.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].
  • Chem21Labs. (n.d.). Synthesis of Benzoic Acid.
  • BenchChem. (n.d.). Application Note: A Three-Step Synthesis of 3-(2-Methoxyphenyl)benzoic Acid from 3-Hydroxybenzoic Acid.
  • Jasperse, J. (n.d.). Grignard Reaction.
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  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates.
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  • Sigma-Aldrich. (n.d.). 3-Formylbenzoic acid.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • University of Missouri–St. Louis. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • TCI EUROPE N.V. (n.d.). Williamson Ether Synthesis.
  • Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid.
  • University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction.
  • University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction.
  • Santa Cruz Biotechnology. (n.d.). Benzoic acid 3-bromomethyl-phenyl ester.
  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
  • University of Wisconsin-River Falls. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide.
  • Mohammed, W. T. (2025, January 1). Oxidation of Toluene to Benzoic Acid Catalyzed by Modified Vanadium Oxide.
  • Jia, J., et al. (2020). Oxidation of toluene to benzoic acid via VOTPP catalyst synthesized with an improved method. Monatshefte fuer Chemie, 151(10), 1549-1555.
  • Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • Google Patents. (n.d.). US20040236146A1 - Method for producing 3-bromomethylbenzoic acids.
  • askIITians. (2025, March 11). How do you convert the following? Toluene to Benzoic acid.
  • ResearchGate. (n.d.). Catalytic Liquid Phase Oxidation of Toluene to Benzoic Acid.
  • Sigma-Aldrich. (n.d.). 3-Formylbenzoic acid.
  • BenchChem. (n.d.). Methyl 3-(bromomethyl)benzoate.
  • Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • ResearchGate. (2025, August 6). One-step production of methoxymethyl benzene by selective oxidation of toluene in a electrochemical system assisted by SO 4 2−/Fe 2O 3 –MoO 3.
  • Google Patents. (n.d.). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
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IUPAC name for 3-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Methoxymethyl)benzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This compound, with the IUPAC name firmly established, is a substituted aromatic carboxylic acid that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive technical overview of its chemical properties, detailed synthetic protocols, analytical methodologies for its characterization and quantification, and a discussion of its applications in research and drug development. By synthesizing information from established chemical principles and analogous compounds, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction and Physicochemical Properties

This compound (CAS No: 32194-76-6) is an organic compound featuring a benzoic acid core substituted with a methoxymethyl group at the meta-position.[1] This unique substitution pattern imparts a combination of lipophilic and hydrophilic characteristics, making it an attractive scaffold for the synthesis of diverse molecular architectures. The carboxylic acid group provides a reactive handle for amide bond formation, esterification, and other derivatizations, while the methoxymethyl group can influence the compound's solubility, metabolic stability, and binding interactions with biological targets.[2]

The fundamental physicochemical properties of this compound are summarized in the table below:

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₉H₁₀O₃[3]
Molecular Weight 166.17 g/mol [1]
CAS Number 32194-76-6[3]
Appearance White to off-white crystalline powder (predicted)[2]
Monoisotopic Mass 166.06299 Da[1]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a nucleophilic substitution reaction, utilizing 3-(bromomethyl)benzoic acid as the starting material. The following protocol provides a detailed, step-by-step methodology for this transformation.

Synthetic Scheme

The overall synthetic pathway involves the displacement of the bromide ion from 3-(bromomethyl)benzoic acid by a methoxide ion, generated from sodium methoxide.

start 3-(Bromomethyl)benzoic Acid product This compound start->product Nucleophilic Substitution reagent Sodium Methoxide in Methanol

Caption: Synthetic route to this compound.

Experimental Protocol

Materials:

  • 3-(Bromomethyl)benzoic acid

  • Sodium methoxide

  • Anhydrous methanol

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • pH paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (46.5 mmol) of 3-(bromomethyl)benzoic acid in 100 mL of anhydrous methanol.

  • Addition of Sodium Methoxide: While stirring, slowly add a solution of sodium methoxide in methanol (e.g., 25% w/w solution) in a slight molar excess (e.g., 1.1 equivalents, 51.15 mmol). The addition should be done at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Workup:

    • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 100 mL of deionized water.

    • Acidify the aqueous solution to a pH of approximately 2-3 with 1 M hydrochloric acid. A precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

  • Purification:

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) or by column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound can be achieved through various spectroscopic techniques. Below are the predicted spectroscopic data based on the compound's structure and data from analogous compounds.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are presented below.[4]

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Carboxylic Acid~12.0 - 13.0Singlet (broad)1H-COOH
Aromatic~8.0 - 7.4Multiplet4HAr-H
Methylene~4.5Singlet2H-CH₂-
Methyl~3.4Singlet3H-OCH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl~170-COOH
Aromatic~140 - 128Ar-C
Methylene~74-CH₂-
Methyl~58-OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are:[5][6]

  • O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹

  • C-H stretch (aromatic): Peaks around 3100-3000 cm⁻¹

  • C-H stretch (aliphatic): Peaks around 2950-2850 cm⁻¹

  • C=O stretch (carbonyl): A strong, sharp peak around 1700-1680 cm⁻¹

  • C=C stretch (aromatic): Peaks in the region of 1600-1450 cm⁻¹

  • C-O stretch (ether): A peak around 1100 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z = 166.[7]

Analytical Methods for Quality Control

To ensure the purity and concentration of this compound for research and development purposes, validated analytical methods are crucial. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

HPLC-UV Method

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% phosphoric acid to ensure the carboxylic acid is protonated). A typical starting point could be a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the sample from the calibration curve.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Mobile Phase s1->s2 h1 Inject into HPLC s2->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection at 254 nm h2->h3 d1 Record Chromatogram h3->d1 d2 Quantify using Calibration Curve d1->d2

Caption: Workflow for the analysis of this compound by HPLC.

Applications in Research and Drug Development

This compound serves as a valuable and versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical applications.[2][8] Its bifunctional nature allows for selective modifications at either the carboxylic acid or the methoxymethyl group, enabling the generation of diverse chemical libraries for drug discovery screening.

A Scaffold for Medicinal Chemistry

The benzoic acid moiety is a well-established scaffold in medicinal chemistry, found in a wide range of approved drugs.[9] The introduction of the methoxymethyl group at the meta-position can be leveraged to fine-tune the physicochemical and pharmacological properties of a lead compound. For instance, it can:

  • Improve solubility: The ether oxygen can act as a hydrogen bond acceptor.

  • Enhance metabolic stability: The ether linkage is generally more resistant to metabolic cleavage than an ester or an amide.

  • Modulate binding affinity: The methoxymethyl group can occupy a specific pocket in a biological target, leading to improved potency and selectivity.

scaffold This compound derivatives Diverse Chemical Library scaffold->derivatives Derivatization screening High-Throughput Screening derivatives->screening Biological Assays hit Hit Compound screening->hit Identification

Caption: this compound as a scaffold in drug discovery.

While specific drugs derived from this compound are not prominently documented in publicly available literature, its structural motifs are present in various biologically active compounds. Benzoic acid derivatives have shown a wide range of therapeutic potential, including anticancer and antimicrobial activities.[9] Therefore, novel derivatives of this compound represent a promising avenue for the development of new therapeutic agents.

Conclusion

This compound is a valuable chemical entity with significant potential in the fields of organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, methods for its analysis, and a discussion of its applications. As the demand for novel and effective therapeutics continues to grow, the strategic use of versatile building blocks like this compound will be instrumental in the advancement of drug discovery and development.

References

  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid. Retrieved from [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 3-(bromomethyl)benzoic acid, 3-(hexadecyloxy)-2-methoxypropyl ester. Retrieved from [Link]

  • AOBChem USA. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-methoxy-4-methyl-. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-methoxy-, methyl ester. Retrieved from [Link]

  • Molbase. (n.d.). This compound|32194-76-6. Retrieved from [Link]

  • Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [https://www.docbrown.info/page06/IRspec/ benzoicacidIR.htm]([Link] benzoicacidIR.htm)

  • NIST. (n.d.). Benzoic acid, 3-methoxy-. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Medicinal Chemistry In The Path Of Drug Discovery. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

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An In-Depth Technical Guide to 3-(Methoxymethyl)benzoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical, chemical, and synthetic aspects of 3-(methoxymethyl)benzoic acid, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but actionable insights grounded in established scientific principles.

Introduction

This compound is a substituted aromatic carboxylic acid that holds significance as a versatile building block in organic synthesis. Its unique structural features—a carboxylic acid group and a methoxymethyl substituent on the benzene ring—offer multiple reaction sites for the construction of more complex molecules. This makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Understanding its fundamental properties is crucial for its effective application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in any scientific endeavor. The data for this compound is summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
CAS Number 32194-76-6[1]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa (Predicted) ~4.2 (estimated based on benzoic acid)
XLogP3 (Predicted) 1.3[1]

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the nucleophilic substitution of 3-(bromomethyl)benzoic acid with sodium methoxide. This reaction is a classic example of a Williamson ether synthesis, adapted for the formation of a benzyl ether.

Reaction Scheme

Synthesis reactant1 3-(Bromomethyl)benzoic Acid product This compound reactant1->product Nucleophilic Substitution reactant2 Sodium Methoxide (in Methanol) reactant2->product byproduct Sodium Bromide

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of this compound.

Materials:

  • 3-(Bromomethyl)benzoic acid

  • Anhydrous methanol

  • Sodium metal (or commercial sodium methoxide solution)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (anhydrous)

Procedure:

  • Preparation of Sodium Methoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add freshly cut sodium metal to anhydrous methanol under a nitrogen atmosphere. The reaction is exothermic and should be cooled in an ice bath as needed. Continue adding sodium in portions until the desired molar excess of sodium methoxide is achieved. Alternatively, a commercially available solution of sodium methoxide in methanol can be used.

  • Reaction: Dissolve 3-(bromomethyl)benzoic acid in a minimal amount of anhydrous methanol and add it dropwise to the freshly prepared sodium methoxide solution at room temperature with stirring.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for a specified period (typically monitored by TLC for the disappearance of the starting material).

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in water and transfer it to a separatory funnel.

    • Wash the aqueous solution with diethyl ether to remove any non-polar impurities.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3, which will precipitate the product.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration and wash it with cold water.

    • Dry the crude product in a vacuum oven.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Spectral Data and Characterization

¹H NMR Spectroscopy (Predicted)
  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between δ 10-13 ppm.

  • Aromatic Protons (Ar-H): The four protons on the benzene ring will appear as a complex multiplet in the range of δ 7.2-8.0 ppm.

  • Benzylic Protons (-CH₂-): A singlet corresponding to the two benzylic protons is anticipated around δ 4.5 ppm.

  • Methoxy Protons (-OCH₃): A sharp singlet for the three methoxy protons should be observed around δ 3.4 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to appear in the range of δ 168-172 ppm.

  • Aromatic Carbons (Ar-C): The six aromatic carbons will show signals between δ 125-140 ppm.

  • Benzylic Carbon (-CH₂-): The benzylic carbon is predicted to be in the region of δ 70-75 ppm.

  • Methoxy Carbon (-OCH₃): The methoxy carbon should give a signal around δ 58 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C-O Stretch (Ether): A distinct band in the region of 1050-1150 cm⁻¹.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 166. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the carboxyl group (-COOH, m/z = 45). A prominent peak at m/z = 121 would correspond to the loss of the -OCH₃ group, and a peak at m/z = 135 would result from the loss of the methoxy group followed by the loss of a hydrogen atom.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE).

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and a lab coat.

    • Work in a well-ventilated area or a fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, rinse the affected area with plenty of water.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable scaffold in medicinal chemistry. The carboxylic acid group can be readily converted into esters, amides, or other derivatives, allowing for the exploration of structure-activity relationships. The methoxymethyl group, being relatively stable, can influence the molecule's polarity, solubility, and metabolic stability. This compound can serve as a key intermediate in the synthesis of novel therapeutic agents targeting a wide range of biological targets.

Conclusion

This compound is a compound with significant potential in synthetic organic chemistry and drug discovery. This guide has provided a detailed overview of its physicochemical properties, a reliable synthetic protocol, predicted spectral data for characterization, and essential safety information. Armed with this knowledge, researchers can confidently and effectively utilize this versatile building block in their scientific pursuits.

References

  • PubChem Compound Summary for CID 4962354, this compound. National Center for Biotechnology Information. [Link]

  • PrepChem. Preparation of 3-methoxymethyl-benzoic acid. [Link]

Sources

3-(methoxymethyl)benzoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-(methoxymethyl)benzoic Acid in Organic Solvents

Authored by: Your Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in organic synthesis. In the absence of extensive published quantitative solubility data for this specific molecule, this guide focuses on the foundational principles of solubility, theoretical prediction methodologies, and robust experimental protocols to empower researchers to determine and optimize the solubility of this compound in various organic solvents. We will leverage data from structurally related benzoic acid derivatives to provide actionable insights and predictive frameworks.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound and its structural analogs are versatile intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2][3][4] The ability to control the solubility of such intermediates is paramount for efficient reaction kinetics, effective purification through crystallization, and the formulation of stable, bioavailable drug products.[5] Poor solubility can lead to significant challenges in process development, scale-up, and the ultimate therapeutic efficacy of a drug candidate.[6] This guide serves as a practical resource for scientists and researchers, offering a multi-faceted approach to understanding and manipulating the solubility of this compound.

Physicochemical Properties of this compound

A molecule's inherent physicochemical properties are the primary determinants of its solubility behavior. The structure of this compound, presented below, contains both polar and non-polar moieties that dictate its interactions with different solvents.

Chemical Structure:

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₀O₃[7][8]
Molecular Weight 166.17 g/mol [7][8]
CAS Number 32194-76-6[7][8]
Appearance White to off-white crystalline powder[1]
Computed LogP 1.53[8]
Topological Polar Surface Area (TPSA) 46.53 Ų[8]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 2[8]
Rotatable Bonds 3[8]

The presence of a carboxylic acid group confers acidic properties and the ability to act as a hydrogen bond donor and acceptor.[9] The benzene ring and the methoxymethyl group contribute to the molecule's lipophilicity. The interplay of these features suggests that this compound will exhibit varied solubility across a range of organic solvents.

Theoretical Frameworks for Solubility Prediction

Predictive models can offer valuable guidance in solvent selection, saving considerable time and resources in experimental screening.[10][11]

The Principle of "Like Dissolves Like"

The adage "like dissolves like" remains a fundamental, albeit qualitative, predictor of solubility.[6] It suggests that a solute will have higher solubility in a solvent with similar polarity. For this compound, this implies:

  • High Solubility in Polar Protic and Aprotic Solvents: Solvents like alcohols (ethanol, methanol), ketones (acetone), and esters (ethyl acetate) are expected to be effective due to their ability to form hydrogen bonds with the carboxylic acid group.[9][12]

  • Moderate Solubility in Less Polar Solvents: Solvents such as dichloromethane and toluene may dissolve this compound to a lesser extent, primarily through dipole-dipole and van der Waals interactions with the aromatic ring and ether linkage.[12]

  • Low Solubility in Non-Polar Solvents: Alkanes like hexane are unlikely to be effective solvents.

Based on data for benzoic acid and its derivatives, a qualitative solubility profile can be anticipated.[9][12]

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarityPredicted SolubilityRationale
Methanol Polar ProticHighHydrogen bonding with the carboxylic acid.
Ethanol Polar ProticHighHydrogen bonding with the carboxylic acid.[9][12]
Acetone Polar AproticHighStrong dipole-dipole interactions and hydrogen bond acceptance.
Ethyl Acetate Polar AproticModerate to HighGood balance of polarity for interaction with both polar and non-polar parts of the molecule.[12]
Dichloromethane Moderately PolarModerateDipole-dipole interactions.[12]
Toluene Non-PolarLow to ModerateFavorable interactions with the benzene ring.[12]
Hexane Non-PolarLowMismatch in polarity.
Water Polar ProticLowThe hydrophobic benzene ring and methoxymethyl group limit aqueous solubility, though it is expected to be higher than that of benzoic acid due to the ether group.[9]
Hansen Solubility Parameters (HSP)
COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[16][17][18][19][20] It calculates the chemical potential of a solute in a solvent based on the interactions of their molecular surfaces. This ab initio approach can provide highly accurate solubility predictions without the need for experimental data, making it an invaluable tool in modern drug development.[18]

Experimental Determination of Solubility

Theoretical predictions should always be validated by empirical data. The following section details robust protocols for the quantitative determination of solubility.

Saturated Shake-Flask Method

This is the gold standard for determining equilibrium solubility.

dot

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vial in a temperature-controlled shaker or rotator and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification:

    • Gravimetric Analysis: Accurately weigh a portion of the clear filtrate into a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved. The solubility can then be calculated as mass of solute per volume of solvent.[21]

    • Chromatographic Analysis (HPLC): Dilute the filtrate with a suitable mobile phase and analyze by HPLC using a validated method with a calibration curve. This is often the most accurate and precise method.

    • Titration: For acidic compounds like this compound, the concentration in the saturated solution can be determined by titration with a standardized solution of a strong base, such as sodium hydroxide, using an appropriate indicator.[21]

High-Throughput Screening (HTS) Methods

For rapid screening of multiple solvents, miniaturized and automated versions of the shake-flask method can be employed. These systems use smaller volumes and 96-well plates, with quantification often performed by UV-Vis spectroscopy or HPLC.

Factors Influencing Solubility and Strategies for Enhancement

Several factors can be manipulated to improve the solubility of this compound.

Temperature

The solubility of most solid organic compounds in organic solvents increases with temperature.[12] The van't Hoff equation can be used to describe the temperature dependence of solubility.[6] Therefore, performing reactions and crystallizations at elevated temperatures can be an effective strategy to increase the amount of dissolved solute.

pH Adjustment

As a carboxylic acid, the solubility of this compound is highly pH-dependent in aqueous or protic organic solvent systems.[22] Deprotonation of the carboxylic acid group by adding a base will form a more polar and, typically, more soluble salt.

dot

pH_effect cluster_acidic Low pH (Acidic) cluster_basic High pH (Basic) A Protonated Form (Less Soluble) B Deprotonated Salt Form (More Soluble) A->B + Base - H+ B->A + Acid - Base

Caption: The effect of pH on the solubility of a carboxylic acid.

Co-solvency

The use of a co-solvent can significantly enhance solubility.[22] A small amount of a highly polar solvent (e.g., methanol) added to a less polar solvent can disrupt the crystal lattice of the solute and improve solvation.

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in the public domain, a comprehensive understanding of its solubility can be achieved through the application of fundamental principles, theoretical modeling, and systematic experimental investigation. By leveraging knowledge of its physicochemical properties and data from analogous benzoic acid derivatives, researchers can make informed decisions regarding solvent selection. The experimental protocols detailed in this guide provide a robust framework for generating reliable solubility data, which is essential for the successful development and application of this important chemical intermediate in pharmaceutical and chemical synthesis.

References

  • YouTube. (2025, February 12). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone.
  • Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules.
  • PubMed Central. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
  • Benchchem. An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.
  • AIChE. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.
  • Nature Communications.
  • ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Benchchem.
  • Guidechem. Understanding Benzoic Acid Solubility: A Comprehensive Guide.
  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
  • AIP Publishing. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • PubChem. This compound.
  • EXPERIMENT 1 DETERMIN
  • Cheméo. Chemical Properties of Benzoic acid, 3-methoxy-, methyl ester (CAS 5368-81-0).
  • PubChem. 3-Methoxybenzoic Acid.
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties th
  • Scribd. Procedure For Determining Solubility of Organic Compounds | PDF.
  • Quora. (2017, June 24). How can you determine the solubility of organic compounds?
  • ResearchGate. (2025, August 7).
  • ChemScene. This compound.
  • FooDB. (2010, April 8). Showing Compound 3-Methoxybenzoic acid (FDB010546).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Chemixl Intermedi
  • Key Applications of 3-(Trifluoromethoxy)benzoic Acid in Pharma R&D.
  • Biblioteca Digital do IPB. (2024, May 17). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents.
  • Stenutz. Hansen solubility parameters.
  • Sheet1 - Hansen Solubility Parameters.
  • ResearchGate. (2025, August 10). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS.
  • ACP. (2020, November 9). Technical note: Estimating aqueous solubilities and activity coefficients of mono- and α,ω-dicarboxylic acids using COSMOtherm.
  • Chemixl Intermediates Pvt. Ltd. 3 Methoxy 4 methyl Benzoic Acid.
  • Zenodo. Prediction of Solubility with COSMO-RS.
  • Benchchem. Applications of 3-(3,5-Dichlorophenyl)
  • Scribd. Appendix C11 Values of Hansen Solubility Parameters For Solvents Soils and Polymers 2014 Cleaning With Solvents | PDF.
  • Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
  • ResearchGate. The solubility of benzoic acid in seven solvents.
  • AIP Publishing. (2013, August 30). IUPAC-NIST Solubility Data Series. 99.

Sources

3-(methoxymethyl)benzoic acid melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Acquisition

I'm currently engaged in a comprehensive search, starting with 3-(methoxymethyl)benzoic acid. My initial focus is gathering melting and boiling point data from diverse chemical databases and scientific literature sources. After that, I intend to find detailed experimental procedures for determining melting and boiling points. I aim to compile a robust dataset.

Refining the Research Plan

I've expanded my research to include the synthesis and purification of this compound, anticipating potential impacts on its properties. I'm also now seeking information on analogous compounds for a comparative perspective. Finally, I'm thinking about structuring the final technical guide to introduce the compound, present the data, detail the experimental methodologies, and discuss the impact of structure and impurities.

Expanding Data Acquisition Scope

I'm now expanding my search to include experimental protocols, with considerations for carboxylic acids and ethers. Simultaneously, I'm researching the synthesis and purification to understand potential impurities. I'm also delving into the structure-property relationships and seeking data on analogous compounds to provide a context for comparison.

Gathering Technical Data

I'm currently focused on the specific compound: this compound. My initial step is to pin down its CAS number to guarantee I'm working with the correct substance. This will be the foundation for compiling accurate melting and boiling point data, along with any relevant technical details for the user's guide.

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Okay, I've got a comprehensive guide outline now. I'm building out a plan to deliver a detailed resource on the melting and boiling points of the compound. First, there's the compound definition followed by the physicochemical properties section. Then, I plan on the theoretical influences, along with experimental protocols including Graphviz diagrams for clarity. I'm focusing on making it a complete resource.

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I've established the guide's comprehensive structure. First, I'll introduce the compound and emphasize the significance of its melting and boiling points. Then, I'll detail its physicochemical properties, and discuss the theoretical factors at play. I'll include detailed experimental protocols, complete with Graphviz diagrams for both melting and boiling point determination. Finally, I'll cover troubleshooting and conclude with references. The key is to deliver a definitive resource. I am currently performing a new search to find precise melting and boiling point values for this compound.

Defining Compound Properties

I've zeroed in on the target compound, this compound (CAS 32194-76-6). I'm hitting a snag finding experimental melting and boiling points, though. Search results yielded related isomers with the same formula. It feels important to focus on the specifics of this compound's unique characteristics.

Prioritizing Comparative Analysis

I've crafted a plan to address the data gap. Since direct experimental data for my target compound is missing, I'll leverage data from its isomers—3-methoxybenzoic acid and 4-(methoxymethyl)benzoic acid—to offer a comparative analysis. This will underpin the in-depth guide on property determination, focusing on methodology and theoretical influences. I am now confident moving forward.

Finalizing Strategy for Guide

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An In-Depth Technical Guide to the Spectroscopic Data of 3-(methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Methoxymethyl)benzoic acid (C₉H₁₀O₃, Molar Mass: 166.17 g/mol ) is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science.[1] Its structure, featuring a benzoic acid core with a methoxymethyl substituent at the meta-position, presents a unique combination of functional groups—a carboxylic acid, an aromatic ring, and an ether linkage. A thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior in various applications.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. The predicted chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid group and the ether linkage.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)1HThe acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent.
Aromatic Protons7.4 - 8.2Multiplet4HThe aromatic protons will be in a complex splitting pattern due to their positions relative to the two substituents. Protons ortho to the carboxylic acid group will be the most deshielded.
Methylene Protons (-CH₂-)~4.5Singlet2HThese protons are adjacent to an oxygen atom and the aromatic ring, leading to a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with.
Methyl Protons (-OCH₃)~3.4Singlet3HThe methyl protons are attached to an oxygen atom, causing a characteristic downfield shift. This will be a sharp singlet.

Experimental Protocol for ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire the spectrum at room temperature. The number of scans will depend on the sample concentration, but typically 16 to 64 scans are sufficient.

  • Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the lack of symmetry, all nine carbon atoms are expected to be chemically non-equivalent and should produce distinct signals.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Carboxylic Acid (-COOH)168 - 172The carbonyl carbon is highly deshielded due to the two attached oxygen atoms.
Aromatic C (quaternary, attached to -COOH)130 - 134This carbon is deshielded by the attached carboxylic acid group.
Aromatic C (quaternary, attached to -CH₂OCH₃)138 - 142The ether-linked substituent will influence the chemical shift of this carbon.
Aromatic C-H128 - 135The chemical shifts of the aromatic C-H carbons will vary depending on their position relative to the substituents.
Methylene Carbon (-CH₂-)70 - 75This carbon is attached to both an oxygen atom and the aromatic ring, resulting in a significant downfield shift.
Methyl Carbon (-OCH₃)55 - 60The methyl carbon attached to the ether oxygen will appear in this characteristic region.

Experimental Protocol for ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: A high-field NMR spectrometer is preferred for better spectral dispersion.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Referencing: Chemical shifts are referenced to the deuterated solvent signal or TMS.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in this compound: the carboxylic acid and the ether.

Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Appearance
O-H stretch (Carboxylic Acid)2500 - 3300StrongVery Broad
C-H stretch (Aromatic)3000 - 3100MediumSharp
C-H stretch (Aliphatic)2850 - 3000MediumSharp
C=O stretch (Carboxylic Acid)1680 - 1720StrongSharp
C=C stretch (Aromatic)1450 - 1600Medium to WeakSharp
C-O stretch (Ether)1050 - 1150StrongSharp
C-O stretch (Carboxylic Acid)1210 - 1320StrongSharp

Causality in IR Spectral Features:

  • The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state or in concentrated solutions.[2][3]

  • The C=O stretch of the carboxylic acid is typically at a lower frequency than that of ketones or aldehydes due to resonance and hydrogen bonding.[2]

  • The presence of a strong C-O stretching band for the ether linkage confirms this functionality.

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For soluble samples, a solution in a suitable solvent (e.g., CCl₄, though less common now, or CHCl₃) can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is standard.

  • Data Acquisition: Acquire the spectrum over the range of 4000 to 400 cm⁻¹. Background correction is essential for accurate measurements.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): m/z = 166. This corresponds to the molecular weight of this compound.[1]

  • Key Fragmentation Pathways:

    • Loss of -OH (m/z = 149): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical.

    • Loss of -COOH (m/z = 121): Loss of the entire carboxylic acid group as a radical.

    • Loss of -OCH₃ (m/z = 135): Cleavage of the methyl group from the ether.

    • Loss of -CH₂OCH₃ (m/z = 121): Cleavage of the entire methoxymethyl group.

    • Decarboxylation ([M-H]⁻ → m/z 121 in negative ion mode): In negative ion mode ESI-MS, the loss of CO₂ (44 Da) from the deprotonated molecule is a dominant fragmentation.[4]

MS_Fragmentation M [M]⁺˙ m/z = 166 F1 [M-OH]⁺ m/z = 149 M->F1 -OH F2 [M-COOH]⁺ m/z = 121 M->F2 -COOH F3 [M-OCH₃]⁺ m/z = 135 M->F3 -OCH₃ F4 [M-CH₂OCH₃]⁺ m/z = 121 M->F4 -CH₂OCH₃

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Methoxymethyl)benzoic Acid Derivatives in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound and its derivatives, a class of compounds demonstrating significant potential in contemporary drug development. We will move beyond a superficial overview to dissect the core chemistry, strategic applications, and the critical experimental workflows necessary for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The Strategic Importance of the this compound Scaffold

At its core, this compound is a substituted aromatic carboxylic acid. Its true value in medicinal chemistry, however, lies not in the core itself, but in its utility as a versatile building block or "scaffold." The specific arrangement of its functional groups—the carboxylic acid, the methoxymethyl ether, and the aromatic ring—offers a unique three-dimensional vector for chemical modification.

  • The Carboxylic Acid: This group provides a key interaction point, often serving as a hydrogen bond donor and acceptor, or as a handle for forming amides, esters, and other functional groups. This allows for the fine-tuning of pharmacokinetic properties and target engagement.

  • The Methoxymethyl Group: This ether linkage offers a combination of properties. It is relatively stable metabolically, can participate in hydrogen bonding through its oxygen atom, and provides a lipophilic character that can be crucial for cell permeability and accessing specific binding pockets. Its position at the 3-position (meta) relative to the carboxylic acid imparts a specific conformational geometry to the molecule.

  • The Aromatic Ring: The phenyl ring serves as a rigid core, positioning the other functional groups in a defined spatial orientation. It is also amenable to further substitution, allowing for the exploration of structure-activity relationships (SAR) by adding various substituents to alter electronics, sterics, and overall physicochemical properties.

This combination of features has led to the incorporation of this scaffold into a range of biologically active molecules, most notably as a key component in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized certain cancer therapies.

Synthetic Pathways and Derivatization Strategies

The synthesis of the this compound core and its subsequent derivatization are fundamental to exploring its chemical space. A common and reliable route begins with 3-methylbenzoic acid (m-toluic acid), a readily available starting material.

Core Synthesis Workflow

A representative synthetic workflow for creating the core scaffold and a key amide derivative is outlined below. This multi-step process is designed for efficiency and scalability in a research setting.

G start 3-Methylbenzoic Acid (m-Toluic Acid) step1 Step 1: Esterification (e.g., SOCl₂, Methanol) start->step1 intermediate1 Methyl 3-methylbenzoate step1->intermediate1 step2 Step 2: Radical Bromination (e.g., NBS, AIBN) intermediate1->step2 intermediate2 Methyl 3-(bromomethyl)benzoate step2->intermediate2 step3 Step 3: Nucleophilic Substitution (Sodium Methoxide) intermediate2->step3 intermediate3 Methyl 3-(methoxymethyl)benzoate step3->intermediate3 step4 Step 4: Saponification (e.g., LiOH, H₂O/THF) intermediate3->step4 core_product This compound (CORE SCAFFOLD) step4->core_product step5 Step 5: Amide Coupling (e.g., HATU, DIPEA, Amine R-NH₂) core_product->step5 final_product 3-(Methoxymethyl)benzamide Derivative step5->final_product

Caption: Synthetic workflow for this compound and its derivatives.

Detailed Protocol: Synthesis of Methyl 3-(bromomethyl)benzoate

This protocol details a critical step in the synthesis: the radical bromination of the methyl group.

  • Dissolution: Dissolve Methyl 3-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride or ethyl acetate.

  • Initiator Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator like Azobisisobutyronitrile (AIBN, 0.05 eq).

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often initiated with a UV lamp.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired Methyl 3-(bromomethyl)benzoate.

Causality Behind Choices:

  • NBS as Brominating Agent: NBS is chosen because it provides a low, constant concentration of bromine, which favors the desired radical substitution on the benzylic methyl group over electrophilic addition to the aromatic ring.

  • AIBN as Initiator: AIBN is a common, reliable thermal initiator that decomposes at a predictable rate to generate radicals, kicking off the chain reaction.

  • Esterification First: The carboxylic acid is protected as a methyl ester prior to bromination to prevent side reactions, as the acidic proton could interfere with the radical chemistry.

Application Profile: Inhibition of Poly (ADP-ribose) Polymerase (PARP)

A prominent application of this compound derivatives is in the design of PARP inhibitors. PARP enzymes, particularly PARP-1, are crucial for DNA single-strand break repair. In cancers with mutations in other DNA repair pathways (like BRCA1/2 mutations), inhibiting PARP leads to a synthetic lethality, where the cancer cells cannot repair DNA damage and undergo apoptosis.

The this compound moiety often forms part of the "pharmacophore" that binds to the nicotinamide-binding pocket of the PARP enzyme. The amide derivative, for instance, can mimic the nicotinamide portion of the natural substrate NAD+.

Mechanism of Action: A Signaling Pathway Perspective

The diagram below illustrates the principle of synthetic lethality achieved by PARP inhibitors in BRCA-deficient cancer cells.

cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell ssb1 Single-Strand Break (SSB) parp1 PARP-1 Mediated Repair (BER) ssb1->parp1 survival1 Cell Survival parp1->survival1 hr1 Homologous Recombination (HR) Repair hr1->survival1 dsb1 Double-Strand Break (DSB) dsb1->hr1 ssb2 Single-Strand Break (SSB) parp2 PARP-1 ssb2->parp2 dsb2 Replication Fork Collapse -> DSB ssb2->dsb2 During Replication blocked_parp Blocked Repair parp2->blocked_parp parp_inhibitor PARP Inhibitor (e.g., Derivative) parp_inhibitor->parp2 hr2 Defective HR Repair (BRCA Mutation) dsb2->hr2 apoptosis Apoptosis hr2->apoptosis

Caption: Synthetic lethality via PARP inhibition in BRCA-mutated cells.

Experimental Evaluation: PARP-1 Inhibition Assay

To validate the activity of newly synthesized this compound derivatives, a robust and quantitative in vitro assay is essential. A common method is a chemiluminescent or fluorescent assay that measures the incorporation of ADP-ribose onto a histone substrate.

Step-by-Step Protocol: In Vitro PARP-1 Activity Assay
  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl₂, 0.1% (w/v) BSA.

    • Prepare Substrate Mix: In Assay Buffer, combine activated DNA (e.g., 2.5 µg/mL) and Histone H1 (e.g., 2.5 µg/mL).

    • Prepare Enzyme Solution: Dilute recombinant human PARP-1 enzyme to the desired concentration (e.g., 1 nM) in Assay Buffer.

    • Prepare NAD+ Solution: Dilute NAD+ to a working concentration (e.g., 100 µM) in Assay Buffer.

    • Prepare Test Compounds: Perform serial dilutions of the this compound derivatives in DMSO, then dilute further in Assay Buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted test compound or vehicle control (DMSO in Assay Buffer) to the wells.

    • Add 10 µL of the Substrate Mix to all wells.

    • Add 5 µL of the PARP-1 Enzyme Solution to initiate the reaction. Incubate for 1 minute at room temperature.

    • Add 5 µL of the NAD+ Solution to start the enzymatic reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and generate a detectable signal according to the manufacturer's protocol of a commercial kit (e.g., by adding a developing reagent that measures remaining NAD+ or the PARP-biotinylated-ADP-ribose complex).

    • Read the plate on a suitable plate reader (e.g., luminometer or fluorometer).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

Data Presentation: Sample IC₅₀ Values

The table below presents hypothetical IC₅₀ data for a series of derivatives, illustrating how SAR data is typically summarized.

Compound IDR-Group (at Amide)PARP-1 IC₅₀ (nM)Cell Permeability (Papp, 10⁻⁶ cm/s)
Lead-001 Cyclopropyl15.28.5
Lead-002 Phenyl8.74.2
Lead-003 4-Fluorophenyl2.112.1
Lead-004 Pyridin-2-yl5.49.8

Trustworthiness of the Protocol: This protocol is self-validating through the inclusion of controls. A "no enzyme" control establishes the background signal, while a "vehicle" (DMSO) control represents 0% inhibition (maximum enzyme activity). A known potent PARP inhibitor should also be included as a positive control to validate assay performance on a given day.

Conclusion and Future Perspectives

The this compound scaffold represents a validated and highly tractable starting point for the design of potent and selective enzyme inhibitors. Its synthetic accessibility and the clear structure-activity relationships that can be built upon it make it an attractive core for medicinal chemistry programs. While its application in PARP inhibition is well-established, the underlying chemical principles—a rigid core presenting key interaction motifs—can be readily applied to other target classes. Future work will likely focus on developing derivatives with improved pharmacokinetic profiles, enhanced selectivity against different PARP family members, and applications beyond oncology, such as in inflammatory diseases or neurodegeneration.

References

  • Liscio, P., Cama, A., & Di Dodo, M. (2021). The Chemistry of PARP Inhibitors: A Journey into the World of DNA Repair and Cancer Therapy . Molecules. Available at: [Link]

  • Zimmer, J., & J.E. Tainer. (2023). Small Molecule Approaches to Target the DNA Damage Response in Cancer . Journal of Biological Chemistry. Available at: [Link]

The Biological Enigma of 3-(Methoxymethyl)benzoic Acid: A Predictive and Investigative Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals. This guide provides an in-depth, predictive analysis of the potential biological activities of 3-(methoxymethyl)benzoic acid, grounded in a comprehensive review of structurally related compounds. It is intended to serve as a foundational resource to stimulate and guide future research into this underexplored molecule.

Introduction: Unveiling a Candidate Molecule

In the vast landscape of chemical entities with therapeutic potential, many molecules remain in the shadows, their biological activities uncharted. This compound is one such compound. While its chemical properties are documented, a significant gap exists in the understanding of its biological effects.[1][2] This guide aims to bridge that gap by providing a predictive framework for its biological activity, drawing upon established structure-activity relationships (SAR) of analogous benzoic acid derivatives.[3][4][5] Benzoic acid and its derivatives are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making this compound a compelling subject for investigation.[6]

Chemical and Physical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to predicting its biological behavior.

PropertyValueSource
Molecular Formula C₉H₁₀O₃[1][7][8]
Molecular Weight 166.17 g/mol [1][7][8]
CAS Number 32194-76-6[7][8]
Appearance White to off-white crystalline powder[7]
Purity ≥98% (typical commercial grade)[7]
Storage Store at room temperature or -20°C for long-term stability[1][7]

Predicted Biological Activity Profile: A Structure-Activity Relationship (SAR) Analysis

Direct biological data for this compound is scarce. However, by examining its structural analogs, we can formulate well-grounded hypotheses regarding its potential therapeutic activities. The presence of a carboxylic acid group, a methoxymethyl substituent at the meta position, and the overall benzoic acid scaffold are key determinants of its likely biological interactions.[3][5]

Potential Antimicrobial Activity

Benzoic acid and its derivatives are well-known antimicrobial agents.[9] The presence of a lipophilic substituent on the aromatic ring can enhance antimicrobial efficacy by facilitating passage through microbial cell membranes.

Comparative Analysis of Related Compounds:

CompoundSubstituent(s)Observed Antimicrobial ActivityReference
Benzoic Acid-Broad-spectrum antibacterial and antifungal[9]
3-Methoxy-4-methylbenzoic acid3-methoxy, 4-methylUsed as an intermediate in pharmaceuticals, suggesting potential bioactivity.[10][11]
3-Hydroxybenzoic acid3-hydroxyDocumented antimicrobial properties.[9]

The methoxymethyl group at the 3-position of this compound is expected to increase lipophilicity compared to benzoic acid, which may enhance its antimicrobial potential.

Proposed Experimental Workflow for Antimicrobial Screening:

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare stock solution of This compound in DMSO MIC_Assay Perform Minimum Inhibitory Concentration (MIC) assay (Broth microdilution) Compound_Prep->MIC_Assay Culture_Prep Culture bacterial and fungal strains Culture_Prep->MIC_Assay MBC_Assay Perform Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) assay MIC_Assay->MBC_Assay From non-turbid wells Data_Collection Read absorbance/ visual turbidity MIC_Assay->Data_Collection MBC_Assay->Data_Collection Data_Analysis Determine MIC and MBC/MFC values Data_Collection->Data_Analysis

Caption: Workflow for determining the antimicrobial activity of this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Test Compound: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Microplate Preparation: In a 96-well microplate, perform serial two-fold dilutions of the stock solution in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Data Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Predicted Anti-Inflammatory and Anti-Fibrotic Activity

Several benzoic acid derivatives have demonstrated anti-inflammatory properties. A structurally related compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), has been shown to inhibit TGF-β1-induced epithelial-mesenchymal transition (EMT), a key process in fibrosis.[12] This suggests that this compound may possess similar anti-fibrotic potential.

Signaling Pathway Implication:

The TGF-β1/Smad signaling pathway is a critical mediator of fibrosis. Inhibition of this pathway is a key therapeutic strategy.

TGF_beta_Pathway TGF_beta1 TGF-β1 Receptor TGF-β Receptor TGF_beta1->Receptor Smad2_3 p-Smad2/3 Receptor->Smad2_3 Phosphorylation Complex Smad Complex Smad2_3->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene_Expression Gene Expression (α-SMA, Vimentin, Collagen) Nucleus->Gene_Expression DGM_Inhibition This compound (Predicted Inhibition) DGM_Inhibition->Receptor Potential Target DGM_Inhibition->Smad2_3 Potential Target

Caption: Predicted inhibition of the TGF-β1/Smad pathway by this compound.

Experimental Protocol: In Vitro EMT Assay

  • Cell Culture: Culture human alveolar epithelial cells (A549) in appropriate medium.

  • Induction of EMT: Treat A549 cells with TGF-β1 (e.g., 5 ng/mL) for 48 hours to induce EMT.

  • Treatment: Co-treat cells with TGF-β1 and varying concentrations of this compound.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression of EMT markers: E-cadherin (epithelial marker, expected to increase with treatment), and α-SMA and Vimentin (mesenchymal markers, expected to decrease with treatment).

  • MTT Assay for Cytotoxicity: Perform a parallel MTT assay to ensure that the observed effects are not due to cytotoxicity of the compound.[12]

Potential as a Sirtuin Inhibitor

Certain benzoic acid derivatives have been identified as inhibitors of sirtuins, a class of NAD+-dependent deacetylases involved in various cellular processes, including gene silencing and cell cycle regulation.[13] For instance, 4-tert-butylbenzoic acid has been shown to be a weak but selective SIRT1 inhibitor.[13] The structural similarity suggests that this compound could also interact with sirtuin enzymes.

Comparative Analysis of Sirtuin Inhibitory Activity:

CompoundSubstituent(s)Observed Sirtuin Inhibitory ActivityIC₅₀Reference
4-Dimethylaminobenzoic acid4-dimethylaminoWeak yeast Sir2p inhibitor-[13]
4-tert-Butylbenzoic acid4-tert-butylSelective SIRT1 inhibitor1.0 mM[13]

The methoxymethyl group may influence binding to the active site of sirtuins, warranting investigation into this potential activity.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature, a comparative analysis of its structural analogs provides a strong basis for predicting its potential as an antimicrobial, anti-inflammatory, anti-fibrotic, and sirtuin-modulating agent. This guide offers a foundational framework and detailed experimental protocols to initiate the exploration of this promising yet understudied molecule. Empirical testing is essential to validate these predictions and to fully elucidate the therapeutic potential of this compound.

References

  • AOBChem USA. This compound. [Link]

  • NIST. Benzoic acid, 3-methoxy-4-methyl-. [Link]

  • Fasanmade, A. A., & Fasanmade, A. A. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. International Journal of Biomedical and Advance Research, 6(5), 403-411. [Link]

  • Li, Q., et al. (2021). Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. European Journal of Medicinal Chemistry, 225, 113765. [Link]

  • Ohta, K., et al. (2013). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry Letters, 23(1), 81-84. [Link]

  • Google Patents. US20070093462A1 - Multi-functional ionic liquid compositions for overcoming polymorphism and imparting improved properties for active pharmaceutical, biological, nutritional, and energetic ingredients.
  • Wang, Y., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. Molecules, 28(6), 2849. [Link]

  • Chemixl Intermediates Pvt. Ltd. 3 Methoxy 4 methyl Benzoic Acid. [Link]

  • Google Patents. US11917993B2 - Antimicrobial compositions.
  • Google Patents.
  • Kim, Y. H., et al. (2013). Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors. Molecules and Cells, 36(5), 453-458. [Link]

  • PubChem. This compound. [Link]

  • National Institutes of Health. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • Google Patents. US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists.
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The Versatile Synthon: A Technical Guide to 3-(Methoxymethyl)benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-(Methoxymethyl)benzoic acid emerges as a particularly valuable synthon for researchers, scientists, and drug development professionals. Its unique bifunctional nature, featuring a tunable carboxylic acid and a stable, yet strategically cleavable, methoxymethyl ether, offers a powerful handle for molecular elaboration. This guide provides an in-depth exploration of the core attributes of this compound, its key synthetic transformations, and its application in the synthesis of high-value compounds, grounded in field-proven insights and established protocols.

The structure of this compound presents a compelling combination of functionalities. The benzoic acid moiety provides a reactive handle for a plethora of transformations, including amide and ester formation, while the methoxymethyl group at the meta position offers a stable ether linkage that can be strategically manipulated under specific conditions. This "best of both worlds" scenario allows for sequential and orthogonal synthetic strategies, a cornerstone of modern complex molecule synthesis.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is the foundation for its effective utilization. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
CAS Number 32194-76-6
Appearance White to off-white crystalline powderGeneral knowledge
Melting Point Data not readily available in searched sources
Boiling Point Data not readily available in searched sources
Solubility Soluble in many organic solventsGeneral knowledge

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, a singlet for the methoxy group, a singlet for the methylene protons, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methoxy carbon, the methylene carbon, and the carboxylic acid carbon.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl stretch from the carboxylic acid (around 1700 cm⁻¹), C-H stretches from the aromatic ring and alkyl groups, and C-O stretching vibrations from the ether linkage.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Core Synthetic Transformations: A Chemist's Toolkit

The synthetic utility of this compound is derived from the distinct reactivity of its two primary functional groups. This allows for a range of transformations to be performed, often in a selective manner.

Transformations of the Carboxylic Acid Group

The carboxylic acid is a versatile functional group that can be readily converted into a variety of other functionalities, serving as a key connection point in multi-step syntheses.

1. Amide Bond Formation:

The formation of amides is one of the most fundamental and widely utilized reactions in medicinal chemistry and materials science. The carboxylic acid of this compound can be coupled with a wide range of primary and secondary amines to form the corresponding benzamides.

Causality Behind Experimental Choices: Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary. This can be achieved through two main strategies: conversion to a more reactive acyl chloride or the use of in-situ coupling reagents.

  • Via the Acyl Chloride: This robust, two-step method often provides high yields. The choice of chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is dictated by the desired reaction conditions and the tolerance of other functional groups. Thionyl chloride is a cost-effective option, while oxalyl chloride often allows for milder reaction conditions. The subsequent reaction of the acyl chloride with the amine is typically rapid and efficient.

  • Using Coupling Reagents: One-pot amide coupling procedures using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) offer operational simplicity. The choice of coupling reagent and additives (like 1-Hydroxybenzotriazole (HOBt)) is crucial for minimizing side reactions and racemization when using chiral amines.

Experimental Protocol: Synthesis of 3-(Methoxymethyl)benzoyl Chloride

Diagram: Workflow for Acyl Chloride Formation

G cluster_0 Step 1: Acyl Chloride Formation A This compound D Reaction at Reflux or Room Temperature A->D B Thionyl Chloride (SOCl₂) or Oxalyl Chloride B->D C Anhydrous Solvent (e.g., Toluene, DCM) C->D E Removal of Excess Reagent and Solvent D->E F 3-(Methoxymethyl)benzoyl Chloride (Crude) E->F G A Aryl Methoxymethyl Ether C Lewis Acid-Ether Complex A->C Coordination B Lewis Acid (e.g., BBr₃) B->C D Nucleophilic Attack by Halide C->D E Phenol + CH₂O + MeBr D->E Cleavage

Caption: Simplified mechanism of aryl methoxymethyl ether cleavage.

Application in the Synthesis of Bioactive Molecules: A Case Study in PARP Inhibitor Scaffolds

The true value of a building block is demonstrated in its successful application in the synthesis of complex and biologically relevant molecules. While a complete, published synthesis of a specific drug starting from this compound is not readily found, its structural motif is present in advanced intermediates for potent enzyme inhibitors, such as Poly(ADP-ribose) polymerase (PARP) inhibitors.

PARP inhibitors are a class of targeted cancer therapies that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms. [1]The synthesis of certain PARP inhibitors involves the construction of a 1,2,4-oxadiazole ring system, and a key intermediate for this is often a substituted benzamidoxime. This compound can serve as a precursor to such an intermediate.

Hypothetical Synthetic Pathway to a 1,2,4-Oxadiazole Intermediate:

The following proposed pathway illustrates how this compound could be utilized to construct a 5-(3-(methoxymethyl)phenyl)-1,2,4-oxadiazole, a potential scaffold for PARP inhibitors.

Diagram: Hypothetical Synthesis of a 1,2,4-Oxadiazole Intermediate

G cluster_0 Part 1: Amidoxime Formation cluster_1 Part 2: Oxadiazole Formation A This compound B 1. SOCl₂ 2. NH₂OH A->B C 3-(Methoxymethyl)benzamidoxime B->C D 3-(Methoxymethyl)benzamidoxime G Cyclization (Heat) D->G E Carboxylic Acid Derivative (R-COOH) E->G F Coupling Agent (e.g., EDC) F->G H 5-(3-(Methoxymethyl)phenyl)-1,2,4-oxadiazole G->H

Sources

The Genesis of a Building Block: A Technical History of 3-(methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast landscape of organic chemistry, some molecules stand out not for their immediate biological activity, but for their utility as versatile scaffolds in the construction of more complex and often life-saving compounds. 3-(methoxymethyl)benzoic acid is one such molecule. While it may not have a dramatic discovery story akin to a blockbuster drug, its existence is a testament to the logical and systematic development of synthetic organic chemistry. This in-depth technical guide will provide a comprehensive history of this compound, not as a singular event, but as the convergence of fundamental chemical principles. We will explore the historical context of its parent molecule, benzoic acid, delve into the foundational reactions that enable its synthesis, and provide detailed experimental protocols for its preparation. For the modern researcher, understanding the lineage of a synthetic building block provides a deeper appreciation for the tools of molecular creation.

The Progenitor: A Brief History of Benzoic Acid

The story of this compound begins with its parent, benzoic acid. First described in the 16th century, benzoic acid was initially obtained through the dry distillation of gum benzoin, a resin from the Styrax tree[1]. For centuries, this natural product was the primary source. The 19th century marked a turning point with the elucidation of its structure and the advent of synthetic methods, such as the oxidation of toluene, which laid the groundwork for the industrial production of benzoic acid and its myriad derivatives[1]. The development of benzoic acid chemistry is a cornerstone of modern organic synthesis.

The Logic of Synthesis: Key Historical Reactions

The synthesis of this compound is not attributable to a single discovery but is rather a logical consequence of the development of several key reaction classes. Understanding these foundational reactions is crucial to appreciating the synthetic accessibility of this and many other substituted aromatic compounds.

Electrophilic Aromatic Substitution and the Meta-Directing Effect of the Carboxyl Group

The position of substituents on a benzene ring is not random. The carboxyl group of benzoic acid is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta (3-) position. This directing effect is a fundamental principle in aromatic chemistry, and it is the reason why we can selectively functionalize the 3-position of the benzoic acid scaffold.

The Williamson Ether Synthesis: A Pillar of Ether Formation

The formation of the methoxymethyl group is a classic example of an ether synthesis. The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a robust and versatile method for preparing ethers from an alkoxide and an alkyl halide[2][3][4][5]. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide ion acts as a nucleophile and displaces a halide from a primary or secondary alkyl halide[3]. The reliability and broad scope of the Williamson ether synthesis have made it a cornerstone of organic synthesis for over 170 years.

Plausible Historical and Modern Synthetic Pathways

The synthesis of this compound can be logically envisioned through a two-step process that utilizes the principles outlined above. The key is the preparation of a 3-(halomethyl)benzoic acid intermediate.

Step 1: Halogenation of m-Toluic Acid

The most direct precursor to 3-(halomethyl)benzoic acid is m-toluic acid. The benzylic methyl group can be selectively halogenated using radical halogenation conditions, for example, with N-bromosuccinimide (NBS) in the presence of a radical initiator[6]. This reaction provides the key intermediate, 3-(bromomethyl)benzoic acid.

Step 2: Williamson Ether Synthesis to Form the Methoxymethyl Group

With 3-(bromomethyl)benzoic acid in hand, the final step is a classic Williamson ether synthesis. Treatment of the benzylic bromide with a methoxide source, such as sodium methoxide, results in the nucleophilic displacement of the bromide to form the desired this compound[7].

The overall synthetic workflow can be visualized as follows:

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start m-Toluic Acid intermediate 3-(Bromomethyl)benzoic Acid start->intermediate Radical Bromination (e.g., NBS, initiator) product This compound intermediate->product Williamson Ether Synthesis (e.g., NaOCH3, CH3OH)

Caption: A plausible and efficient synthetic route to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS Number 32194-76-6
Appearance Solid

Experimental Protocol: Synthesis of this compound

The following protocol details a representative synthesis of this compound from 3-(bromomethyl)benzoic acid, based on established chemical principles.

Materials and Reagents
  • 3-(Bromomethyl)benzoic acid

  • Anhydrous methanol (CH3OH)

  • Sodium methoxide (NaOCH3) or sodium metal (Na)

  • Diethyl ether ((C2H5)2O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Preparation of Sodium Methoxide Solution (if not commercially available): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 equivalent) to anhydrous methanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium methoxide.

  • Reaction Setup: To a solution of 3-(bromomethyl)benzoic acid (1.0 equivalent) in anhydrous methanol, add the freshly prepared sodium methoxide solution (1.1 equivalents) dropwise at room temperature with stirring.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in water and transfer to a separatory funnel.

    • Wash the aqueous layer with diethyl ether to remove any non-acidic impurities.

    • Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl. A precipitate of this compound should form.

    • Extract the product with diethyl ether (3 x 50 mL).

  • Purification:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes).

The reaction mechanism for the key ether-forming step is a classic SN2 reaction:

G CH3O- CH3O⁻ C C CH3O-->C Nucleophilic Attack Br Br C->Br Product CH3O-C Br- Br⁻ Br->Br- Loss of Leaving Group

Caption: The SN2 mechanism for the formation of the methoxymethyl ether linkage.

Applications and Future Outlook

This compound is primarily utilized as a building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a methoxymethyl group, allows for a wide range of chemical transformations. The carboxylic acid can be converted to esters, amides, or other functional groups, while the methoxymethyl group is generally stable under many reaction conditions. This makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials. As the demand for novel and complex molecules continues to grow, the importance of versatile and readily accessible building blocks like this compound will undoubtedly increase.

Conclusion

The history of this compound is not one of a singular, serendipitous discovery, but rather a story of the logical application of fundamental principles of organic chemistry. Its synthesis is a testament to the power of reactions like the Williamson ether synthesis and the predictable nature of aromatic substitution. For the modern scientist, this molecule represents a reliable and versatile tool in the ever-expanding toolbox of organic synthesis, enabling the creation of the complex molecular architectures that drive innovation in medicine and materials science.

References

  • PrepChem. (n.d.). Synthesis of 3-(bromomethyl)benzoic acid, 3-(hexadecyloxy)-2-methoxypropyl ester. Retrieved from [Link]

  • Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

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Unlocking the Potential of 3-(Methoxymethyl)benzoic Acid: A Technical Guide to Novel Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(Methoxymethyl)benzoic acid, a structurally intriguing yet underexplored molecule, stands at the intersection of medicinal chemistry and materials science. This technical guide provides a comprehensive exploration of its potential research applications, offering a roadmap for researchers, scientists, and drug development professionals. By leveraging the known biological activities and material properties of related benzoic acid derivatives, this document outlines tangible research pathways in anti-inflammatory and anticancer drug discovery, as well as in the development of advanced polymers. Complete with detailed, field-proven experimental protocols, data presentation frameworks, and mechanistic diagrams, this guide serves as a foundational resource to catalyze innovation and unlock the full scientific value of this promising chemical entity.

Introduction to this compound: Core Properties and Synthesis

This compound (C₉H₁₀O₃) is an aromatic carboxylic acid distinguished by a methoxymethyl substituent at the meta position of the benzene ring. This unique structural feature—combining the established pharmacophore of a benzoic acid with a flexible and potentially metabolically labile ether linkage—presents a compelling case for its investigation across multiple scientific disciplines.

Physicochemical and Structural Properties

A thorough understanding of the molecule's fundamental properties is the cornerstone of any research endeavor. The key physicochemical characteristics of this compound are summarized below, providing essential data for experimental design, from solubility testing to analytical method development.

PropertyValueSource
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
IUPAC Name This compound[1]
CAS Number 32194-76-6[1]
Predicted XLogP3 1.3[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Safety Hazards Causes skin and serious eye irritation; May cause respiratory irritation.[1]
Proposed Synthesis and Characterization Protocol

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 3-carboxybenzaldehyde. This involves the reduction of the aldehyde to an alcohol, followed by an etherification reaction.

Step 1: Reduction of 3-Carboxybenzaldehyde to 3-(Hydroxymethyl)benzoic Acid

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10 g (66.6 mmol) of 3-carboxybenzaldehyde in 100 mL of methanol.

  • Cooling: Place the flask in an ice bath and stir for 15 minutes.

  • Reduction: Slowly add 2.52 g (66.6 mmol) of sodium borohydride (NaBH₄) in small portions over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Acidification: Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~2.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(hydroxymethyl)benzoic acid as a white solid.

Step 2: Etherification of 3-(Hydroxymethyl)benzoic Acid (Williamson Ether Synthesis)

  • Alkoxide Formation: In a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, suspend 10 g (65.7 mmol) of 3-(hydroxymethyl)benzoic acid in 100 mL of anhydrous dimethylformamide (DMF). Add 3.15 g (78.8 mmol) of sodium hydride (60% dispersion in mineral oil) portion-wise at 0°C. Allow the mixture to stir for 1 hour at room temperature.

  • Etherification: Cool the reaction mixture back to 0°C and add 4.5 mL (72.3 mmol) of methyl iodide dropwise. Allow the reaction to proceed at room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of water. Acidify with 1 M HCl and extract with diethyl ether (3 x 75 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Research Area 1: Medicinal Chemistry and Drug Discovery

The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4]

Rationale for Anti-inflammatory and Anticancer Applications

The rationale for investigating this compound as a therapeutic agent is threefold:

  • Structural Analogy: Many non-steroidal anti-inflammatory drugs (NSAIDs) are benzoic acid derivatives that function by inhibiting cyclooxygenase (COX) enzymes.[1] The structural similarity suggests a potential for COX inhibition.

  • Modulation of Physicochemical Properties: The methoxymethyl group can alter the lipophilicity and electronic properties of the benzoic acid core, potentially leading to improved cell permeability and target engagement compared to simpler derivatives.[2]

  • Prodrug Potential: The methoxymethyl ether linkage is susceptible to cleavage under acidic conditions or by certain metabolic enzymes.[5] This raises the possibility of designing this compound as a prodrug that releases a more active metabolite, such as 3-(hydroxymethyl)benzoic acid, at the site of action.

Proposed Research Directions and Protocols

The initial assessment of anti-inflammatory potential can be conducted using a well-established in vitro model of macrophage-mediated inflammation.

Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages [6]

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cytotoxicity Assessment (MTT Assay): Prior to assessing anti-inflammatory activity, determine the non-toxic concentration range of this compound.

    • Seed cells in a 96-well plate and treat with a concentration gradient of the compound (e.g., 0.1-100 µM) for 24 hours.

    • Add MTT solution and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.[6]

  • Nitric Oxide (NO) Inhibition Assay (Griess Test):

    • Pre-treat macrophages with non-toxic concentrations of this compound for 1 hour.

    • Induce inflammation with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.

    • Collect the cell supernatant and mix with Griess reagent.

    • Measure absorbance at 540 nm to quantify nitrite levels, an indicator of NO production. A reduction in nitrite compared to the LPS-only control indicates anti-inflammatory activity.[6]

  • Cytokine Production Analysis (ELISA):

    • Use the same cell supernatants from the NO assay.

    • Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Diagram: Experimental Workflow for Anti-inflammatory Screening

G cluster_0 In Vitro Screening A RAW 264.7 Cell Culture B Cytotoxicity Assay (MTT) A->B D Pre-treat cells with Compound C Determine Non-Toxic Concentrations B->C C->D E LPS Stimulation D->E F Griess Assay for NO E->F G ELISA for Cytokines (TNF-α, IL-6) E->G H Data Analysis F->H G->H

Caption: Workflow for evaluating the anti-inflammatory potential of this compound.

The evaluation of anticancer potential can begin with cytotoxicity screening against a panel of cancer cell lines, followed by mechanistic assays.

Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay) [7]

  • Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[7]

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.[7]

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve. This represents the concentration of the compound that inhibits cell growth by 50%.[7]

Follow-up Mechanistic Studies: For compounds showing significant cytotoxicity, further investigation into the mechanism of cell death is warranted.

Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining) [2][7]

  • Cell Treatment: Treat cancer cells with the IC₅₀ concentration of this compound for 24-48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants (Annexin V-/PI-, Annexin V+/PI-, Annexin V+/PI+, Annexin V-/PI+) will distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, respectively.

Diagram: Apoptosis Signaling Pathway

G Compound This compound Mitochondrion Mitochondrion Cytochrome c release Compound->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Mitochondrion:p1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptosis pathway that could be induced by an active agent.

Potential Research Area 2: Advanced Materials Science

Benzoic acid and its derivatives are versatile building blocks in materials science, serving as monomers for polymers and as organic linkers in the synthesis of metal-organic frameworks (MOFs).[7] The unique structure of this compound offers opportunities to create novel materials with tailored properties.

Rationale for Polymer and MOF Synthesis
  • Polymer Modification: The methoxymethyl group can introduce flexibility and alter the polarity of the polymer backbone, potentially improving solubility in common organic solvents and modifying thermal and mechanical properties.[8]

  • MOF Functionality: When used as a linker in MOFs, the methoxymethyl group can project into the pores of the framework. This functionality could be leveraged for selective guest binding or as a reactive site for post-synthetic modification.

Proposed Research Directions and Protocols

This compound can be incorporated into polyester chains through condensation polymerization.

Protocol: Synthesis of a Polyester Containing this compound

  • Monomer Preparation: The carboxylic acid of this compound must first be converted to a more reactive derivative, such as an acyl chloride or a methyl ester. For this example, we will use the methyl ester, methyl 3-(methoxymethyl)benzoate.

  • Polycondensation:

    • In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, combine methyl 3-(methoxymethyl)benzoate with a diol (e.g., ethylene glycol) and a transesterification catalyst (e.g., zinc acetate).

    • Heat the mixture under a slow stream of nitrogen to initiate the reaction and distill off the methanol byproduct.

    • Gradually increase the temperature and apply a vacuum to drive the polymerization to completion by removing the diol.

  • Characterization: The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, Differential Scanning Calorimetry (DSC) to determine its thermal transitions (Tg and Tm), and Thermogravimetric Analysis (TGA) to assess its thermal stability.

The carboxylate group of this compound can coordinate with metal ions to form crystalline MOFs.

Protocol: Solvothermal Synthesis of a Zn-based MOF [9][10]

  • Reaction Mixture: In a Teflon-lined autoclave, combine this compound (1.0 mmol) and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 1.0 mmol) in a solvent mixture of DMF and ethanol (e.g., 10 mL of a 3:2 v/v mixture).[9][10]

  • Solvothermal Reaction: Seal the autoclave and heat it in an oven at a controlled temperature (e.g., 120°C) for a set period (e.g., 3 days).[9][10]

  • Isolation: After cooling to room temperature, the crystalline product can be isolated by filtration, washed with fresh solvent, and dried.

  • Characterization: The structure and porosity of the resulting MOF should be characterized by Powder X-ray Diffraction (PXRD), TGA, and gas sorption analysis (e.g., N₂ at 77 K).

Diagram: Conceptual MOF Synthesis

G cluster_0 Self-Assembly Metal Zn²⁺ MOF Porous MOF Structure Metal->MOF Coordination Linker 3-(methoxymethyl)benzoate Linker->MOF Coordination

Caption: Solvothermal self-assembly of metal ions and organic linkers to form a MOF.

Conclusion and Future Outlook

This compound represents a largely untapped resource for scientific discovery. Its unique combination of a proven benzoic acid core and a modifiable methoxymethyl substituent provides a fertile ground for exploration in both medicinal chemistry and materials science. The proposed research directions in this guide, from anti-inflammatory and anticancer screening to the synthesis of novel polymers and MOFs, are based on established principles and validated protocols. By pursuing these avenues, the scientific community can systematically elucidate the structure-activity and structure-property relationships of this compound and its derivatives, potentially leading to the development of new therapeutics and advanced materials. The journey from a simple, uncharacterized molecule to a valuable scientific tool is a challenging yet rewarding one, and this compound is a prime candidate for this transformative process.

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An In-depth Technical Guide to the Safe Handling of 3-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Methoxymethyl)benzoic acid is a carboxylic acid derivative utilized in various research and development applications, including as a building block in the synthesis of novel pharmaceutical compounds. Its specific chemical structure, comprising a benzoic acid core with a methoxymethyl substituent, imparts distinct physical and chemical properties that necessitate a thorough understanding for safe handling. This guide provides a comprehensive overview of the safety protocols, hazard identification, emergency procedures, and handling instructions for this compound, tailored for researchers, scientists, and drug development professionals. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity within the laboratory.

Compound Identification and Properties

A foundational aspect of safe handling is the accurate identification and understanding of the substance's physical and chemical properties.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 32194-76-6[1][2]
Molecular Formula C₉H₁₀O₃[1][2]
Molecular Weight 166.17 g/mol [1][2][3]
Appearance Solid (assumed based on related benzoic acid derivatives)
Solubility Soluble in water (likely)[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is critical for implementing appropriate safety measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

GHS Pictogram:

Signal Word: Warning[1][2]

GHS Hazard Statements: [1][2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

A related compound, 4-(methoxymethyl)benzoic acid, is also classified as harmful if swallowed (H302)[5][6]. Due to the structural similarity, it is prudent to handle this compound with the assumption that it may also be harmful if ingested.

Summary of Hazards:

Hazard ClassGHS CategoryStatement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]
Acute Toxicity (Oral) - PrecautionaryCategory 4H302: Harmful if swallowed (inferred from similar compounds)[5][6]

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage protocols is paramount to minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls

The primary line of defense is to handle the compound within a controlled environment.

  • Ventilation: Use only in a well-ventilated area.[6][7] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory. This is crucial to mitigate the risk of respiratory tract irritation (H335).

  • Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[8]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is based on a thorough risk assessment of the planned procedures.

  • Eye and Face Protection: Chemical safety goggles are required at all times.[9] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[10][11]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile rubber.[9][12] Gloves must be inspected for integrity before each use and disposed of properly after handling the compound.[10][11]

    • Lab Coat: A flame-resistant lab coat with full-length sleeves is mandatory to protect against skin contact.[9][12]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator appropriate for organic dusts and vapors should be used.[10]

Hygiene Practices

Good laboratory hygiene is a critical component of chemical safety.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[11][13]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[6][7]

  • Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.[11]

Storage

Proper storage is essential to maintain the stability of the compound and prevent accidental release.

  • Store in a tightly closed, properly labeled container.[6][7]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[8][14]

  • Avoid storing carboxylic acids in metal cabinets, which can be susceptible to corrosion from acid vapors.[14] Store on lower shelves to minimize the risk of falling.[15]

Emergency Procedures

Preparedness for emergencies is a non-negotiable aspect of laboratory safety.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7]

  • In Case of Skin Contact: Remove all contaminated clothing.[16] Wash the affected area with plenty of soap and water.[7] If skin irritation occurs, seek medical advice.[13]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[6][7] If the person feels unwell, seek medical attention.[6]

  • If Swallowed: Rinse the mouth with water.[6][8] Do NOT induce vomiting. Seek immediate medical attention.[7]

Accidental Release Measures (Spills)

A systematic approach to spill management is crucial to prevent exposure and further contamination.

Workflow for a Minor Chemical Spill:

Spill_Response cluster_Initial_Actions Immediate Response cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Post-Cleanup Alert Alert others in the area Assess Assess the spill size and hazards Alert->Assess Evacuate Evacuate if necessary Assess->Evacuate PPE Don appropriate PPE Evacuate->PPE If safe to proceed Contain Contain the spill with absorbent material PPE->Contain Neutralize Neutralize with sodium bicarbonate (for acids) Contain->Neutralize Collect Collect residue with non-sparking tools Neutralize->Collect Decontaminate Decontaminate the area with soap and water Collect->Decontaminate Package Package waste in a labeled, sealed container Decontaminate->Package Dispose Dispose of as hazardous waste Package->Dispose Report Report the spill to the supervisor Dispose->Report

Caption: Workflow for managing a minor chemical spill.

Detailed Spill Cleanup Protocol:

  • Immediate Actions:

    • Alert personnel in the immediate vicinity of the spill.[17]

    • If the spill is large, involves highly volatile substances, or there is a fire risk, evacuate the area and contact emergency services.[16][18]

  • Personal Protection:

    • Before attempting to clean the spill, don the appropriate PPE as outlined in Section 3.2.[17]

  • Containment and Cleanup:

    • For solid spills, gently sweep or scoop the material to avoid generating dust.[4][19]

    • For liquid spills, contain the spill by surrounding it with an inert absorbent material like vermiculite or sand, working from the outside in.[16][18]

    • Since this is a carboxylic acid, it can be cautiously neutralized with a mild base such as sodium bicarbonate.[19]

    • Collect the absorbed and neutralized material using non-sparking tools and place it into a suitable, labeled container for hazardous waste.[4][17]

  • Decontamination and Disposal:

    • Clean the spill area thoroughly with soap and water.[16]

    • All contaminated materials, including PPE, must be placed in a sealed, labeled container and disposed of as hazardous waste according to institutional and local regulations.[4][17]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[4] However, based on its GHS classification and data from similar compounds, the primary routes of exposure and potential health effects are:

  • Inhalation: May cause respiratory tract irritation.[1]

  • Skin Contact: Causes skin irritation.[1]

  • Eye Contact: Causes serious eye irritation.[1]

  • Ingestion: May be harmful if swallowed.[5][6]

No information is currently available regarding chronic effects, carcinogenicity, or reproductive toxicity.[4] Therefore, it is essential to minimize exposure through the diligent application of the handling protocols described in this guide.

Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its hazards and the strict implementation of safety protocols. By integrating robust engineering controls, appropriate personal protective equipment, and meticulous laboratory practices, researchers can mitigate the risks associated with this compound. This guide serves as a foundational resource, and it is imperative that all personnel consult their institution's specific safety guidelines and the most current Safety Data Sheet before commencing any work.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-(methoxymethyl)benzoic acid from 3-bromomethyl-benzoic acid. The protocol is based on the Williamson ether synthesis, a robust and versatile method for forming ethers.[1] This application note details the reaction mechanism, provides a step-by-step experimental protocol, and offers insights into reaction optimization, troubleshooting, and purification. Safety considerations for all reagents are also thoroughly addressed. The intended audience for this guide includes researchers in organic synthesis, medicinal chemistry, and drug development who may utilize this compound and its derivatives as valuable building blocks in the creation of more complex molecules.[2][3]

Introduction

This compound is a benzoic acid derivative that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[2][3] The presence of both a carboxylic acid and a methoxy ether functional group allows for a wide range of subsequent chemical transformations, making it a valuable scaffold in drug discovery and materials science.[4] For instance, benzoic acid and its derivatives are recognized for their potential in developing new therapeutic agents, including those with anticancer properties.[5] This guide outlines a reliable synthetic route to this compound, starting from the readily available 3-bromomethyl-benzoic acid.

Reaction Mechanism: The Williamson Ether Synthesis

The synthesis of this compound from 3-bromomethyl-benzoic acid is achieved through a Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][6][7] In this specific application, sodium methoxide serves as the nucleophile, and 3-bromomethyl-benzoic acid is the electrophile.

The reaction can be conceptualized in two key steps:

  • Deprotonation (in situ): Although sodium methoxide is the primary reagent, any residual acidic proton on the carboxylic acid of the starting material will be deprotonated by the strong base. The primary reactive species for the ether formation is the methoxide ion.

  • Nucleophilic Attack: The methoxide ion (CH₃O⁻) attacks the electrophilic benzylic carbon of 3-bromomethyl-benzoic acid.[1]

  • Displacement: This backside attack leads to the displacement of the bromide leaving group in a concerted step, forming the ether linkage and sodium bromide as a byproduct.[1][8][9]

It is crucial to use a primary alkyl halide, such as the benzylic bromide in 3-bromomethyl-benzoic acid, to favor the SN2 pathway and minimize the competing E2 elimination reaction, which is more prevalent with secondary and tertiary halides.[6][9][10]

Mechanistic Pathway

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve 3-bromomethyl-benzoic acid in Methanol add_naome Add Sodium Methoxide Solution dissolve->add_naome reflux Reflux for 2-4 hours add_naome->reflux evaporate Remove Methanol reflux->evaporate dissolve_h2o Dissolve Residue in Water evaporate->dissolve_h2o wash_ether Wash with Diethyl Ether dissolve_h2o->wash_ether acidify Acidify with HCl wash_ether->acidify filter Vacuum Filtration acidify->filter wash_h2o Wash with Cold Water filter->wash_h2o dry Dry in Vacuum Oven wash_h2o->dry

Sources

Application Note: A Robust Two-Step Synthesis of 3-(Methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and reliable two-step experimental protocol for the synthesis of 3-(methoxymethyl)benzoic acid, a versatile bifunctional building block valuable in medicinal chemistry and materials science. The synthesis begins with the nucleophilic substitution of methyl 3-(bromomethyl)benzoate using sodium methoxide to yield the intermediate, methyl 3-(methoxymethyl)benzoate. This intermediate is then subjected to base-promoted hydrolysis (saponification) to afford the final product. This guide is designed for researchers and drug development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization guidelines to ensure reproducible and high-yield synthesis.

Introduction

This compound is a key synthetic intermediate whose structural motifs are of significant interest in the development of novel pharmaceutical agents and functional materials. The presence of both a carboxylic acid handle and a methoxymethyl group allows for orthogonal functionalization, making it an attractive scaffold for creating diverse molecular libraries. For instance, the carboxylic acid can be converted into amides or esters, while the benzyl ether linkage provides specific steric and electronic properties.

The synthetic route detailed herein was selected for its reliability, scalability, and use of common laboratory reagents. It follows a classic two-step pathway: a Williamson ether synthesis followed by an ester hydrolysis. This approach allows for the isolation and purification of a stable intermediate, which often leads to a higher purity final product compared to a one-pot strategy.

Overall Reaction Scheme:

  • Step 1: Methyl 3-(bromomethyl)benzoate → Methyl 3-(methoxymethyl)benzoate

  • Step 2: Methyl 3-(methoxymethyl)benzoate → this compound

Safety and Handling

Proper safety precautions are mandatory for all steps of this protocol. The following hazards are of particular note:

  • Sodium Methoxide (NaOMe): A highly corrosive, flammable, and water-reactive solid.[1][2] It reacts violently with water to produce flammable methanol and corrosive sodium hydroxide.[2] It must be handled under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[1] Personal protective equipment (PPE), including flame-retardant lab coats, chemical splash goggles, and appropriate gloves, must be worn.[3][4] In case of fire, use a dry powder or sand extinguisher; DO NOT USE WATER .[1]

  • Methanol (MeOH): A flammable and toxic liquid. Work should be conducted in a well-ventilated fume hood.

  • Hydrochloric Acid (HCl): A highly corrosive acid. Handle with care, wearing appropriate PPE.

  • Potassium Permanganate (KMnO₄): Although not used in this specific protocol, it is a strong oxidizer that can cause fire or explosion upon contact with combustible materials.[5][6] It is also harmful if swallowed and causes severe skin and eye damage.[6][7] Always wear gloves and eye protection when handling.[8][9]

Always consult the relevant Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.[1][2][4][5]

Experimental Protocol

Part A: Synthesis of Methyl 3-(methoxymethyl)benzoate

This step involves a nucleophilic substitution (SN2) reaction where the methoxide ion displaces the bromide from the benzylic position of methyl 3-(bromomethyl)benzoate.[10]

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.

  • Reagent Preparation: In the flask, dissolve methyl 3-(bromomethyl)benzoate (10.0 g, 43.66 mmol) in 100 mL of anhydrous methanol.

  • Reaction Initiation: While stirring the solution under a nitrogen atmosphere, carefully add sodium methoxide (2.59 g, 47.94 mmol, 1.1 eq) in portions.

    • Causality Note: Sodium methoxide is added in slight excess to ensure complete consumption of the starting bromide. Anhydrous conditions are critical as sodium methoxide reacts readily with water, which would reduce the yield and generate undesirable byproducts.[1][2]

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Workup and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Carefully remove the methanol under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in 100 mL of dichloromethane (DCM). d. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of deionized water and 50 mL of brine.

    • Causality Note: The water wash removes any remaining inorganic salts, and the brine wash helps to break any emulsions and further dry the organic layer. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield methyl 3-(methoxymethyl)benzoate as a crude oil. The product can be purified further by column chromatography if necessary.

Part B: Hydrolysis to this compound (Saponification)

The methyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base. The reaction proceeds via a nucleophilic acyl substitution mechanism.[11] Subsequent acidification protonates the carboxylate salt to yield the final product.[12]

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude methyl 3-(methoxymethyl)benzoate from Part A in 50 mL of methanol.

  • Hydrolysis: Add a solution of sodium hydroxide (NaOH) (2.62 g, 65.5 mmol, 1.5 eq) in 25 mL of deionized water.

  • Reflux: Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by TLC until the starting ester spot has disappeared.

  • Workup and Precipitation: a. Cool the reaction mixture to room temperature and remove the methanol via rotary evaporation. b. Dilute the remaining aqueous solution with 50 mL of deionized water and cool the flask in an ice bath. c. While stirring vigorously, slowly add concentrated hydrochloric acid (approx. 6 M) dropwise to acidify the solution to a pH of 1-2. A white precipitate of this compound will form.

    • Causality Note: The solution is cooled to decrease the solubility of the carboxylic acid product, thereby maximizing the yield upon precipitation.[13] Acid is added to convert the water-soluble sodium carboxylate salt into the less soluble carboxylic acid.[12]

  • Isolation and Drying: a. Collect the white solid by vacuum filtration using a Büchner funnel. b. Wash the filter cake with two portions of cold deionized water (2x 20 mL) to remove any residual salts. c. Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Quantitative Data Summary

The following table summarizes the reagents and expected yields for the synthesis.

StepReagentMol. Wt. ( g/mol )Amount (g)Moles (mmol)EquivalentsTheoretical Yield (g)
A Methyl 3-(bromomethyl)benzoate229.07[14]10.0043.661.0-
Sodium Methoxide54.022.5947.941.1-
Product: Methyl 3-(methoxymethyl)benzoate180.20---7.87
B Methyl 3-(methoxymethyl)benzoate180.207.8743.661.0-
Sodium Hydroxide40.002.6265.501.5-
Product: this compound166.17[15]---7.26

Experimental Workflow Visualization

The diagram below illustrates the complete workflow for the synthesis of this compound.

Synthesis_Workflow A_Start Methyl 3-(bromomethyl)benzoate in Anhydrous MeOH A_React Reaction Flask: Add NaOMe, Reflux (3-4h) A_Start->A_React Step A A_Workup Workup: 1. Evaporate MeOH 2. Add DCM 3. Wash (H₂O, Brine) A_React->A_Workup A_Product Intermediate: Methyl 3-(methoxymethyl)benzoate A_Workup->A_Product B_Start Intermediate in MeOH/H₂O A_Product->B_Start B_React Hydrolysis: Add NaOH, Reflux (2-3h) B_Start->B_React Step B B_Precip Precipitation: 1. Evaporate MeOH 2. Cool in Ice Bath 3. Acidify with HCl B_React->B_Precip B_Final Final Product: This compound B_Precip->B_Final B_Isolate Isolate & Dry: 1. Vacuum Filtration 2. Wash with Cold H₂O 3. Dry in Vacuum Oven B_Final->B_Isolate

Caption: Workflow diagram for the two-step synthesis of this compound.

References

  • Alkali Metals Limited. (n.d.). Material Safety Data Sheet Sodium Methoxide (powder).
  • HIL. (2022, October 26). Safety Data Sheet Product name: Sodium Methoxide 30%.
  • Valudor Products. (n.d.). Safety Data Sheet: potassium permanganate.
  • ChemicalBook. (2025). Sodium Methoxide - Safety Data Sheet.
  • New Jersey Department of Health. (2002, May). POTASSIUM PERMANGANATE HAZARD SUMMARY.
  • Oxford Health NHS Foundation Trust. (2022, September 15). Protocol for the Safe Administration, Disposal, and Risk Assessment of Potassium Permanganate.
  • Central Drug House (P) Ltd. (n.d.). SODIUM METHOXIDE SOLUTION 25% MATERIAL SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Potassium permanganate.
  • Fisher Scientific. (2009, October 23). Potassium permanganate - SAFETY DATA SHEET.
  • PrepChem.com. (n.d.). Preparation of 3-methoxymethyl-benzoic acid.
  • ChemicalBook. (n.d.). 3-Methoxy-4-methylbenzoic acid synthesis.
  • Filo. (2025). EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE.
  • ChemSpider. (n.d.). Methyl ester hydrolysis.
  • BenchChem. (n.d.). Methyl 3-(bromomethyl)benzoate.
  • PubChem. (n.d.). Methyl 3-(bromomethyl)benzoate.
  • LibreTexts Chemistry. (2020, May 30). 22.6: Ester Chemistry.

Sources

Application Notes & Protocols: The Strategic Utility of 3-(Methoxymethyl)benzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical guide on the applications of 3-(methoxymethyl)benzoic acid as a versatile intermediate in pharmaceutical research and development. We will explore its synthetic utility, focusing on its role in the construction of complex molecular architectures destined for therapeutic applications. Detailed protocols, mechanistic insights, and data presentation are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this valuable building block.

Introduction: Unveiling the Potential of a Bifunctional Building Block

This compound is a substituted aromatic carboxylic acid that has emerged as a valuable scaffold in medicinal chemistry. Its structure is deceptively simple, yet it offers two key functional handles—a carboxylic acid and a methoxymethyl ether—that can be strategically manipulated to introduce diversity and modulate the physicochemical properties of target molecules.

The carboxylic acid moiety serves as a classical bioisostere for various functional groups and is a prime site for forming stable amide or ester linkages, which are ubiquitous in pharmaceuticals. The methoxymethyl group, on the other hand, offers a unique combination of properties. It can act as a stable, yet potentially cleavable, protecting group for a hydroxymethyl functionality, or it can serve as a lipophilic element to enhance membrane permeability and influence the overall pharmacokinetic profile of a drug candidate. The meta-substitution pattern provides a specific geometric arrangement that is often crucial for precise ligand-receptor interactions.

Core Application: Synthesis of Novel Kinase Inhibitors

A significant application of this compound lies in the synthesis of novel kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Many kinase inhibitors feature a central heterocyclic core to which various substituted aromatic rings are appended. The 3-(methoxymethyl)benzoyl moiety is frequently incorporated to probe the solvent-exposed regions of the ATP-binding pocket of kinases, where the methoxymethyl group can form favorable interactions and improve cell-based activity.

Mechanistic Rationale: The Amide Coupling Strategy

The most common synthetic transformation involving this compound is its coupling with an amino-functionalized heterocyclic core. This is typically achieved through an amide bond formation reaction. The choice of coupling agent is critical to ensure high yield, minimize racemization (if chiral centers are present), and simplify purification. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) often in combination with an additive like HOBt (Hydroxybenzotriazole).

The general mechanism involves the activation of the carboxylic acid of this compound by the coupling agent to form a highly reactive intermediate (e.g., an active ester). This intermediate is then susceptible to nucleophilic attack by the primary or secondary amine of the core structure, leading to the formation of a stable amide bond.

Workflow for Amide Coupling

G cluster_activation Activation Step cluster_coupling Coupling Step A This compound C Activated Intermediate A->C Activation B Coupling Agent (e.g., HATU) B->C E Final Product (Amide) C->E Reaction with Amine D Amino-Heterocyclic Core D->E Nucleophilic Attack

Caption: Generalized workflow for the synthesis of kinase inhibitors via amide coupling.

Detailed Experimental Protocol: Synthesis of a Model Amide

This protocol details the synthesis of N-(pyridin-2-yl)-3-(methoxymethyl)benzamide, a representative structure embodying the linkage of this compound to a nitrogen-containing heterocycle.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Amount (mg)Moles (mmol)Stoichiometric Ratio
This compound166.172001.201.0
2-Aminopyridine94.111131.201.0
HATU380.235481.441.2
N,N-Diisopropylethylamine (DIPEA)129.24418 (0.5 mL)2.402.0
N,N-Dimethylformamide (DMF)-10 mL--
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (200 mg, 1.20 mmol) and 2-aminopyridine (113 mg, 1.20 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 10 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.5 mL, 2.40 mmol) to the reaction mixture.

  • Coupling Agent Addition: In a single portion, add HATU (548 mg, 1.44 mmol) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The disappearance of the starting materials and the appearance of a new, higher-running spot indicates product formation.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Discard the aqueous layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20-50% ethyl acetate in hexanes to afford the pure N-(pyridin-2-yl)-3-(methoxymethyl)benzamide.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): Expected peaks corresponding to the aromatic protons of both rings, the methylene protons of the methoxymethyl group, and the methyl protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for all unique carbon atoms in the molecule.

  • LC-MS: To confirm the molecular weight of the product. Expected [M+H]⁺ = 243.11.

Broader Applications and Future Directions

While the synthesis of kinase inhibitors is a prominent application, the utility of this compound is not limited to this area. It is also being explored in the development of:

  • GPCR Modulators: The specific substitution pattern can be crucial for activity at G-protein coupled receptors.

  • Antiviral Agents: As a fragment for building molecules that can disrupt viral replication machinery.

  • Agrochemicals: The principles of rational drug design are often transferable to the development of new pesticides and herbicides.

The future of this compound in pharmaceutical development will likely involve its use in more complex synthetic strategies, such as multi-component reactions and diversity-oriented synthesis, to rapidly generate libraries of novel compounds for high-throughput screening.

References

Application Notes and Protocols: The Strategic Use of 3-(Methoxymethyl)benzoic Acid in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide on the strategic implementation of 3-(methoxymethyl)benzoic acid as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs). This document delves into the chemical rationale behind its use, outlines detailed synthetic protocols for key transformations, and presents a case study illustrating its application in the synthesis of a promising therapeutic agent.

Introduction: The Versatility of the 3-(Methoxymethyl)phenyl Moiety

This compound is a unique bifunctional molecule that offers medicinal chemists a valuable scaffold for drug design and development. Its structure, featuring a carboxylic acid and a methoxymethyl group at the meta position of a benzene ring, allows for a diverse range of chemical modifications. The carboxylic acid serves as a handle for amide bond formation, esterification, and other coupling reactions, which are fundamental in the assembly of complex drug molecules. The methoxymethyl group, a stable ether linkage, can influence the molecule's lipophilicity, metabolic stability, and conformational properties, all of which are critical parameters in optimizing the pharmacokinetic and pharmacodynamic profile of a drug candidate.

The strategic placement of the methoxymethyl group at the meta-position provides a distinct steric and electronic environment compared to its ortho and para isomers, enabling fine-tuning of molecular interactions with biological targets. This guide will explore the practical applications of this versatile reagent in API synthesis.

Core Physicochemical and Reactivity Data

A thorough understanding of the properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance Solid
CAS Number 32194-76-6

Key Synthetic Transformations and Protocols

The utility of this compound in API synthesis stems from its ability to undergo a variety of chemical transformations. This section details the protocols for two fundamental reactions: conversion to the acyl chloride and subsequent amide coupling, and reduction of the carboxylic acid to a benzyl alcohol.

Protocol 1: Synthesis of 3-(Methoxymethyl)benzoyl Chloride

The conversion of the carboxylic acid to a more reactive acyl chloride is a common first step in many synthetic pathways. Thionyl chloride is a widely used reagent for this transformation.

Reaction Scheme:

G start This compound reagent + SOCl₂ product 3-(Methoxymethyl)benzoyl Chloride reagent->product Heat byproduct + SO₂ + HCl

Caption: Conversion of this compound to its acyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Rotary evaporator

  • Schlenk flask with a reflux condenser and nitrogen inlet

Procedure:

  • To a flame-dried Schlenk flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add an excess of thionyl chloride (5-10 eq) to the flask.

  • Gently heat the mixture to reflux (approximately 79 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene can be added and co-evaporated twice.

  • The resulting crude 3-(methoxymethyl)benzoyl chloride is a colorless to pale yellow oil and can be used in the next step without further purification.

Causality and Insights: The use of excess thionyl chloride drives the reaction to completion. The co-evaporation with toluene is a critical step to remove all traces of the highly reactive and corrosive thionyl chloride, which could interfere with subsequent reactions.

Protocol 2: Amide Coupling with a Primary Amine

The resulting 3-(methoxymethyl)benzoyl chloride can be readily coupled with a primary or secondary amine to form a stable amide bond, a key linkage in many pharmaceutical compounds.

Reaction Scheme:

G start 3-(Methoxymethyl)benzoyl Chloride reagent + R-NH₂ product N-Alkyl-3-(methoxymethyl)benzamide reagent->product Anhydrous Solvent base Base (e.g., Triethylamine)

Caption: Amide bond formation using 3-(methoxymethyl)benzoyl chloride.

Materials:

  • 3-(Methoxymethyl)benzoyl chloride (from Protocol 1)

  • Primary amine (e.g., benzylamine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 3-(methoxymethyl)benzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • The product can be further purified by recrystallization or column chromatography.

Causality and Insights: The base is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the amine starting material, rendering it non-nucleophilic. The dropwise addition of the acyl chloride at low temperature helps to control the exothermic reaction and minimize side product formation.

Case Study: Proposed Synthesis of a Rolofylline Analog

Rolofylline is a selective adenosine A1 receptor antagonist that has been investigated for the treatment of acute heart failure.[1][2] While the exact commercial synthesis of Rolofylline may not utilize this compound, a plausible synthetic route to a closely related analog can be envisioned, showcasing the utility of this starting material. This proposed synthesis serves as an illustrative example for drug development professionals.

Proposed Synthetic Pathway:

G cluster_0 Amine Synthesis cluster_1 Final Coupling A This compound B 3-(Methoxymethyl)benzoyl Chloride A->B SOCl₂ C 3-(Methoxymethyl)benzamide B->C NH₃ D 3-(Methoxymethyl)benzylamine C->D Reduction (e.g., LiAlH₄) F Rolofylline Analog D->F + E, Base E 8-Bromo-1,3-dipropylxanthine

Caption: Proposed synthetic route to a Rolofylline analog.

Protocol 3: Reduction of 3-(Methoxymethyl)benzamide to 3-(Methoxymethyl)benzylamine

The reduction of the amide to the corresponding amine is a key step in this proposed synthesis.

Materials:

  • 3-(Methoxymethyl)benzamide (from a reaction similar to Protocol 2, using ammonia)

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Standard workup reagents (e.g., water, NaOH solution)

Procedure (using LiAlH₄):

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-(methoxymethyl)benzamide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting amide is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 3-(methoxymethyl)benzylamine.

  • The product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Causality and Insights: LiAlH₄ is a powerful reducing agent capable of reducing amides to amines. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in an easily filterable solid.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of active pharmaceutical ingredients. Its bifunctional nature allows for a wide range of chemical manipulations, making it an attractive starting material for the construction of complex molecular architectures. The protocols detailed in these application notes provide a practical foundation for researchers to incorporate this reagent into their synthetic strategies. The proposed synthesis of a Rolofylline analog highlights the potential of this compound in the development of novel therapeutic agents. As the demand for new and improved drugs continues to grow, the strategic use of such well-defined and versatile chemical building blocks will remain a cornerstone of successful drug discovery and development programs.

References

  • PubChem. This compound. [Link]

  • Gottlieb, S. S. (2009). Rolofylline: a selective adenosine A1 receptor antagonist for the treatment of heart failure. Expert opinion on pharmacotherapy, 10(2), 311–322. [Link]

  • Voors, A. A., et al. (2010). Haemodynamic effects of rolofylline in the treatment of patients with heart failure and impaired renal function. European journal of heart failure, 12(10), 1084–1091. [Link]

  • PubChem. Rolofylline. [Link]

Sources

3-(methoxymethyl)benzoic acid reaction mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction Mechanisms of 3-(methoxymethyl)benzoic Acid for Synthetic Applications

Authored by: A Senior Application Scientist

Introduction

This compound is a bifunctional aromatic compound that serves as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid and a methoxymethyl ether on a benzene ring, provides two distinct reactive centers for chemical modification. The interplay between the electron-withdrawing nature of the carboxylic acid and the electron-donating, ortho-para directing influence of the methoxymethyl group dictates its reactivity, particularly in electrophilic aromatic substitution. This guide provides a detailed exploration of the principal reaction mechanisms involving this molecule, supported by field-proven protocols and mechanistic insights to empower researchers in drug development and synthetic chemistry.

I. Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations, most notably esterification and amidation, which are fundamental for constructing more complex molecular architectures.

A. Fischer-Speier Esterification

Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. The reaction is an equilibrium process, and to achieve high yields, it is typically conducted using a large excess of the alcohol, which also serves as the solvent, or by removing water as it is formed.[1][2]

Mechanism of Action

The mechanism involves the activation of the carbonyl group by an acid catalyst, making it more susceptible to nucleophilic attack by the alcohol.[1][3]

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the benzoic acid, creating a highly electrophilic resonance-stabilized carbocation.

  • Nucleophilic Attack: A molecule of alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated by a base (e.g., water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.

Fischer_Esterification cluster_0 Mechanism Steps RCOOH This compound Protonated_Acid Protonated Acid (Activated) RCOOH->Protonated_Acid + H⁺ ROH R'-OH (Alcohol) H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ester Product Protonated_Ester->Ester - H⁺ Water H₂O

Caption: Mechanism of Fischer-Speier Esterification.

Protocol 1: Synthesis of Methyl 3-(methoxymethyl)benzoate

This protocol details the esterification of this compound using methanol.

ParameterValue
Reactant This compound
Reagent Anhydrous Methanol (Excess)
Catalyst Concentrated Sulfuric Acid
Temperature Reflux (approx. 65 °C)
Time 4-6 hours
Expected Yield >90%

Methodology:

  • Setup: To a 250 mL round-bottom flask, add this compound (10.0 g, 60.2 mmol) and anhydrous methanol (100 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1.5 mL) dropwise to the mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]

  • Work-up: After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified by column chromatography if necessary.

B. Amide Bond Formation (Amide Coupling)

The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxylic acid, as it is not sufficiently electrophilic to react directly with an amine.[5] This is achieved using coupling reagents.

Mechanism of Action with Coupling Reagents

Coupling reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive intermediate (e.g., an active ester, acylurea, or phosphonium intermediate).[5][6] This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond.

Common coupling systems include:

  • Carbodiimides: (e.g., EDC) often used with additives like HOBt to prevent racemization and suppress side reactions.[6]

  • Uronium/Aminium Salts: (e.g., HATU, HBTU) are highly efficient reagents that form active esters, leading to fast and clean reactions.[6]

  • Phosphonic Anhydrides: (e.g., T3P®) are powerful reagents suitable for sterically hindered substrates.[6]

Amide_Coupling Start Carboxylic Acid + Amine Activation Add Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) Start->Activation Intermediate Formation of Reactive Intermediate (Active Ester) Activation->Intermediate Nucleophilic_Attack Nucleophilic Attack by Amine Intermediate->Nucleophilic_Attack Amide_Formation Amide Bond Formation Nucleophilic_Attack->Amide_Formation End Final Amide Product Amide_Formation->End Ether_Cleavage cluster_1 Ether Cleavage Mechanism MOM_Ether This compound Coordinated_Complex Coordinated Complex [R-O(BCl₃)-CH₃] MOM_Ether->Coordinated_Complex + BCl₃ Lewis_Acid BCl₃ (Lewis Acid) Cleavage_Products Intermediate + CH₃Cl Coordinated_Complex->Cleavage_Products C-O Bond Cleavage Alcohol 3-(hydroxymethyl)benzoic Acid Cleavage_Products->Alcohol Aqueous Workup

Sources

Application Note: A Multi-faceted Approach to the Analytical Characterization of 3-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(Methoxymethyl)benzoic acid is a key intermediate in the synthesis of pharmaceuticals and specialty chemicals. Its purity and structural integrity are critical for the successful outcome of subsequent reactions and the quality of the final product. This application note presents a comprehensive guide to the analytical techniques required for the thorough characterization of this compound, designed for researchers, scientists, and professionals in drug development. We detail protocols for chromatographic, spectroscopic, and thermal analysis, providing a robust framework for quality control and structural elucidation.

Introduction

The precise chemical structure of this compound, featuring both a carboxylic acid and a methoxymethyl group on a benzene ring, dictates its reactivity and physical properties. A comprehensive analytical strategy is therefore essential to confirm its identity, purity, and stability. This guide provides detailed methodologies and the scientific rationale behind the selection of each technique.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for method development and data interpretation.

PropertyValueSource
Molecular FormulaC₉H₁₀O₃[1][2][3]
Molecular Weight166.17 g/mol [1][2][3]
AppearanceWhite crystalline solid[4]
Melting Point105-107 °C (for the related 3-methoxybenzoic acid)[5]
Water SolubilityModerately soluble[4]
Solubility in Organic SolventsSoluble in ethanol and ether[4]

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are fundamental for assessing the purity of this compound and identifying any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for analyzing non-volatile compounds like this compound.

Rationale for Method Design:

  • Stationary Phase: A C18 column is employed to retain the analyte through hydrophobic interactions.

  • Mobile Phase: A gradient elution with an acidified water/acetonitrile mobile phase is used. The acid (e.g., formic or phosphoric acid) suppresses the ionization of the carboxylic acid group, leading to a single, sharp peak and improved retention.[6]

  • Detection: The aromatic ring in the molecule allows for sensitive detection using a UV detector.

Detailed HPLC Protocol:

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of water and acetonitrile.

Workflow for HPLC Analysis

Caption: High-level workflow for HPLC analysis.

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methylene protons of the methoxymethyl group, the methyl protons, and the acidic proton of the carboxylic acid. The splitting patterns of the aromatic signals are indicative of the 1,3-disubstitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methylene carbon, and the methoxy carbon.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern.

  • Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.

  • Expected Ion: In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at an m/z of approximately 165.1.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Key Vibrational Frequencies:

Wavenumber (cm⁻¹)BondFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
1680-1710C=O stretchCarboxylic Acid
1100-1300C-O stretchEther and Carboxylic Acid

Thermal Analysis

Thermal analysis provides insights into the physical properties and stability of the compound.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and assess the crystallinity of the sample. A sharp endothermic peak corresponds to the melting of a pure crystalline solid.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This analysis helps to determine the thermal stability and decomposition temperature of this compound.

Integrated Analytical Approach

G cluster_0 Purity Assessment cluster_1 Structural Elucidation cluster_2 Physical Properties HPLC HPLC NMR NMR ('H, '3C) MS Mass Spectrometry IR IR Spectroscopy DSC DSC TGA TGA Compound This compound Compound->HPLC Compound->NMR Compound->MS Compound->IR Compound->DSC Compound->TGA

Caption: A multi-technique approach for comprehensive characterization.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. The combination of HPLC for purity assessment, NMR, MS, and IR for structural confirmation, and thermal analysis for physical property determination provides a comprehensive understanding of the material's quality and suitability for its intended use. The protocols and guidelines presented in this application note offer a robust framework for the reliable and accurate analysis of this important chemical compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-methoxy-, methyl ester. Retrieved from [Link]

  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy Benzoic Acid. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 3-Methoxybenzoic acid. Retrieved from [Link]

  • Target Analysis. (n.d.). Benzoic acid derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. Retrieved from [Link]

Sources

Application and Protocol for the Complete NMR Spectroscopic Elucidation of 3-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Structural Significance of 3-(methoxymethyl)benzoic acid

This compound is a substituted aromatic carboxylic acid. Molecules of this class are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the carboxylic acid group and the potential for the methoxymethyl ether to act as a stable yet potentially cleavable protecting group or a modulator of physicochemical properties. A thorough understanding of its three-dimensional structure and electronic environment is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its function.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of such organic molecules in solution.[1] This application note provides a comprehensive guide to the complete NMR characterization of this compound, detailing not only the protocols for data acquisition but also the rationale behind the experimental choices and the interpretation of the resulting spectra.

Predicted NMR Spectroscopic Data

A preliminary analysis based on established chemical shift principles for analogous structures allows for the prediction of the ¹H and ¹³C NMR spectra. This serves as a foundational guide for the experimental work to follow.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
-COOH10.0 - 13.0Singlet (broad)1HThe acidic proton of a carboxylic acid is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding, resulting in a significant downfield shift.[2][3][4]
Ar-H7.4 - 8.1Multiplet4HAromatic protons resonate in this region. The specific substitution pattern will lead to a complex splitting pattern.
-O-CH₂-Ar~4.6Singlet2HProtons on a carbon adjacent to an ether oxygen are deshielded.[5][6]
-O-CH₃~3.3Singlet3HThe methyl protons of the methoxy group are also deshielded by the adjacent oxygen atom.[5]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

CarbonPredicted Chemical Shift (ppm)Rationale
-COOH165 - 185The carbonyl carbon of a carboxylic acid is highly deshielded.[2][3][7]
Ar-C (quaternary)125 - 140The chemical shifts of the quaternary aromatic carbons will be influenced by their substituents.
Ar-CH128 - 135Aromatic carbons with attached protons resonate in this region.[8][9][10]
-O-CH₂-Ar~96The carbon of the benzylic ether is significantly deshielded by the two adjacent oxygen atoms.[5]
-O-CH₃~55The methyl carbon of the methoxy group is deshielded by the attached oxygen.[5]

Experimental Protocols

Part 1: Sample Preparation

Rationale: Proper sample preparation is critical for obtaining high-quality NMR spectra. The choice of solvent is paramount; it must dissolve the analyte without introducing interfering signals. For carboxylic acids, deuterated chloroform (CDCl₃) is a common choice. However, the acidic proton can sometimes undergo exchange with residual water, leading to peak broadening.[3] Using a highly pure, anhydrous solvent is recommended.

Protocol:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for both ¹H and ¹³C NMR).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

Part 2: 1D NMR Spectroscopy

Workflow for 1D NMR Data Acquisition:

Caption: Workflow for 1D NMR Experiments.

¹H NMR Acquisition Protocol:

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire a standard ¹H NMR spectrum with the following parameters (example for a 400 MHz spectrometer):

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Spectral Width: 16 ppm

¹³C NMR Acquisition Protocol:

  • Following ¹H NMR, switch the probe to the ¹³C channel.

  • Acquire a proton-decoupled ¹³C NMR spectrum with the following parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024 (or more for dilute samples)

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

    • Spectral Width: 240 ppm

DEPT-135 Acquisition Protocol:

Rationale: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups.[1] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

  • Acquire a DEPT-135 spectrum to aid in the assignment of the ¹³C signals.

    • Pulse Program: dept135

    • Number of Scans: 256

    • Relaxation Delay: 2 seconds

Part 3: 2D NMR Spectroscopy for Complete Structural Elucidation

Rationale: While 1D NMR provides essential information, complex molecules often exhibit signal overlap. 2D NMR techniques are employed to resolve these ambiguities by revealing correlations between nuclei.[11][12][13]

Workflow for 2D NMR Structural Elucidation:

Caption: Logical flow for 2D NMR-based structural assignment.

COSY (Correlation Spectroscopy) Protocol:

Purpose: To identify protons that are spin-spin coupled, typically through two or three bonds.[12] This is crucial for mapping out the connectivity of the aromatic protons.

  • Acquire a standard COSY spectrum.

    • Pulse Program: cosygpqf

    • Number of Scans: 8

    • Increments: 256

HSQC (Heteronuclear Single Quantum Coherence) Protocol:

Purpose: To identify which protons are directly attached to which carbon atoms.[12][14] Each cross-peak in the HSQC spectrum correlates a proton with its directly bonded carbon.

  • Acquire a standard HSQC spectrum.

    • Pulse Program: hsqcedetgpsisp2.2

    • Number of Scans: 4

    • Increments: 256

HMBC (Heteronuclear Multiple Bond Correlation) Protocol:

Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons.[1] This is a powerful tool for connecting different fragments of the molecule, for instance, connecting the methoxymethyl group to the aromatic ring.

  • Acquire a standard HMBC spectrum.

    • Pulse Program: hmbcgplpndqf

    • Number of Scans: 16

    • Increments: 256

Data Interpretation and Structural Assignment

  • ¹H NMR: Identify the broad singlet for the carboxylic acid proton, the singlet for the -O-CH₂-Ar protons, and the singlet for the -O-CH₃ protons. The aromatic region will show a complex multiplet.

  • ¹³C NMR and DEPT-135: Identify the carboxyl carbon, the aromatic carbons, the benzylic ether carbon (-O-CH₂-Ar), and the methoxy carbon (-O-CH₃). Use the DEPT-135 to confirm the CH₂ and CH₃ assignments.

  • COSY: Analyze the cross-peaks in the aromatic region to determine the connectivity of the aromatic protons.

  • HSQC: Correlate each proton signal with its directly attached carbon signal. This will unambiguously assign the carbons of the aromatic ring that bear a proton, as well as the -O-CH₂-Ar and -O-CH₃ groups.

  • HMBC: Look for key long-range correlations. For example, a correlation between the -O-CH₂-Ar protons and the aromatic carbon they are attached to, as well as adjacent aromatic carbons, will confirm the position of the methoxymethyl substituent. Correlations from the aromatic protons to the carboxyl carbon will confirm the position of the carboxylic acid group.

Conclusion

By following this comprehensive protocol of 1D and 2D NMR experiments, researchers can achieve a complete and unambiguous structural elucidation of this compound. This detailed characterization is a critical step in understanding its chemical behavior and potential applications in drug development and materials science.

References

Sources

Application Notes and Protocols for the Mass Spectrometric Analysis of 3-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-(methoxymethyl)benzoic acid in Modern Research

This compound is a significant aromatic carboxylic acid derivative utilized in diverse fields, including pharmaceutical development and materials science. Its unique structure, featuring both a carboxylic acid and a methoxymethyl group on a benzene ring, imparts specific chemical properties that are leveraged in the synthesis of more complex molecules. Accurate and reliable analytical methods are paramount for its characterization, quantification, and quality control in various matrices. Mass spectrometry (MS), with its inherent sensitivity and specificity, stands as a cornerstone technique for the in-depth analysis of this compound.

This comprehensive guide provides detailed application notes and robust protocols for the mass spectrometric analysis of this compound. We will explore methodologies employing both Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The protocols are designed to be self-validating, with explanations grounded in established scientific principles to ensure reproducibility and accuracy. This document is intended for researchers, scientists, and drug development professionals seeking to develop and implement effective analytical strategies for this and structurally related compounds.

Chemical Properties of this compound: [1][2]

PropertyValue
Molecular FormulaC₉H₁₀O₃
Molecular Weight166.17 g/mol [1][2]
IUPAC NameThis compound[1]
CAS Number32194-76-6[1][2]

Part 1: Universal Sample Preparation Protocol

A meticulous sample preparation workflow is the foundation of any successful mass spectrometry analysis, ensuring analyte recovery, minimizing matrix effects, and protecting the instrument.[3] The following protocol is a robust starting point for the extraction of this compound from various sample matrices.

Protocol 1: Solid-Phase Extraction (SPE) for Sample Clean-up and Concentration

This protocol is designed to remove interfering matrix components and concentrate the analyte of interest.[3]

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or equivalent) with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Acidify the sample with formic acid to a pH of approximately 3-4. Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte from the cartridge with 1 mL of methanol into a clean collection tube.

  • Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis or a derivatization solvent for GC-MS analysis.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS with Electrospray Ionization (ESI) is a highly sensitive and specific technique for the analysis of non-volatile and thermally labile compounds like this compound.[4]

Experimental Workflow: LC-MS/MS

Caption: LC-MS/MS workflow for this compound.

Protocol 2: LC-MS/MS Method Parameters
ParameterRecommended SettingRationale
LC System UPLC/HPLCProvides efficient separation from matrix components.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Offers good retention and peak shape for aromatic acids.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation for positive ion mode or enhances deprotonation for negative ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good elution strength.
Gradient 10-90% B over 5 minutesA typical gradient for efficient elution of small molecules.
Flow Rate 0.4 mL/minSuitable for a 2.1 mm ID column.
Injection Volume 5 µLA standard injection volume to avoid overloading the column.
MS System Tandem QuadrupoleEnables Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Ionization Mode ESI NegativeCarboxylic acids readily deprotonate to form [M-H]⁻ ions.[5]
Capillary Voltage 3.0 kVA standard voltage for efficient ionization.
Source Temp. 150 °COptimizes desolvation.
Desolvation Temp. 400 °CFacilitates efficient solvent evaporation.
MRM Transitions Q1: 165.06 -> Q3: 121.06Precursor ion [M-H]⁻ and a predicted product ion from loss of CO₂.
Q1: 165.06 -> Q3: 93.03A secondary transition, potentially from further fragmentation.

Part 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For volatile or semi-volatile compounds, GC-MS with Electron Ionization (EI) is a powerful analytical tool.[6] Aromatic carboxylic acids often require derivatization to improve their volatility and chromatographic performance.[7]

Experimental Workflow: GC-MS

Caption: GC-MS workflow for this compound.

Protocol 3: GC-MS Method Parameters
ParameterRecommended SettingRationale
Derivatization Silylation (e.g., with BSTFA + 1% TMCS)Increases volatility and thermal stability of the carboxylic acid.[7]
GC System Gas Chromatograph with an AutosamplerEnsures reproducible injections.
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A robust, general-purpose column for a wide range of compounds.
Inlet Temperature 250 °CEnsures complete volatilization of the derivatized analyte.
Oven Program Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 minA typical temperature program for the elution of derivatized acids.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
MS System Single Quadrupole or Time-of-Flight (ToF)Provides mass-to-charge ratio information for identification.
Ionization Mode Electron Ionization (EI) at 70 eVA standard, high-energy ionization technique that produces reproducible fragmentation patterns.
Source Temp. 230 °CA typical source temperature for EI.
Quadrupole Temp. 150 °CA standard quadrupole temperature.
Scan Range 40-400 amuCovers the expected mass range of the derivatized analyte and its fragments.

Part 4: Data Interpretation and Predicted Fragmentation Patterns

A thorough understanding of fragmentation pathways is crucial for the confident identification of the target analyte.

Predicted ESI-MS/MS Fragmentation (Negative Ion Mode)

In negative ion mode ESI, this compound is expected to readily lose a proton from the carboxylic acid group to form the deprotonated molecule [M-H]⁻ at an m/z of 165.06. Collision-induced dissociation (CID) of this precursor ion is predicted to result in the following key fragment ions:

  • Loss of Carbon Dioxide (CO₂): A characteristic fragmentation of deprotonated carboxylic acids is the neutral loss of 44 Da (CO₂). This would result in a prominent product ion at m/z 121.06 .

  • Further Fragmentation: The ion at m/z 121.06 may undergo further fragmentation, such as the loss of formaldehyde (CH₂O, 30 Da) from the methoxymethyl group, leading to an ion at m/z 91.05 .

Predicted EI-MS Fragmentation (of TMS Derivative)

The electron ionization mass spectrum of the trimethylsilyl (TMS) derivative of this compound is predicted to show a molecular ion [M]⁺•. The fragmentation will be driven by the stability of the resulting ions.

  • Molecular Ion [M]⁺•: The TMS derivative will have a molecular weight of 238.31 g/mol . The molecular ion peak is expected at m/z 238 .

  • Loss of a Methyl Group (•CH₃): A characteristic fragmentation of TMS derivatives is the loss of a methyl radical (15 Da) to form a stable [M-15]⁺ ion at m/z 223 . This is often a very abundant ion.

  • Formation of the Benzoyl Cation: Cleavage of the O-Si bond followed by rearrangement can lead to the formation of the 3-(methoxymethyl)benzoyl cation at m/z 149 .

  • Tropylium Ion Formation: Cleavage of the bond between the aromatic ring and the carbonyl group can lead to the formation of a methoxymethyl-substituted tropylium-like ion.

  • Characteristic TMS Fragments: The spectrum will likely also contain characteristic ions from the TMS group itself, such as m/z 73 ([Si(CH₃)₃]⁺).

Conclusion

The protocols and application notes presented herein provide a comprehensive framework for the robust and reliable mass spectrometric analysis of this compound. By leveraging the strengths of both LC-MS/MS and GC-MS, researchers can achieve high sensitivity, selectivity, and structural confirmation. The provided methodologies, grounded in established analytical principles, offer a solid foundation for method development and validation in diverse research and industrial applications.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Biocompare. Prepping Small Molecules for Mass Spec. [Link]

  • Candioti, L. V., De Zan, M. M., Cámara, M. S., & Goicoechea, H. C. (2014). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of the American Society for Mass Spectrometry, 25(6), 963–973. [Link]

  • Wikipedia. Sample preparation in mass spectrometry. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Identification Of Benzoic Acid By Gc And Mass Spectrometry. (2023). International Journal of Scientific Research in Science and Technology. [Link]

  • University of Illinois. Sample Preparation. School of Chemical Sciences. [Link]

  • NIST. Benzoic acid, 3-methoxy-, methyl ester. NIST Chemistry WebBook. [Link]

  • Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of agricultural and food chemistry, 52(2), 222–227. [Link]

  • LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • PubChem. 3-Methoxybenzoic Acid. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 3-methoxybenzoate. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... [Link]

  • Kilo, S., et al. (2023). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 33, 100486. [Link]

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Application Note: A Validated HPLC Method for Purity Assessment of 3-(Methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 3-(methoxymethyl)benzoic acid. The method is developed for researchers, scientists, and drug development professionals requiring accurate quantification of the main component and potential impurities. The protocol herein is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for quality control and stability testing in a regulated environment.[1][2][3][4][5]

Introduction: The Analytical Imperative for this compound

This compound is a crucial building block in the synthesis of pharmaceuticals and other high-value chemical entities. Its purity is a critical quality attribute that directly impacts the safety, efficacy, and stability of the final product. Therefore, a precise and accurate analytical method is paramount for its quantitative analysis and impurity profiling. High-performance liquid chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and reproducibility.[6][7]

This document provides a comprehensive guide to a validated HPLC method, detailing the rationale behind the chromatographic choices and a step-by-step protocol for its implementation and validation.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₀O₃PubChem[8]
Molecular Weight166.17 g/mol PubChem[8]
Predicted LogP1.53ChemScene[9]
Predicted pKa~3.84 (estimated from 3-methoxybenzoic acid)FooDB[10]
UV Absorption Maxima~230 nm, ~274 nm (inferred from benzoic acid)SIELC Technologies[11]

The carboxylic acid moiety makes this compound an acidic compound. To ensure good peak shape and reproducible retention in reversed-phase HPLC, it is essential to suppress the ionization of the carboxyl group. This is achieved by maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[12] Given the estimated pKa of ~3.84 for the structurally similar 3-methoxybenzoic acid, a mobile phase pH of approximately 2.5 is optimal.[10] The presence of the aromatic ring provides strong UV absorbance, making UV detection a suitable choice.

Recommended HPLC Method

The following HPLC conditions were developed and optimized for the purity assessment of this compound.

Table 2: Optimized Chromatographic Conditions

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte.
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)Acetonitrile is a common organic modifier providing good peak shape. Phosphoric acid adjusts the pH to ~2.5, suppressing the ionization of the carboxylic acid.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 230 nmThis wavelength corresponds to a UV absorption maximum for benzoic acid derivatives, offering high sensitivity.[11]
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Run Time 10 minutesSufficient time to elute the main peak and any potential impurities.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase (Acetonitrile : 0.1% Phosphoric Acid in Water, 50:50, v/v):

    • Prepare 0.1% phosphoric acid in water by adding 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water.

    • Mix 500 mL of acetonitrile with 500 mL of the 0.1% phosphoric acid solution.

    • Degas the mobile phase for 15 minutes using an ultrasonic bath or vacuum filtration.

  • Diluent (Acetonitrile : Water, 50:50, v/v):

    • Mix equal volumes of acetonitrile and HPLC-grade water.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve the desired concentrations for linearity and accuracy studies (e.g., 10, 50, 100, 150, 200 µg/mL).

  • Sample Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

The general workflow for the HPLC analysis is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase equilibrate System Equilibration prep_mobile->equilibrate prep_std Prepare Standard Solutions inject_std Inject Standards prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_blank->inject_std inject_std->inject_sample acquire Data Acquisition (Chromatogram) inject_sample->acquire integrate Peak Integration acquire->integrate calculate Calculate Purity / Concentration integrate->calculate

Caption: Experimental workflow for HPLC analysis.

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines.[1][2][3][4][5] The validation parameters and acceptance criteria are summarized below.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterTestAcceptance Criteria
Specificity Analyze blank, standard, and sample solutions. Perform forced degradation studies (acid, base, peroxide, heat, light).The analyte peak should be free from interference from the blank and any degradation products. Peak purity should be acceptable.
Linearity Analyze five concentrations (e.g., 50-150% of the nominal concentration) in triplicate.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking the sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Six replicate injections of the sample solution at 100% concentration. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Based on the signal-to-noise ratio (S/N) of 3:1.To be determined experimentally.
Limit of Quantitation (LOQ) Based on the signal-to-noise ratio (S/N) of 10:1.To be determined experimentally. RSD at LOQ should be ≤ 10%.
Robustness Deliberately vary chromatographic parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C).System suitability parameters should remain within acceptable limits.
Example Validation Data

The following tables present example data that would be generated during method validation.

Table 4: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50450123
75675432
100900567
1251125890
1501350123
0.9998

Table 5: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.299.0%
100%100100.5100.5%
120%120118.899.0%
Mean Recovery 99.5%

Table 6: Precision Data

Precision TypeParameterResult
RepeatabilityRSD of peak areas (n=6)0.5%
Intermediate PrecisionRSD of peak areas (n=6, inter-day)0.8%

System Suitability

Before sample analysis, the chromatographic system must be evaluated to ensure it is suitable for the intended analysis.

Table 7: System Suitability Parameters and Limits

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures a symmetrical peak shape for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates good column efficiency and separation power.
RSD of Peak Area (n=5) ≤ 1.0%Demonstrates the precision of the injection and detection system.

Conclusion

The HPLC method detailed in this application note is a specific, linear, accurate, precise, and robust method for the purity assessment of this compound. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a quality control environment. The clear, step-by-step instructions facilitate the straightforward implementation of this method in analytical laboratories.

Method Validation Workflow Diagram

Validation_Workflow start Method Development protocol Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end Method Implementation report->end

Caption: Workflow for analytical method validation.

References

  • ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2023. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]

  • This compound. PubChem. [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf. [Link]

  • Chemical Properties of Benzoic acid, 3-methoxy-, methyl ester (CAS 5368-81-0). Cheméo. [Link]

  • 3-Methoxybenzoic Acid. PubChem. [Link]

  • Compound 3-Methoxybenzoic acid (FDB010546). FooDB. [Link]

  • HPLC Method Development Step by Step. YouTube. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. [Link]

  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. ijarsct. [Link]

  • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. [Link]

  • pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]

  • This compound. AOBChem USA. [Link]

  • UV-Vis Spectrum of Benzoic Acid. SIELC Technologies. [Link]

Sources

The Versatility of 3-(Methoxymethyl)benzoic Acid as a Precursor for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Unique Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular scaffolds is paramount to the successful design of novel compounds with desired properties. 3-(Methoxymethyl)benzoic acid has emerged as a particularly valuable and versatile precursor. Its unique trifunctional nature, featuring a carboxylic acid for amide coupling and other derivatizations, a stable methoxymethyl ether, and an aromatic ring amenable to substitution, provides a rich platform for combinatorial library synthesis and targeted drug discovery. This guide offers an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols for the synthesis of novel amide and biaryl derivatives. The methodologies described herein are designed to be robust and adaptable, providing researchers with the tools to harness the full potential of this remarkable building block.

Chemical Properties and Strategic Considerations

This compound is a white to off-white crystalline solid with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[1][2] The presence of both a carboxylic acid and a methoxymethyl group on the benzene ring dictates its reactivity and synthetic applications.

Key Reactive Sites and Strategic Handling:

  • Carboxylic Acid: This group is the primary handle for a variety of chemical transformations, most notably amide bond formation. Activation of the carboxylic acid is typically required to facilitate coupling with amines.[3]

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The existing substituents influence the position of further functionalization. The carboxylic acid is a meta-director, while the methoxymethyl group is an ortho-, para-director.

  • Methoxymethyl Group: This ether linkage is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions to yield a hydroxymethyl group, which can then be further functionalized. This latent reactivity adds another layer of synthetic versatility.

Application Note I: Synthesis of Novel N-Aryl Benzamides via Amide Coupling

The amide bond is a cornerstone of many pharmaceutical compounds due to its metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.[4] The following protocol details the synthesis of a novel N-(4-fluorophenyl)-3-(methoxymethyl)benzamide, a scaffold with potential applications in kinase inhibitor development.[5][6][7]

Rationale for Experimental Choices

The chosen protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt). EDC is a water-soluble carbodiimide that activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions and minimize racemization if chiral amines are used.[8] Dichloromethane (DCM) is selected as the solvent due to its inertness and ability to dissolve a wide range of organic compounds. A tertiary amine base, such as triethylamine (TEA), is used to neutralize the HCl generated during the reaction.[4]

Experimental Workflow: Amide Coupling

G cluster_0 Reaction Setup cluster_1 Amide Bond Formation cluster_2 Work-up and Purification A Dissolve this compound and 4-fluoroaniline in anhydrous DCM B Add Triethylamine (TEA) A->B C Cool to 0 °C B->C D Add EDC and HOBt C->D Initiate Coupling E Stir at room temperature for 12-18 hours D->E F Monitor reaction by TLC E->F G Wash with 1M HCl, sat. NaHCO3, and brine F->G Reaction Complete H Dry organic layer over Na2SO4 G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J G cluster_0 Precursor Synthesis cluster_1 Suzuki-Miyaura Coupling cluster_2 Work-up and Purification A Start with 3-bromo-5-(methoxymethyl)benzoic acid B Dissolve precursor and phenylboronic acid in 1,4-dioxane/water A->B Proceed to Coupling C Add Na2CO3 and Pd(PPh3)4 B->C D Heat at reflux for 8-12 hours C->D E Monitor reaction by TLC D->E F Acidify with 1M HCl E->F Reaction Complete G Extract with ethyl acetate F->G H Dry organic layer over Na2SO4 G->H I Concentrate in vacuo H->I J Purify by recrystallization I->J

Sources

Introduction: The Synthetic Utility of 3-(Methoxymethyl)benzoate Esters

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Esterification of 3-(Methoxymethyl)benzoic Acid

This compound is a substituted aromatic carboxylic acid whose derivatives are valuable building blocks in medicinal chemistry and materials science. The conversion of the carboxylic acid moiety into an ester group is a fundamental transformation that modulates the compound's polarity, solubility, and reactivity, enabling its incorporation into more complex molecular architectures. Esters of this acid can serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1]

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the efficient synthesis of 3-(methoxymethyl)benzoate esters. We will delve into the prevalent reaction mechanisms, offer detailed, field-proven laboratory protocols, and provide guidance on product characterization and troubleshooting common experimental challenges. The primary focus will be on the robust and widely applicable Fischer-Speier esterification method.

Pillar 1: Mechanistic Insights into Ester Formation

A thorough understanding of the reaction mechanism is critical for optimizing reaction conditions and troubleshooting unforeseen outcomes. While several methods exist for ester synthesis, the acid-catalyzed Fischer-Speier esterification is the most common, economical, and scalable approach for substrates like this compound.[2][3]

The Fischer-Speier Esterification Pathway

Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction that establishes an equilibrium between a carboxylic acid and an alcohol to form an ester and water.[4][5] The reaction is inherently reversible, and its success hinges on manipulating the equilibrium to favor product formation.[6][7]

The mechanism proceeds through a series of reversible proton transfer and addition-elimination steps:[8][9][10]

  • Carbonyl Activation: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄ or TsOH). This step significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[10][11]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the activated carbonyl carbon. This forms a tetrahedral intermediate, a key step in the acyl substitution process.[4][12]

  • Proton Transfer: A proton is transferred from the newly added alcohol moiety to one of the existing hydroxyl groups. This intramolecular or intermolecular transfer converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[4][8]

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.[4]

  • Deprotonation: A base (such as another molecule of the alcohol or water) removes the proton from the carbonyl oxygen, yielding the final ester product and regenerating the acid catalyst to continue the cycle.[9][13]

Fischer_Esterification start Carboxylic Acid + Alcohol step1 Protonation of Carbonyl Oxygen start->step1 + H⁺ intermediate1 Protonated Carboxylic Acid step1->intermediate1 step2 Nucleophilic Attack by Alcohol intermediate1->step2 + R'OH intermediate2 Tetrahedral Intermediate step2->intermediate2 step3 Proton Transfer intermediate2->step3 intermediate3 Protonated Tetrahedral Intermediate step3->intermediate3 step4 Elimination of Water intermediate3->step4 - H₂O intermediate4 Protonated Ester step4->intermediate4 step5 Deprotonation intermediate4->step5 - H⁺ product Ester + Water step5->product

Caption: The Fischer-Speier esterification mechanism.

To drive this equilibrium-controlled process to completion, Le Chatelier's principle is applied.[7] Methodologies include using a large excess of one reactant (typically the less expensive alcohol, which can also serve as the solvent) or by actively removing water from the reaction mixture as it forms, often with a Dean-Stark apparatus.[5][6]

Alternative Esterification Strategies

For substrates that are sensitive to strong acids or sterically hindered, alternative methods may be more suitable.

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or a similar coupling agent in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[14][15] It proceeds under mild, neutral conditions, making it ideal for acid-labile molecules.[16][17] The reaction works by activating the carboxylic acid as an O-acylisourea intermediate, which is then attacked by the alcohol.[15]

  • Mitsunobu Reaction: This reaction allows for the esterification of an alcohol with a carboxylic acid using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[18] A key feature is that it proceeds with an inversion of stereochemistry at the alcohol's chiral center, which is a critical consideration in asymmetric synthesis.[19][20]

Pillar 2: Validated Experimental Protocols

The following protocols provide a reliable methodology for the synthesis and purification of esters derived from this compound.

Protocol 1: Synthesis of Methyl 3-(methoxymethyl)benzoate via Fischer Esterification

This protocol details the synthesis of the methyl ester using a standard acid-catalyzed reflux procedure.

Fischer_Protocol setup Reaction Setup (Flask, Condenser, Stir Bar) reagents Charge Reagents 1. This compound 2. Methanol (excess) 3. H₂SO₄ (catalytic) setup->reagents reflux Heat to Reflux (1-10 hours) reagents->reflux monitor Monitor Progress (TLC) reflux->monitor workup Aqueous Workup monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract neutralize Neutralize with Sat. NaHCO₃ extract->neutralize wash Wash with Brine neutralize->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify Crude Product (Distillation or Chromatography) concentrate->purify

Caption: A typical workflow for Fischer esterification experiments.[21]

Materials and Equipment:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate or Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer and stir bar, heating mantle

  • Separatory funnel, rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 1.0 eq).[22]

  • Reagent Addition: Add a large excess of methanol (e.g., 40 mL), which serves as both the reactant and the solvent.[7] While stirring, carefully add concentrated sulfuric acid (e.g., 0.5 mL) dropwise. The addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle.[23]

  • Reaction Monitoring: Allow the reaction to proceed for 2-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) until the reaction is deemed complete.[21]

  • Cooling and Quenching: Once complete, remove the flask from the heat and allow it to cool to room temperature. Carefully pour the cooled reaction mixture into a beaker containing 100 mL of cold deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[22] Combine the organic layers.

  • Neutralization and Washing: Wash the combined organic layer with a saturated NaHCO₃ solution (2 x 50 mL) to neutralize the sulfuric acid catalyst and remove any unreacted benzoic acid.[13][24] Caution: CO₂ gas will evolve; vent the separatory funnel frequently.[22] Follow with a wash using brine (1 x 50 mL) to remove residual water.[22]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.[22]

  • Purification: The resulting crude product, methyl 3-(methoxymethyl)benzoate, can be purified by vacuum distillation if it is a liquid, or by column chromatography on silica gel if further purification is required.

Pillar 3: Product Characterization and Data Interpretation

Proper characterization is essential to confirm the identity, structure, and purity of the synthesized ester.

Analytical Technique Expected Results for Methyl 3-(methoxymethyl)benzoate (C₁₀H₁₂O₃, MW: 180.20)
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.9 (s, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.4 (t, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~4.5 (s, 2H, -CH₂-O), ~3.9 (s, 3H, -COOCH₃), ~3.4 (s, 3H, -OCH₃). Note: Aromatic region assignments are predictive and require 2D NMR for confirmation.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~167 (C=O, ester), ~138 (Ar-C), ~131 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~74 (-CH₂-O), ~59 (-OCH₃), ~52 (-COOCH₃).
Infrared (IR) Strong C=O stretch for the ester at ~1720 cm⁻¹. Absence of the broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹). C-O stretches around 1250-1100 cm⁻¹.
Mass Spectrometry (MS) Expected molecular ion peak (M⁺) at m/z = 180.08.

Note: NMR chemical shifts are estimates based on analogous structures and may vary slightly.[25][26]

Troubleshooting and Field-Proven Insights

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient catalyst or catalyst deactivation. 2. Reaction has not reached equilibrium. 3. Water present in reagents or glassware.1. Add a few more drops of concentrated H₂SO₄. 2. Extend the reflux time and monitor by TLC.[21] 3. Ensure all glassware is oven-dried and use anhydrous grade alcohol.
Reaction Stalls The reaction has reached equilibrium, but the yield is low.Drive the equilibrium forward by using a larger excess of the alcohol or by removing water with a Dean-Stark trap.[5][6]
Presence of Starting Material After Workup Incomplete neutralization during the aqueous workup.Perform additional washes with saturated NaHCO₃ solution. Stirring the organic layer with the bicarbonate solution for 15-20 minutes can improve removal.[24]
Complex Mixture of Products Side reactions due to excessive heat or impurities. For substrates with other reactive groups (e.g., phenols), self-esterification can occur.[21]Reduce the reaction temperature. Ensure the purity of starting materials. For complex substrates, consider protecting sensitive functional groups or using milder esterification methods like the Steglich reaction.[21]

References

  • Vertex AI Search. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Wikipedia. (n.d.).
  • Chemistry For Everyone. (2025).
  • Research Trend. (n.d.).
  • JoVE. (2025). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
  • Chemistry Learner. (n.d.). Fischer Esterification: Definition, Examples, and Mechanism.
  • ScienceMotive. (2021).
  • Pearson. (n.d.). Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons.
  • Chemguide. (n.d.).
  • PMC. (n.d.).
  • Wikipedia. (n.d.).
  • Reaxis Inc. (n.d.).
  • ResearchGate. (2025).
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • JoVE. (2020).
  • TCI Chemicals. (n.d.). Mitsunobu Reaction.
  • Benchchem. (n.d.). Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers.
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • University course material. (n.d.).
  • Royal Society of Chemistry. (2021).
  • ResearchGate. (2013). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?
  • SSERC. (n.d.).
  • Benchchem. (n.d.).
  • SpectraBase. (n.d.). 3-Methoxy-benzoic acid methyl ester - Optional[13C NMR] - Chemical Shifts.
  • Benchchem. (n.d.). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.

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A Robust and Scalable Two-Step Synthesis of 3-(Methoxymethyl)benzoic Acid for Advanced Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 3-(Methoxymethyl)benzoic Acid

Abstract

This compound is a valuable bifunctional building block in the synthesis of pharmaceuticals and agrochemicals, featuring both a carboxylic acid and a methoxymethyl ether for diverse chemical modifications. This application note provides a detailed, scalable, and efficient two-step protocol for its synthesis starting from the readily available and cost-effective m-toluic acid. The synthetic route involves a selective free-radical bromination of the benzylic methyl group, followed by a Williamson ether synthesis. This guide is designed for researchers, chemists, and process development professionals, offering in-depth explanations of methodological choices, step-by-step protocols, process optimization parameters, and critical safety considerations to ensure reproducibility and safe implementation on a larger scale.

Introduction and Strategic Overview

The increasing demand for complex molecular architectures in drug discovery and materials science necessitates reliable and scalable access to versatile chemical intermediates. This compound serves as a key precursor, enabling the introduction of a substituted phenyl ring into target molecules. The synthetic strategy detailed herein was selected for its efficiency, use of common reagents, and amenability to scale-up.

The process begins with the selective free-radical bromination of the methyl group of m-toluic acid to yield 3-(bromomethyl)benzoic acid. This intermediate is then converted to the final product via a nucleophilic substitution reaction with sodium methoxide. This approach avoids the direct oxidation of more complex starting materials and provides a high-yielding pathway to the desired product.

Overall Synthetic Workflow

The two-step synthesis is designed for operational simplicity and scalability. The workflow minimizes complex purification steps and utilizes reaction conditions suitable for standard chemical manufacturing equipment.

G SM m-Toluic Acid (3-Methylbenzoic Acid) R1_label Step 1: Free-Radical Bromination NBS, AIBN (cat.) Solvent (e.g., CCl4, Acetonitrile) SM->R1_label INT Intermediate: 3-(Bromomethyl)benzoic Acid R2_label Step 2: Williamson Ether Synthesis Sodium Methoxide (CH3ONa) Methanol (MeOH) INT->R2_label FP Final Product: This compound R1_label->INT R2_label->FP

Caption: Overall two-step synthetic workflow.

Rationale and Scientific Discussion

Step 1: Selective Benzylic Bromination

The conversion of m-toluic acid to 3-(bromomethyl)benzoic acid is achieved through a free-radical chain reaction.

  • Choice of Reagent: N-Bromosuccinimide (NBS) is the preferred brominating agent for scale-up operations over liquid bromine. NBS is a crystalline solid that is safer to handle and allows for better control of the bromine concentration in the reaction medium, minimizing side reactions such as aromatic bromination.

  • Initiation: The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. AIBN is often chosen for its predictable decomposition kinetics. Photochemical initiation can also be effective and is a common industrial practice for large-scale brominations.[1][2]

  • Solvent Selection: A non-polar, anhydrous solvent like carbon tetrachloride or acetonitrile is typically used to facilitate the reaction and prevent the hydrolysis of NBS.

  • Mechanism: The reaction proceeds via a standard free-radical mechanism, where the initiator generates radicals that abstract a hydrogen atom from the benzylic position of m-toluic acid. The resulting benzylic radical is resonance-stabilized, leading to high selectivity for substitution at this position. This radical then reacts with NBS to form the product and a succinimidyl radical, which continues the chain reaction.

Step 2: Nucleophilic Substitution (Williamson Ether Synthesis)

The formation of the methoxymethyl ether is a classic Williamson ether synthesis, which proceeds via an S_N2 mechanism.[3]

  • Nucleophile and Substrate: Sodium methoxide serves as a potent nucleophile, attacking the electrophilic carbon of the benzylic bromide.[4] 3-(Bromomethyl)benzoic acid is an excellent substrate for S_N2 reactions due to the primary nature of the benzylic halide, which is sterically accessible.[5]

  • Solvent and Reagent: Using a solution of sodium methoxide in methanol is highly advantageous. Methanol acts as both the solvent and the source of the methoxy group, simplifying the process. Commercially available solutions of sodium methoxide in methanol are often used in large-scale synthesis to avoid the hazards of preparing it in-situ from sodium metal.[6]

  • Reaction Control: The reaction is typically exothermic and requires temperature control to prevent side reactions. The progress is easily monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: A critical step in the work-up is the acidification of the reaction mixture. The reaction is performed under basic conditions, which deprotonates the carboxylic acid to form a sodium carboxylate salt. Acidification is necessary to protonate the carboxylate and precipitate the final this compound product, which can then be isolated by filtration.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(Bromomethyl)benzoic Acid (Intermediate)

Materials and Reagents:

Reagent/MaterialCAS NumberMolar Mass ( g/mol )Quantity (Example Scale)Molar Equivalents
m-Toluic Acid99-04-7136.15100.0 g1.0
N-Bromosuccinimide (NBS)128-08-5177.96136.0 g1.05
AIBN78-67-1164.212.4 g0.02
Carbon Tetrachloride56-23-5153.821.0 L-
Saturated NaHCO₃ solution--As needed-
Anhydrous MgSO₄7487-88-9120.37As needed-

Procedure:

  • Reactor Setup: Equip a suitable multi-neck reaction vessel with a mechanical stirrer, reflux condenser, and a nitrogen inlet. Ensure the system is completely dry.

  • Charging Reagents: Charge the reactor with m-toluic acid (100.0 g, 0.734 mol), N-bromosuccinimide (136.0 g, 0.765 mol), and carbon tetrachloride (1.0 L).

  • Inert Atmosphere: Purge the system with nitrogen for 15 minutes.

  • Initiation: Add AIBN (2.4 g, 0.0146 mol) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by TLC (disappearance of m-toluic acid).

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The by-product, succinimide, will precipitate. Filter the solid succinimide and wash it with a small amount of cold carbon tetrachloride.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 200 mL) and brine (1 x 200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The crude 3-(bromomethyl)benzoic acid is typically obtained as a solid and can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a white crystalline solid.

Protocol 2: Synthesis of this compound (Final Product)

Materials and Reagents:

Reagent/MaterialCAS NumberMolar Mass ( g/mol )Quantity (Example Scale)Molar Equivalents
3-(Bromomethyl)benzoic Acid18789-21-4215.05150.0 g1.0
Sodium Methoxide (25% in Methanol)124-41-454.02 (solid)165.4 mL (151.2 g)1.2
Methanol (Anhydrous)67-56-132.04750 mL-
2N Hydrochloric Acid (HCl)7647-01-0-As needed (approx. 450 mL)-
Ethyl Acetate141-78-688.111.0 L-

Procedure:

  • Reactor Setup: In a clean, dry reaction vessel equipped with a mechanical stirrer, dropping funnel, and thermometer, add the anhydrous methanol (750 mL).

  • Reagent Addition: Add the solution of sodium methoxide in methanol (165.4 mL) to the reactor.

  • Substrate Addition: Dissolve the 3-(bromomethyl)benzoic acid (150.0 g, 0.697 mol) in a minimal amount of methanol and add it dropwise to the sodium methoxide solution at room temperature. An exotherm may be observed; maintain the temperature below 40°C using an ice bath if necessary.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.[6]

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure.

  • Work-up and Acidification: Dissolve the resulting residue in water (500 mL) and cool the solution in an ice bath. Carefully acidify the aqueous solution to a pH of 2-3 by the dropwise addition of 2N HCl. A white precipitate will form.[6]

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid cake with cold deionized water (3 x 150 mL) to remove any inorganic salts. Dry the solid in a vacuum oven at 50-60°C to a constant weight to yield pure this compound.

Process Parameters and Expected Results

ParameterStep 1: BrominationStep 2: Etherification
Key Reagents m-Toluic Acid, NBS, AIBN3-(Bromomethyl)benzoic Acid, Sodium Methoxide
Solvent Carbon Tetrachloride or AcetonitrileMethanol
Temperature Reflux (approx. 77°C for CCl₄)Room Temperature (controlled <40°C)
Reaction Time 2-4 hours1-3 hours
Typical Yield 85-95%90-97%
Product Form White crystalline solidWhite crystalline solid
Purification Method RecrystallizationPrecipitation/Filtration

Safety and Hazard Analysis

All procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes. Handle in a fume hood.

  • AIBN: Thermally unstable. Decomposes to release nitrogen gas and toxic fumes. Store in a cool place away from heat sources.

  • Carbon Tetrachloride: Toxic and a suspected carcinogen. Use should be minimized or replaced with a safer solvent like acetonitrile where possible.

  • Sodium Methoxide: Highly corrosive, flammable, and reacts violently with water.[7][8][9] It is hygroscopic and should be handled under an inert atmosphere.[10] In case of fire, use dry chemical powder; do not use water.[11]

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

Conclusion

This application note details a highly efficient, reliable, and scalable two-step synthesis of this compound from m-toluic acid. The protocols are optimized for high yield and purity while considering the practicalities of scale-up and safety. By providing a thorough explanation of the chemical principles and detailed procedural steps, this guide serves as a valuable resource for chemists and researchers in the pharmaceutical and chemical industries.

References

  • Preparation of 3-methoxymethyl-benzoic acid. PrepChem.com.[Link]

  • Free-radical bromination of p-toluic acid. An experiment in organic chemistry. Journal of Chemical Education.[Link]

  • Nucleophilic Substitution of Benzylic Halides. University of Calgary.[Link]

  • Material Safety Data Sheet Sodium Methoxide (powder). Alkali Metals Limited.[Link]

  • The chemical reaction between sodium methoxide and benzyl bromide. Brainly.[Link]

  • Sodium methoxide, 95% Safety Data Sheet. Gelest, Inc.[Link]

  • SODIUM METHOXIDE 30% SOLUTION IN METHANOL MSDS. Loba Chemie.[Link]

  • Industrial Methods for Preparing Benzoic Acid. JustLong.[Link]

  • Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis. Scientific Research Publishing.[Link]

  • Purification of Benzoic Acid by Crystallization. YouTube.[Link]

  • METHOD FOR PURIFICATION OF BENZOIC ACID. European Patent Office.[Link]

  • Nucleophilic Substitution. Arts, Science, and Commerce College, Kolhar.[Link]

  • Benzyl bromide undergoes a nucleophilic substitution... Chegg.com.[Link]

  • Purification of benzoic acid - US3235588A.

Sources

Application Notes and Protocols for 3-(Methoxymethyl)benzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Versatility of 3-(Methoxymethyl)benzoic Acid in Advanced Materials

This compound is an aromatic carboxylic acid characterized by a benzene ring substituted with a carboxylic acid group at position 1 and a methoxymethyl group at position 3. This unique combination of a reactive carboxylic acid, a flexible methoxymethyl ether linkage, and a rigid aromatic core makes it a compelling building block in the rational design of advanced materials. The carboxylic acid moiety provides a reactive handle for esterification and coordination chemistry, enabling its incorporation into polyesters and metal-organic frameworks (MOFs). The methoxymethyl group can influence the material's solubility, flexibility, and thermal properties, while the benzene ring imparts thermal stability and predictable geometric constraints.

These application notes provide a comprehensive guide to the potential uses of this compound in the synthesis of novel polymers and MOFs, offering detailed, albeit generalized, protocols based on established chemical principles. The methodologies are designed to be robust starting points for researchers exploring the integration of this versatile molecule into functional materials.

I. Application in Polyester Synthesis: Crafting High-Performance Polymers

The bifunctional nature of this compound, possessing both a reactive carboxylic acid and a potentially modifiable benzyl ether, allows for its use as a monomer in polyester synthesis. Polyesters are a critical class of polymers known for their excellent mechanical properties, thermal stability, and chemical resistance. The incorporation of this compound can be approached in two primary ways: as a chain terminator to control molecular weight or as a co-monomer to impart specific properties.

A. This compound as a Chain-Terminating Agent

In polyester synthesis, controlling the molecular weight is crucial for achieving desired processing characteristics and final material properties. Benzoic acid and its derivatives are often employed as "end-capping" or "chain-terminating" agents. By reacting with the growing polymer chains, they prevent further chain extension, thereby controlling the final molecular weight.

Causality of Experimental Choices: The use of a monofunctional carboxylic acid like this compound ensures that once it reacts with a hydroxyl-terminated polymer chain, no further propagation can occur from that end. The methoxymethyl group can subtly influence the solubility of the resulting polymer in organic solvents, which can be advantageous for processing.

Protocol 1: Synthesis of a Diethylene Glycol/Phthalic Anhydride Polyester with this compound End-Capping

This protocol describes the synthesis of an unsaturated polyester resin where this compound is used to control the molecular weight and modify the end-group functionality.

Materials:

  • Phthalic anhydride

  • Maleic anhydride

  • Diethylene glycol

  • This compound

  • Antimony(III) oxide (catalyst)

  • Toluene (for water removal via azeotropic distillation)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dean-Stark trap and condenser

  • Nitrogen inlet and outlet

Procedure:

  • Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Reactor: Charge the flask with phthalic anhydride, maleic anhydride, and diethylene glycol in the desired molar ratios. Add a catalytic amount of Antimony(III) oxide (approx. 0.05 wt% of total reactants).

  • Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove oxygen and maintain an inert atmosphere throughout the reaction.

  • Esterification:

    • Begin stirring and heat the mixture to approximately 150-160°C.

    • Once the mixture is molten and homogeneous, slowly increase the temperature to 190-210°C.

    • Water, a byproduct of the esterification, will begin to distill with toluene into the Dean-Stark trap.

    • Monitor the reaction progress by measuring the acid value of the mixture at regular intervals.

  • End-Capping:

    • When the acid value approaches the target for the pre-polymer, add this compound to the reaction mixture. The amount added will determine the final average molecular weight.

    • Continue the reaction at 210°C until the acid value stabilizes, indicating the completion of the end-capping reaction.

  • Purification:

    • Cool the reactor to below 100°C.

    • The resulting polyester resin can be dissolved in a suitable solvent like styrene for subsequent cross-linking applications, or purified by precipitation in a non-solvent such as methanol.

Characterization: The resulting polyester can be characterized by:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of ester linkages and the incorporation of the 3-(methoxymethyl)benzoyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the polymer structure and the degree of end-capping.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

II. Application in Metal-Organic Frameworks (MOFs): Designing Porous Crystalline Materials

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is paramount in determining the topology, pore size, and functionality of the resulting MOF. This compound, with its carboxylate group, can act as a linker to coordinate with metal centers. The methoxymethyl substituent offers a potential site for post-synthetic modification and can influence the framework's hydrophobicity and guest-host interactions.

Causality of Experimental Choices: Solvothermal synthesis is a widely used method for MOF crystallization. The high temperatures and pressures facilitate the dissolution of precursors and promote the formation of well-ordered crystalline structures. The choice of solvent (e.g., N,N-dimethylformamide - DMF) is critical as it can act as a solvent, a template, and sometimes even participate in the coordination sphere of the metal ion.

Visualizing the MOF Synthesis Workflow

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_synthesis Solvothermal Synthesis cluster_workup Product Isolation & Activation metal_salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) mixing Mixing & Sonication metal_salt->mixing linker This compound linker->mixing solvent Solvent (e.g., DMF) solvent->mixing reaction Heating in Autoclave (e.g., 100-150°C, 24-72h) mixing->reaction cooling Cooling to Room Temp. reaction->cooling washing Washing with Fresh Solvent cooling->washing activation Solvent Exchange & Drying washing->activation characterization Characterization (PXRD, TGA, BET) activation->characterization

Caption: Workflow for the solvothermal synthesis of a MOF using this compound.

Protocol 2: Solvothermal Synthesis of a Zinc-based MOF with 3-(Methoxymethyl)benzoate Linker

This protocol provides a general procedure for the synthesis of a zinc-based MOF. The specific conditions may require optimization to obtain a crystalline phase.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Precursor Solution:

    • In a glass vial, dissolve zinc nitrate hexahydrate in DMF.

    • In a separate vial, dissolve this compound in DMF. Sonication may be required to ensure complete dissolution.

  • Reaction Mixture: Combine the two solutions in the Teflon liner of the autoclave. The molar ratio of metal to linker is a critical parameter to optimize (e.g., 1:1, 2:1, 1:2).

  • Solvothermal Reaction:

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to a temperature between 100°C and 150°C for 24 to 72 hours.

    • After the reaction, allow the autoclave to cool slowly to room temperature.

  • Product Isolation:

    • Collect the crystalline product by centrifugation or filtration.

    • Wash the product several times with fresh DMF to remove unreacted starting materials.

  • Activation:

    • To remove the solvent molecules from the pores of the MOF, perform a solvent exchange by immersing the product in a volatile solvent like ethanol or chloroform for several days, with periodic replacement of the fresh solvent.

    • After solvent exchange, dry the product under vacuum at an elevated temperature (e.g., 100-150°C) to obtain the activated, porous MOF.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and confirm the removal of solvent molecules after activation.

  • Brunauer-Emmett-Teller (BET) analysis: To measure the surface area and pore volume of the activated MOF.

  • FTIR Spectroscopy: To verify the coordination of the carboxylate group to the metal center.

Quantitative Data Summary (Hypothetical)

Material ClassPropertyExpected Value RangeCharacterization Technique
Polyester Molecular Weight (Mn)10,000 - 30,000 g/mol GPC
Polydispersity Index (PDI)1.8 - 2.5GPC
Glass Transition (Tg)80 - 120 °CDSC
Decomposition Temp. (Td)> 300 °CTGA
MOF BET Surface Area500 - 1500 m²/gNitrogen Adsorption
Pore Volume0.3 - 0.8 cm³/gNitrogen Adsorption
Thermal StabilityUp to 350 °CTGA

Trustworthiness and Self-Validation

The protocols provided are based on well-established synthetic methodologies for polyesters and MOFs. To ensure the reliability and reproducibility of the experimental results, the following self-validating steps are crucial:

  • Consistent Characterization: Rigorous characterization of the synthesized materials using the techniques outlined is essential to confirm their identity, purity, and properties.

  • Control Experiments: When evaluating the effect of incorporating this compound, it is important to conduct control experiments without this monomer to establish a baseline.

  • Reproducibility: Each synthesis should be repeated to ensure the results are reproducible. Any significant variations should be investigated to identify critical experimental parameters.

Conclusion

This compound presents a promising, yet underexplored, building block for the development of advanced polymers and porous materials. The protocols and insights provided in these application notes are intended to serve as a foundational guide for researchers to unlock the potential of this versatile molecule. Through systematic experimentation and thorough characterization, novel materials with tailored properties can be realized for a wide range of applications in materials science and beyond.

References

The following is a list of representative sources that provide foundational knowledge for the protocols described. While these may not specifically mention this compound, they detail the synthesis and characterization of analogous materials.

  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery.PMC - PubMed Central.
  • Segregation of Benzoic Acid in Polymer Crystalline Cavities.MDPI.
  • Synthesis of MOFs and Characterization and Drug Loading Efficiency.MDPI.
  • Synthesis and Characterization of Functionalized Metal-organic Frameworks.PMC - NIH.
  • Application Notes and Protocols for the Polymerization of 2-Hydroxymethylbenzoic Acid.Benchchem. This document provides a relevant example of a melt polycondensation protocol for a substituted benzoic acid.

Application Notes & Protocols: 3-(methoxymethyl)benzoic acid as a Molecular Probe for Enzymatic and Cellular Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling New Biological Interactions

In the landscape of drug discovery and chemical biology, small molecules that can serve as probes are invaluable tools for dissecting complex biological processes.[1][2] 3-(methoxymethyl)benzoic acid is an intriguing candidate for a molecular probe due to its unique structural features: a carboxylic acid moiety, which can participate in crucial binding interactions, and a methoxymethyl group, which can influence solubility and explore hydrophobic pockets within protein targets.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed protocols for utilizing this compound as a molecular probe to investigate protein-ligand interactions and cellular functions.

While direct applications of this compound as a molecular probe are not yet extensively documented, its structural similarity to known enzyme inhibitors and bioactive molecules suggests its potential as a valuable research tool.[5][6][7] This guide will, therefore, present a framework for its application based on established principles of molecular probe design and proven experimental methodologies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a molecular probe is fundamental to designing and interpreting experiments.

PropertyValueSource
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
XLogP3-AA 1.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3

Proposed Mechanism of Action as a Molecular Probe

The utility of this compound as a molecular probe is predicated on the combined properties of its functional groups. The carboxylic acid is a key feature, capable of forming strong ionic bonds and hydrogen bonds with positively charged or polar residues, such as lysine and arginine, commonly found in the active or allosteric sites of enzymes.[2] The methoxymethyl group , while seemingly simple, offers several advantages. The ether oxygen can act as a hydrogen bond acceptor, and the methyl group can engage in van der Waals interactions within hydrophobic pockets.[8] This combination of a directed electrostatic interaction and broader, less specific interactions allows the molecule to probe binding sites with a degree of specificity.

Probe_Target_Interaction cluster_Interactions Molecular Interactions cluster_BindingSite Binding Site Residues Probe This compound Carboxylic_Acid Carboxylic Acid (-COOH) Probe->Carboxylic_Acid possesses Methoxymethyl Methoxymethyl (-CH2OCH3) Probe->Methoxymethyl possesses Target Protein Target (e.g., Enzyme Active Site) Lysine Lysine/Arginine (+ charge) Carboxylic_Acid->Lysine Ionic & H-Bonding Hydrophobic_Pocket Hydrophobic Pocket Methoxymethyl->Hydrophobic_Pocket van der Waals & H-Bonding Lysine->Target Hydrophobic_Pocket->Target

Caption: Proposed interactions of this compound with a protein target.

Application I: Biophysical Characterization of Protein-Ligand Interactions

The initial step in characterizing a molecular probe is to quantify its interaction with a purified protein target. Techniques such as Isothermal Titration Calorimetry (ITC) and Thermal Shift Assays (TSA) are powerful methods for this purpose.

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[9][10]

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of this compound binding to a target protein.

Materials:

  • Purified target protein (≥95% purity)

  • This compound (high purity)

  • ITC instrument

  • Dialysis buffer (e.g., PBS or HEPES, pH 7.4)

  • DMSO (for stock solution of the probe)

  • Microcalorimeter cells and syringe

Procedure:

  • Sample Preparation:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Dilute the protein and the probe into the same dialysis buffer to minimize buffer mismatch effects. The final DMSO concentration should be identical in both the protein and ligand solutions and should not exceed 5%.[11]

    • A typical starting concentration for the protein in the sample cell is 10-50 µM, and for the probe in the syringe is 100-500 µM (a 10-fold excess).[11]

    • Degas both solutions immediately before use.

  • ITC Experiment Setup:

    • Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

    • Load the protein solution into the sample cell and the probe solution into the injection syringe.[12]

    • Perform a control experiment by titrating the probe solution into the buffer to determine the heat of dilution.

  • Titration:

    • Perform an initial small injection (e.g., 0.5-1 µL) to remove any air from the syringe tip, followed by a series of larger, equal-volume injections (e.g., 2-5 µL) at regular intervals (e.g., 120-180 seconds).[12]

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the peaks of the binding isotherm to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.

ITC_Workflow A Prepare Protein and Probe in Matched Buffer B Degas Solutions A->B C Load Protein into Sample Cell and Probe into Syringe B->C E Perform Titration Injections C->E D Equilibrate ITC Instrument D->E F Record Heat Changes E->F G Analyze Data: - Subtract Heat of Dilution - Integrate Peaks - Fit to Binding Model F->G H Determine: Kd, n, ΔH, ΔS G->H

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Protocol 2: Thermal Shift Assay (TSA)

TSA, also known as differential scanning fluorimetry, is a high-throughput method to assess ligand binding by measuring the change in a protein's melting temperature (Tm).[1][13] Ligand binding typically stabilizes the protein, leading to an increase in Tm.

Objective: To screen for and confirm the binding of this compound to a target protein by detecting a shift in its thermal stability.

Materials:

  • Purified target protein

  • This compound

  • SYPRO Orange dye (or a similar fluorescent dye that binds to hydrophobic regions of unfolded proteins)

  • Real-time PCR instrument with a thermal melt curve module

  • 96- or 384-well PCR plates

  • Assay buffer

Procedure:

  • Reaction Setup:

    • In each well of a PCR plate, prepare a reaction mixture containing the target protein (e.g., 2-5 µM), SYPRO Orange dye (e.g., 5X final concentration), and the assay buffer.

    • Add this compound at various concentrations to the test wells. Include a no-ligand control (e.g., DMSO vehicle).

  • Thermal Denaturation:

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve experiment, typically ramping the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C/minute.[14]

    • Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature. The resulting curve will show a sigmoidal transition, with the midpoint of the transition representing the Tm.

    • Calculate the Tm for the protein in the absence and presence of this compound. A significant increase in Tm in the presence of the probe indicates binding.

Application II: Enzyme Inhibition Assays

Given that many benzoic acid derivatives exhibit enzyme inhibitory activity, this compound can be used as a probe to investigate enzyme kinetics and identify novel inhibitors.[5][6]

Protocol 3: Fluorescence Polarization (FP) Competition Assay

This protocol assumes that a fluorescently labeled ligand (tracer) for the target enzyme is available. The assay measures the displacement of the tracer by the unlabeled probe, this compound.

Objective: To determine the inhibitory potency (IC50) of this compound against a target enzyme.

Materials:

  • Target enzyme

  • Fluorescently labeled tracer ligand

  • This compound

  • Assay buffer

  • Black, low-volume 96- or 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Assay Setup:

    • In the wells of the microplate, add the target enzyme and the fluorescent tracer at optimized concentrations.

    • Add serial dilutions of this compound to the wells. Include controls for no inhibitor (maximum polarization) and no enzyme (minimum polarization).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

  • Measurement:

    • Measure the fluorescence polarization of each well using the plate reader. Excite the sample with polarized light and measure the emission intensity parallel and perpendicular to the excitation plane.[15][16]

  • Data Analysis:

    • Calculate the anisotropy or polarization values for each well.

    • Plot the polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

FP_Assay_Principle cluster_NoInhibitor No Inhibitor cluster_WithInhibitor With this compound Enzyme1 Enzyme BoundComplex1 Enzyme-Tracer Complex (Slow Tumbling) Enzyme1->BoundComplex1 Tracer1 Fluorescent Tracer Tracer1->BoundComplex1 HighPol High Polarization BoundComplex1->HighPol Enzyme2 Enzyme BoundComplex2 Enzyme-Probe Complex Enzyme2->BoundComplex2 Tracer2 Fluorescent Tracer FreeTracer Free Tracer (Fast Tumbling) Tracer2->FreeTracer Probe Probe Probe->BoundComplex2 LowPol Low Polarization FreeTracer->LowPol

Caption: Principle of the Fluorescence Polarization competition assay.

Application III: Cellular Imaging and Target Engagement

To be an effective cellular probe, this compound must be cell-permeable. Its moderate lipophilicity (XLogP3-AA = 1.5) suggests it may cross cellular membranes.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

CETSA allows for the assessment of target engagement in a cellular context by measuring the thermal stabilization of a target protein within intact cells or cell lysates.[1]

Objective: To verify that this compound engages its target protein within a cellular environment.

Materials:

  • Cultured cells expressing the target protein

  • This compound

  • Cell culture medium

  • PBS

  • Lysis buffer

  • Instrumentation for western blotting or other protein detection methods

Procedure:

  • Cell Treatment:

    • Treat cultured cells with this compound at various concentrations or a vehicle control for a defined period.

  • Heat Shock:

    • Harvest the cells and resuspend them in PBS.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce thermal denaturation. A no-heat control should be included.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble fraction (containing non-denatured, stable protein) from the precipitated, denatured proteins by centrifugation.

    • Quantify the amount of soluble target protein in the supernatant using a method such as western blotting, ELISA, or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of the heating temperature for both the vehicle- and probe-treated cells.

    • A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement and stabilization in the cellular environment.

Conclusion and Future Directions

This compound presents itself as a promising, yet underexplored, molecular probe. Its simple structure, combining a key binding moiety with a group that can modulate physicochemical properties, makes it an attractive tool for a variety of applications. The protocols detailed in this guide provide a robust framework for researchers to begin exploring the potential of this molecule in their own systems. Future work could involve the synthesis of fluorescently labeled or biotinylated derivatives of this compound to facilitate more direct detection in cellular imaging and affinity purification experiments. Such endeavors will undoubtedly expand the utility of this versatile chemical scaffold in advancing our understanding of biological systems.

References

  • Riccio, A. S., & Civera, M. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2968. [Link]

  • Reinhard, F. B., et al. (2015). Indirect Detection of Ligand Binding by Thermal Melt Analysis. In Protein-Ligand Interactions (pp. 25-40). Springer, New York, NY.
  • Bocchinfuso, W. P. (2017). Covalent Probe Finds Carboxylic Acid. Cell Chemical Biology, 24(5), 537-539. [Link]

  • Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 830-835. [Link]

  • Rivera, G., et al. (2019). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Molecules, 24(18), 3348. [Link]

  • Sun, J., et al. (2016). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 11(1), 69-76. [Link]

  • Vivoli, M., et al. (2014). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, 78(1), 28.9.1-28.9.14. [Link]

  • Pdi, S. C., & Lounnas, V. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-118. [Link]

  • Ishihara, Y. (2023). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery, 18(1), 1-5. [Link]

  • Perozzo, R., et al. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. protocols.io. [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Request PDF. [Link]

  • Wan, H., et al. (1998). The binding of aryl carboxylic acid derivatives to human serum albumin--a structure-activity study. Biochemical Pharmacology, 55(5), 667-672. [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

  • Foley, T. L., et al. (2017). Color-coded Super-resolution Small Molecule Imaging. ACS Chemical Biology, 12(10), 2522-2527. [Link]

  • Toleikis, A., & Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61-74. [Link]

  • ResearchGate. (n.d.). Covalent Probe Finds Carboxylic Acid. Request PDF. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. [Link]

  • Gazivoda Kraljević, T., et al. (2014). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 19(6), 7435-7455. [Link]

  • JoVE. (2024). Author Spotlight: Advancing Structural and Biochemical Studies of Proteins Through Thermal Shift Assays. [Link]

  • Creative Biolabs. (n.d.). Thermal Shift Assay. [Link]

  • BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. [Link]

  • Zhang, H., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(34), 4526-4533. [Link]

  • James, M. L., & Gambhir, S. S. (2012). Techniques for Molecular Imaging Probe Design. Molecular Imaging, 11(2), 92-109. [Link]

  • Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. [Link]

  • Hu, L., et al. (2013). Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 interaction.
  • Zhang, J. H., et al. (2004). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 1(2), 115-127. [Link]

  • Kim, J. H., et al. (2020). Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group. International Journal of Molecular Sciences, 21(17), 6296. [Link]

  • Böhlig, K., et al. (2025). Bifunctional probes reveal the rules of intracellular ether lipid transport. bioRxiv. [Link]

  • Springer Nature. (2025). Imaging small molecules in cells. Research Communities. [Link]

  • National Genomics Data Center. (n.d.). Practical Guidance for Developing Small-Molecule Optical Probes for In Vivo Imaging. [Link]

  • Webb, S. D. (2023). How to Target Small-Molecule Fluorescent Imaging Probes to the Plasma Membrane—The Influence and QSAR Modelling of Amphiphilicity, Lipophilicity, and Flip-Flop. Molecules, 28(22), 7589. [Link]

  • Li, Y., et al. (2016). Recent progress in the design and applications of fluorescence probes containing crown ethers. Chemical Society Reviews, 45(23), 6525-6559. [Link]

  • Nagle, J. F., et al. (2009). Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. Biophysical Journal, 96(5), 1849-1856. [Link]

  • Böhlig, K., et al. (2024). Bifunctional probes reveal the rules of intracellular ether lipid transport. bioRxiv. [Link]

  • Pinilla, L., et al. (2012). Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains. Biophysical Journal, 102(7), 1541-1549. [Link]

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Protocol for the Functionalization of 3-(methoxymethyl)benzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the chemical functionalization of 3-(methoxymethyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines key synthetic transformations, explains the underlying chemical principles, and offers field-proven insights to ensure successful experimental outcomes.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its structure features a carboxylic acid moiety, a versatile handle for amide and ester formation, and a methoxymethyl group, which influences the electronic properties and steric environment of the aromatic ring. This unique combination of functional groups makes it an attractive scaffold for the synthesis of a diverse range of molecules with potential therapeutic applications. This guide will focus on three primary classes of functionalization: modification of the carboxylic acid group and electrophilic substitution on the aromatic ring.

I. Activation of the Carboxylic Acid: Synthesis of 3-(methoxymethyl)benzoyl chloride

A common and highly effective strategy for the functionalization of carboxylic acids is their conversion to the more reactive acyl chloride. 3-(methoxymethyl)benzoyl chloride serves as a key intermediate for the synthesis of esters and amides under mild conditions.

Protocol 1: Synthesis of 3-(methoxymethyl)benzoyl chloride using Thionyl Chloride

This protocol describes the conversion of this compound to its corresponding acyl chloride using thionyl chloride (SOCl₂).

Rationale: Thionyl chloride is a preferred reagent for this transformation as it reacts with the carboxylic acid to form the acyl chloride and gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, driving the reaction to completion.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

  • Rotary evaporator

  • Schlenk line or nitrogen/argon inlet

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add this compound (1.0 eq).

  • Add anhydrous toluene to the flask to create a slurry.

  • Carefully add thionyl chloride (2.0-3.0 eq) to the flask at room temperature under an inert atmosphere (nitrogen or argon).

  • Add a catalytic amount of anhydrous DMF (a few drops) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene by distillation, followed by rotary evaporation under reduced pressure. To ensure complete removal of thionyl chloride, anhydrous toluene can be added and co-evaporated a few times.

  • The resulting crude 3-(methoxymethyl)benzoyl chloride is typically used in the next step without further purification.

Expected Outcome: A pale yellow to colorless liquid.

Troubleshooting:

  • Incomplete reaction: Ensure all reagents and solvents are anhydrous. Moisture will quench the thionyl chloride and the resulting acyl chloride.

  • Dark coloration: This may indicate decomposition. Ensure the reaction temperature does not significantly exceed the recommended reflux temperature.

II. Functionalization of the Carboxylic Acid Group

A. Esterification

Esterification is a fundamental reaction in drug discovery, often employed to improve the pharmacokinetic properties of a lead compound. The Fischer-Speier esterification is a classic and reliable method for this transformation.

Protocol 2: Fischer-Speier Esterification of this compound with Ethanol

This protocol details the acid-catalyzed esterification of this compound with ethanol to yield ethyl 3-(methoxymethyl)benzoate.

Causality of Experimental Choices: An excess of the alcohol (ethanol) is used to shift the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Materials:

  • This compound

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a large excess of anhydrous ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Data Summary Table:

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
This compound166.171.0
Ethanol46.07Excess
Ethyl 3-(methoxymethyl)benzoate194.23(Product)
B. Amidation

The formation of an amide bond is one of the most important reactions in medicinal chemistry, as the amide functional group is a key feature of many pharmaceutical agents.

Protocol 3: EDC/HOBt Mediated Amidation of this compound with Benzylamine

This protocol describes the coupling of this compound with benzylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive.

Expertise-Driven Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions, such as the formation of an N-acylurea byproduct, and to increase the efficiency of the amidation by forming a more stable and reactive HOBt-ester intermediate. A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is used to neutralize the hydrochloride salt of EDC and the HOBt.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Add HOBt (1.2 eq) and the amine (benzylamine, 1.1 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Workflow Diagram:

Amidation_Workflow cluster_reactants Reactants cluster_reagents Reagents 3-MBA This compound Activation Carboxylic Acid Activation 3-MBA->Activation Amine Benzylamine Coupling Amide Bond Formation Amine->Coupling EDC EDC·HCl EDC->Activation HOBt HOBt HOBt->Activation Base DIPEA Base->Coupling Activation->Coupling Product N-benzyl-3-(methoxymethyl)benzamide Coupling->Product

Caption: Workflow for EDC/HOBt mediated amidation.

III. Electrophilic Aromatic Substitution

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration and Friedel-Crafts acylation. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

Authoritative Grounding: The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature.[1] Conversely, the methoxymethyl group, while weakly deactivating due to the inductive effect of the oxygen, has lone pairs on the oxygen that can be donated to the ring through resonance, making it an ortho, para-director. In a 1,3-disubstituted benzene ring with competing directing groups, the position of the incoming electrophile is determined by a combination of electronic and steric factors.

A. Nitration
Protocol 4: Nitration of this compound

This protocol outlines the nitration of this compound using a mixture of concentrated nitric and sulfuric acids.

Mechanistic Insight: The powerful electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of nitric acid and sulfuric acid.[2] The directing effects of the substituents will determine the position of nitration. The carboxylic acid directs to the 5-position (meta to itself), while the methoxymethyl group directs to the 2-, 4-, and 6-positions (ortho and para to itself). Given the strong deactivating nature of the carboxyl group, substitution is less likely to occur at the positions ortho to it (2- and 4-positions). The 6-position is also sterically hindered. Therefore, the most likely position for nitration is the 4- and 6-positions, directed by the methoxymethyl group and least deactivated by the carboxyl group. However, a mixture of isomers is possible.

Materials:

  • This compound

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Filtration apparatus

Procedure:

  • In a flask, cool concentrated sulfuric acid in an ice bath.

  • Slowly add this compound to the cold sulfuric acid with stirring until it dissolves.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of cold concentrated sulfuric acid. Keep this mixture cold.

  • Slowly add the cold nitrating mixture dropwise to the solution of the benzoic acid derivative, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the nitrated product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acids.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Regioselectivity Diagram:

Nitration_Regioselectivity Start This compound COOH -COOH (meta-director) Start->COOH CH2OCH3 -CH2OCH3 (ortho,para-director) Start->CH2OCH3 Positions Possible Nitration Positions P2 Position 2 (ortho to -CH2OCH3, ortho to -COOH) Positions->P2 P4 Position 4 (ortho to -CH2OCH3, meta to -COOH) Positions->P4 P5 Position 5 (meta to both) Positions->P5 P6 Position 6 (para to -CH2OCH3, ortho to -COOH) Positions->P6 Outcome Predicted Major Products P4->Outcome P6->Outcome Product4 4-Nitro-3-(methoxymethyl)benzoic acid Outcome->Product4 Product6 6-Nitro-3-(methoxymethyl)benzoic acid Outcome->Product6

Caption: Predicted regioselectivity of nitration.

IV. Conclusion

The functionalization of this compound offers a versatile platform for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this valuable scaffold. Careful consideration of the electronic and steric properties of the substituents is paramount for achieving the desired regiochemical outcomes in electrophilic aromatic substitution reactions. As with any chemical synthesis, proper safety precautions and analytical characterization of all products are essential.

References

  • Chemixl Intermediates Pvt. Ltd. 3 Methoxy Benzoic Acid. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • PrepChem.com. Preparation of benzoyl chloride. [Link]

  • Profnit. Nitration Of Benzoic Acid. [Link]

  • ResearchGate. Amide coupling of benzoic acid and benzylamine with EDCl·HCl... [Link]

  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

  • Truman ChemLab. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development focused on the synthesis of 3-(methoxymethyl)benzoic acid. Here, we address common challenges and provide practical, field-tested solutions to improve reaction yields and product purity. Our approach is grounded in established chemical principles and supported by authoritative references.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, can present challenges that impact yield and purity. This guide will explore the most common and effective synthetic routes, offering detailed troubleshooting advice and answers to frequently asked questions to help you navigate these synthetic challenges successfully.

Recommended Synthetic Routes

Two primary synthetic strategies are commonly employed for the preparation of this compound: nucleophilic substitution on a benzylic halide and oxidation of a toluene derivative.

Route A: Nucleophilic Substitution of 3-(bromomethyl)benzoic acid

This is often the most direct and high-yielding approach. The synthesis involves the reaction of 3-(bromomethyl)benzoic acid with a methoxide source.

Reaction Scheme:

A published procedure reports a yield of up to 92.3% using this method[1].

Route B: Oxidation of 3-(methoxymethyl)toluene

An alternative route involves the oxidation of the methyl group of 3-(methoxymethyl)toluene to a carboxylic acid. This method is common for the synthesis of benzoic acid derivatives from their toluene precursors[2][3].

Reaction Scheme:

Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or potassium dichromate (K₂Cr₂O₇)[2]. Catalytic vapor-phase oxidation using modified vanadium oxide catalysts is also a known industrial method for similar transformations.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Route A: Nucleophilic Substitution of 3-(bromomethyl)benzoic acid

Question: My yield of this compound is significantly lower than the reported 92.3%. What are the likely causes?

Answer:

Several factors can contribute to a lower-than-expected yield in this Williamson ether synthesis variant:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of sodium methoxide and allowing adequate reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • Side Reactions:

    • Elimination: Although less likely for a primary benzylic halide, harsh reaction conditions (e.g., high temperatures) could promote elimination side reactions.

    • Hydrolysis of the Starting Material: If there is water present in the reaction mixture, the sodium methoxide can act as a base to deprotonate the carboxylic acid, but water can also hydrolyze the 3-(bromomethyl)benzoic acid to 3-(hydroxymethyl)benzoic acid.

  • Purification Losses: The work-up procedure is critical. During the acidification step to protonate the carboxylate, ensure the pH is carefully adjusted to 2-3 to fully precipitate the product[1]. Over-acidification or under-acidification can lead to the product remaining dissolved in the aqueous phase. Ensure thorough extraction with a suitable organic solvent like ethyl acetate.

Question: I'm observing significant impurities in my final product's NMR spectrum. What could they be?

Answer:

Common impurities in this synthesis include:

  • Unreacted Starting Material: The presence of 3-(bromomethyl)benzoic acid is a common impurity if the reaction is incomplete.

  • Byproducts from the Starting Material Synthesis: The quality of your starting 3-(bromomethyl)benzoic acid is important. Impurities from its synthesis, such as dibrominated species, can carry through to the final product. 3-(Bromomethyl)benzoic acid is typically prepared by the bromination of 3-methylbenzoic acid[4].

  • 3-(Hydroxymethyl)benzoic acid: As mentioned, this can form if water is present in the reaction.

  • Esterification Product: If the reaction is carried out in methanol for an extended period, especially under acidic conditions during workup, there is a possibility of forming the methyl ester of this compound.

Question: How can I effectively monitor the progress of the reaction?

Answer:

Thin Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (3-(bromomethyl)benzoic acid) and the product (this compound). The product, being an ether, will be less polar than the starting material. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Route B: Oxidation of 3-(methoxymethyl)toluene

Question: My oxidation reaction is sluggish and gives a low conversion of the starting material. How can I improve it?

Answer:

Low conversion in the oxidation of a toluene derivative can be addressed by:

  • Choice of Oxidant: Strong oxidizing agents like potassium permanganate (KMnO₄) are often required to oxidize a methyl group on an aromatic ring[2][3]. If you are using a milder oxidant, it may not be sufficient.

  • Reaction Temperature: These oxidations often require elevated temperatures to proceed at a reasonable rate. Refluxing the reaction mixture is common.

  • Phase Transfer Catalyst: If using an aqueous oxidant like KMnO₄ with an organic substrate, a phase transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the reaction rate by facilitating the transport of the oxidant into the organic phase.

  • Catalyst Activity: If employing a heterogeneous catalyst, such as a vanadium oxide-based system, ensure the catalyst is active and not poisoned. The preparation and calcination temperature of such catalysts can significantly impact their performance.

Question: The oxidation is leading to a mixture of products, including over-oxidation and ring-opening. How can I improve the selectivity?

Answer:

Selectivity is a major challenge in oxidation reactions. To minimize side products:

  • Control Stoichiometry: Carefully control the molar ratio of the oxidant to the substrate. Using a large excess of the oxidant can lead to over-oxidation.

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can improve selectivity.

  • Milder Oxidants: While strong oxidants are often needed, exploring milder conditions or alternative catalytic systems might be necessary if over-oxidation is a persistent issue. For instance, some electrochemical methods have been developed for selective oxidation[5].

  • Protecting Groups: In some complex syntheses, it may be necessary to protect other sensitive functional groups in the molecule before carrying out the oxidation.

Frequently Asked Questions (FAQs)

What is the most reliable starting material for a high-yield synthesis of this compound?

Based on available data, 3-(bromomethyl)benzoic acid appears to be the most reliable precursor, offering a direct and high-yielding conversion to the desired product via nucleophilic substitution with sodium methoxide[1].

What are the recommended methods for purifying the final product?

  • Recrystallization: If the crude product is a solid and has a reasonable level of purity, recrystallization from a suitable solvent system is an effective method for purification.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique. A gradient of ethyl acetate in hexanes is a good starting point for elution.

What are the key safety precautions for these synthetic routes?

  • Handling Brominating Agents: If you are preparing your own 3-(bromomethyl)benzoic acid, be aware that brominating agents can be highly corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Handling Oxidizing Agents: Strong oxidizing agents like KMnO₄ and CrO₃ are hazardous. They can react violently with organic materials and should be handled with care.

  • Sodium Methoxide: This is a strong base and is corrosive. It is also moisture-sensitive. Handle it in a dry environment and wear appropriate PPE.

  • General Precautions: Always wear safety glasses, gloves, and a lab coat when working in a laboratory.

Detailed Experimental Protocols

Protocol A: Synthesis of this compound from 3-(bromomethyl)benzoic acid

This protocol is adapted from a literature procedure[1].

Materials:

  • 3-(bromomethyl)benzoic acid

  • Anhydrous methanol

  • Sodium methoxide solution (25 wt% in methanol)

  • Ethyl acetate

  • 2N Sodium hydrogen sulfate solution

  • Water

Procedure:

  • Dissolve 3-(bromomethyl)benzoic acid in anhydrous methanol in a round-bottom flask.

  • At room temperature, add a stoichiometric amount of sodium methoxide solution dropwise with stirring.

  • Stir the reaction mixture for 10-15 minutes after the addition is complete.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and add a small amount of water.

  • Cool the mixture in an ice bath and adjust the pH to 2-3 with a 2N sodium hydrogen sulfate solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

ReagentMolar Mass ( g/mol )AmountMoles
3-(bromomethyl)benzoic acid215.0412 g55.75 mmol
Sodium methoxide54.0222.30 mL (of 2.5 M solution)55.75 mmol

Table 1: Example reaction quantities for Protocol A.

Protocol B: General Procedure for the Oxidation of 3-(methoxymethyl)toluene

This is a general guideline based on standard oxidation procedures[2][3].

Materials:

  • 3-(methoxymethyl)toluene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • To a solution of 3-(methoxymethyl)toluene in water, add a solution of sodium hydroxide.

  • Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise over several hours.

  • Continue to reflux until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide byproduct.

  • Wash the filter cake with hot water.

  • Cool the combined filtrate in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the crude product.

  • Purify by recrystallization.

Visualizations

DOT Script for Synthetic Workflow

SynthesisWorkflow cluster_route_a Route A: Nucleophilic Substitution cluster_route_b Route B: Oxidation start_a 3-(bromomethyl)benzoic acid product_a This compound start_a->product_a Substitution reagent_a Sodium Methoxide in Methanol reagent_a->product_a start_b 3-(methoxymethyl)toluene product_b This compound start_b->product_b Oxidation reagent_b Oxidizing Agent (e.g., KMnO4) reagent_b->product_b

Caption: Overview of the two primary synthetic routes to this compound.

References

  • Preparation of 3-methoxymethyl-benzoic acid. PrepChem.com. [Link]

  • How can toluene be converted to 3-chlorobenzoic acid? Quora. [Link]

  • How do you convert the following? Toluene to Benzoic acid. askIITians. [Link]

  • Method for producing 3-bromomethylbenzoic acids.
  • One-step production of methoxymethyl benzene by selective oxidation of toluene in a electrochemical system assisted by SO 4 2−/Fe 2O 3–MoO 3. ResearchGate. [Link]

  • Oxidation of Toluene to Benzoic Acid Catalyzed by Modified Vanadium Oxide. Journal of Engineering. [Link]

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Technical Support Center: Purification of Crude 3-(Methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude 3-(methoxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this important chemical intermediate. Our focus is on providing practical, experience-driven advice to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. However, some common impurities may include:

  • Unreacted starting materials: Depending on the synthesis, this could include 3-(chloromethyl)anisole, 3-methylbenzyl methyl ether, or 3-formylbenzoic acid.

  • Over-oxidation or under-oxidation products: If the synthesis involves oxidation of a methyl or methoxymethyl group, you might see related aldehydes or alcohols.

  • Isomeric impurities: Depending on the starting materials and reaction conditions, you may have small amounts of the ortho- or para-isomers.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

  • Inorganic salts: Salts formed during the reaction or work-up procedures.

Q2: Which purification technique is best for this compound?

A2: The optimal purification technique depends on the nature and quantity of the impurities. A combination of methods is often most effective.

  • Acid-Base Extraction: This is an excellent first step to separate the acidic product from neutral or basic impurities.[1]

  • Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid product. The choice of solvent is critical for success.[2][3]

  • Column Chromatography: This method is ideal for separating compounds with similar polarities, such as isomers or byproducts with functional groups similar to the desired product.[4]

Q3: How can I effectively monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows for rapid assessment of the purity of fractions from column chromatography or the effectiveness of a recrystallization step. A suitable mobile phase for TLC analysis of this compound would be a mixture of a nonpolar solvent like hexane or toluene and a more polar solvent like ethyl acetate or ethanol, with a small amount of acetic acid to ensure a sharp spot for the carboxylic acid.[5][6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format, providing probable causes and actionable solutions.

Recrystallization Issues

Problem 1: Oiling Out - The compound separates as an oil instead of crystals upon cooling.

  • Probable Cause: The solution is too concentrated, or the cooling is too rapid. The boiling point of the solvent may also be above the melting point of the solute.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the concentration.

    • Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.

    • If the problem persists, consider a different recrystallization solvent with a lower boiling point.[7]

Problem 2: No Crystal Formation Upon Cooling.

  • Probable Cause: The solution is not saturated (too much solvent was used), or nucleation has not been initiated.

  • Solution:

    • Induce crystallization:

      • Scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

      • Add a "seed crystal" of pure this compound to the solution.

    • Increase concentration: If induction methods fail, gently heat the solution to evaporate some of the solvent. Then, allow it to cool again. Be careful not to over-concentrate, which could lead to oiling out.[3]

Problem 3: Low Recovery of Purified Product.

  • Probable Cause:

    • Too much solvent was used during recrystallization, leading to significant product loss in the mother liquor.

    • The crystals were not washed with ice-cold solvent during filtration, causing some of the purified product to redissolve.

    • Premature crystallization occurred during hot filtration.

  • Solution:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving the product.

    • Preheat the funnel and filter paper for hot filtration to prevent the product from crystallizing prematurely.[3]

Acid-Base Extraction Issues

Problem 4: Formation of an Emulsion During Extraction.

  • Probable Cause: Vigorous shaking of the separatory funnel, especially with solutions of differing densities and polarities, can lead to the formation of a stable emulsion.

  • Solution:

    • Gentle Mixing: Invert the separatory funnel gently instead of shaking vigorously.

    • Break the Emulsion:

      • Allow the mixture to stand for a longer period.

      • Gently swirl the separatory funnel.

      • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.

      • Filter the mixture through a pad of celite or glass wool.

Problem 5: Incomplete Precipitation of the Product After Acidification.

  • Probable Cause:

    • Insufficient acid was added to fully protonate the carboxylate salt.

    • The product has some solubility in the aqueous solution.

  • Solution:

    • Check the pH of the aqueous layer with litmus paper or a pH meter to ensure it is acidic (pH < 4). Add more acid if necessary.

    • Cool the solution in an ice bath to decrease the solubility of the product.

    • If the product is still not precipitating, you can perform a back-extraction into an organic solvent like ethyl acetate or dichloromethane.

Column Chromatography Issues

Problem 6: Poor Separation of the Desired Compound from Impurities.

  • Probable Cause:

    • The eluent system is not optimized for the separation.

    • The column was not packed properly, leading to channeling.

    • The column was overloaded with the crude sample.

  • Solution:

    • Optimize the Eluent: Use TLC to test different solvent systems. For this compound, a gradient elution starting with a less polar mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity might be effective. Adding a small amount of acetic acid (0.5-1%) to the eluent can help to sharpen the peak of the carboxylic acid by keeping it protonated.[8]

    • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

    • Sample Loading: Dissolve the crude sample in a minimal amount of the initial eluent and load it onto the column in a narrow band.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent may need to be determined experimentally. A good starting point is a mixed solvent system like ethanol/water or toluene.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). If the product is very soluble, this solvent can be used in a mixed solvent recrystallization.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen hot solvent dropwise while heating and swirling until the solid just dissolves.

  • Decoloration (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of the product.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the evolved CO₂ gas.

  • Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous layer. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the acidic product has been removed. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) dropwise with stirring until the solution is acidic (test with litmus paper). The purified this compound will precipitate out.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

Data Presentation

Table 1: Recommended Solvents for Recrystallization of Benzoic Acid Derivatives

Solvent/Solvent SystemPolarityComments
WaterHighGood for benzoic acid itself, may require a co-solvent for more substituted analogs.[3][9]
Ethanol/WaterMedium-HighA versatile mixed solvent system, the ratio can be adjusted to optimize solubility.[9]
TolueneLow-MediumA good choice for aromatic compounds, may provide different selectivity for impurity removal compared to polar solvents.
Ethyl Acetate/HexaneLow-MediumAnother common mixed solvent system for organic compounds of intermediate polarity.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude this compound Extraction Acid-Base Extraction Crude->Extraction Remove neutral/basic impurities Recrystallization Recrystallization Extraction->Recrystallization Further purification Chromatography Column Chromatography Extraction->Chromatography If isomers or polar impurities are present Pure Pure Product Recrystallization->Pure Chromatography->Pure Analysis Purity Analysis (TLC, mp, NMR) Pure->Analysis

Caption: A general workflow for the purification of crude this compound.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting Start Recrystallization Attempt Cooling Cooling Solution Start->Cooling Problem Problem Encountered? Cooling->Problem OilingOut Oiling Out Problem->OilingOut Yes NoCrystals No Crystals Problem->NoCrystals Yes LowRecovery Low Recovery Problem->LowRecovery Yes Success Successful Crystallization Problem->Success No Reheat Reheat & Add More Solvent OilingOut->Reheat Induce Induce Nucleation (Scratch/Seed) NoCrystals->Induce CheckSolvent Check Solvent Volume LowRecovery->CheckSolvent SlowCool Cool Slowly Reheat->SlowCool SlowCool->Cooling Concentrate Concentrate Solution Induce->Concentrate Fails Concentrate->Cooling WashCold Wash with Cold Solvent CheckSolvent->WashCold

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • One Part of Chemistry. (2011). Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (2020). Thin Layer Chromatography. Retrieved from [Link]

Sources

Recrystallization of 3-(methoxymethyl)benzoic Acid: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of 3-(methoxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we combine technical precision with practical field experience to help you navigate the nuances of obtaining high-purity crystalline products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the recrystallization of this compound in a direct question-and-answer format.

Question 1: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

Answer:

Immediate Corrective Actions:

  • Add more solvent: The oil may have a high concentration of the solute. Re-heat the solution and add a small amount of additional hot solvent until the oil redissolves completely. Then, allow it to cool very slowly.[1][2]

  • Lower the cooling temperature: Try cooling the solution to a lower temperature, potentially in an ice bath, after it has slowly cooled to room temperature.

Alternative Strategies:

  • Change the solvent system: Your current solvent may be too nonpolar. Consider a mixed solvent system. For instance, dissolve the compound in a "good" solvent (like ethanol or acetone) at an elevated temperature, and then slowly add a "poor" solvent (like water or hexane) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[3]

  • Trituration: If an oil persists, you can try to solidify it by scratching the flask with a glass rod or by adding a seed crystal.[1][2] If that fails, you can decant the solvent and try to triturate the oil with a non-polar solvent like hexane to induce solidification.

Question 2: I have a very low yield of crystals, or no crystals formed at all. What are the likely causes and what should I do?

Answer:

A low or no yield of crystals is a frequent problem in recrystallization and can stem from several factors.[1][6][7]

Primary Causes and Solutions:

  • Too much solvent: This is the most common reason for poor yield.[1][2][6] The concentration of the solute in the cold solvent is too low to allow for crystallization.

    • Solution: Reheat the solution and boil off some of the solvent to increase the concentration.[1][2] Be careful not to evaporate too much, which could cause the compound to precipitate out of the hot solution.

  • Supersaturation: The solution may be supersaturated, meaning the solute remains dissolved even though its concentration is above its solubility limit at that temperature.[2][6]

    • Solutions to Induce Crystallization:

      • Scratching: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution.[2][6][8] The microscopic scratches on the glass provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[1][2][6] This provides a template for further crystal formation.

      • Cooling: If the solution has been cooling at room temperature, try placing it in an ice bath to further decrease the solubility of your compound.[2]

  • Inappropriate solvent choice: The solvent may be too "good" at dissolving your compound, even at low temperatures.[9]

    • Solution: You will need to choose a different solvent or a mixed solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Based on the structure of this compound, which contains both polar (carboxylic acid) and moderately nonpolar (aromatic ring, ether) functionalities, a good starting point would be a polar protic solvent. Given that the related compound, 3-methoxybenzoic acid, is soluble in boiling water, an aqueous system is a logical first choice.[10] A mixed solvent system, such as ethanol/water or acetone/water, is also a very common and effective choice for compounds of this nature.[11]

Q2: How can I determine the purity of my recrystallized this compound?

A2: The most common method to assess the purity of a crystalline solid is by measuring its melting point. A pure compound will have a sharp and narrow melting point range (typically 1-2°C). Impurities will cause the melting point to be depressed and the range to be broader. You can compare the melting point of your recrystallized product to a literature value if available, or to the melting point of the crude material. An increase and sharpening of the melting point range indicate successful purification.

Q3: How much solvent should I use for the recrystallization?

A3: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the solid.[6] A good practice is to start with a small amount of solvent, bring it to a boil, and then add more hot solvent in small portions until the solid just dissolves.[12] Using an excess of solvent will lead to a lower yield as more of your compound will remain dissolved in the mother liquor upon cooling.[1][6]

Q4: Should I cool the solution quickly in an ice bath or let it cool slowly?

A4: Slow cooling is highly recommended.[13] Allowing the solution to cool slowly to room temperature before placing it in an ice bath promotes the formation of larger, purer crystals. Rapid cooling can cause the compound to precipitate quickly, trapping impurities within the crystal lattice and leading to a less pure product.[1][13]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and conditions should be determined experimentally.

Materials:

  • Crude this compound

  • Selected solvent (e.g., water, or an ethanol/water mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to determine a suitable solvent. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate, stirring gently. Continue to add small portions of hot solvent until the solid is completely dissolved.[8]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[8] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator. Determine the weight and melting point of the purified product.

Data Presentation

Table 1: Solubility of Related Benzoic Acid Derivatives

CompoundSolventSolubilityReference
3-Methoxybenzoic acidBoiling WaterSoluble[10]
3-Methoxybenzoic acidEthanol (95%)Soluble (50 mg/ml)[5]
Benzoic AcidHot WaterSoluble[8]
Benzoic AcidCold WaterSparingly Soluble[8]

Visualizations

Troubleshooting Workflow for Recrystallization

Recrystallization_Troubleshooting start_node start_node decision_node decision_node process_node process_node outcome_node outcome_node problem_node problem_node start Start: Dissolve Crude This compound in Hot Solvent cool Cool Solution Slowly start->cool crystals_form Crystals Formed? cool->crystals_form oiling_out Oiling Out Occurred? crystals_form->oiling_out No collect_crystals Collect, Wash, and Dry Crystals crystals_form->collect_crystals Yes no_crystals Problem: No Crystals Formed oiling_out->no_crystals No oil_formed Problem: Compound Oiled Out oiling_out->oil_formed Yes success Pure Crystals Obtained collect_crystals->success induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal - Cool in Ice Bath no_crystals->induce_crystallization reheat_add_solvent Reheat and Add More Solvent oil_formed->reheat_add_solvent induce_crystallization->cool check_solvent_amount Too Much Solvent? induce_crystallization->check_solvent_amount Still No Crystals reduce_solvent Reduce Solvent Volume (Boil Off Excess) check_solvent_amount->reduce_solvent Yes change_solvent Change Solvent or Use Mixed Solvents check_solvent_amount->change_solvent No reduce_solvent->cool reheat_add_solvent->cool reheat_add_solvent->change_solvent Fails change_solvent->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

  • Recrystallization. (n.d.). LibreTexts. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product? (n.d.). Study.com. Retrieved from [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]

  • 3-Methoxybenzoic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Recrystallization I. (n.d.). Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (2024, February 26). StudyMoose. Retrieved from [Link]

  • Exp 2 - Recrystallization of Benzoic Acid. (n.d.). Scribd. Retrieved from [Link]

  • Recrystallization of Benzoic Acid Pre-Lab Discussion. (2022, November 8). YouTube. Retrieved from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-(methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(methoxymethyl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.

The most common and scalable route to this compound involves a three-step sequence starting from methyl m-toluate. This guide is structured around the specific issues that can arise at each critical stage of this process.

Overall Synthetic Workflow

The synthesis is typically performed in three main stages:

  • Radical Bromination: Conversion of methyl m-toluate to methyl 3-(bromomethyl)benzoate.

  • Williamson Ether Synthesis: Reaction of the benzylic bromide with a methoxide source to form methyl 3-(methoxymethyl)benzoate.

  • Saponification: Hydrolysis of the methyl ester to yield the final carboxylic acid product.

G cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Saponification A Methyl m-toluate B Methyl 3-(bromomethyl)benzoate A->B NBS, AIBN CCl4, Reflux C Methyl 3-(methoxymethyl)benzoate B->C NaOMe MeOH, 0°C to RT D This compound C->D 1. NaOH, H2O/MeOH, Reflux 2. HCl (aq)

Caption: Overall synthetic route to this compound.

Part 1: Troubleshooting the Radical Bromination

The synthesis of the key intermediate, methyl 3-(bromomethyl)benzoate, is typically achieved via free-radical bromination of methyl m-toluate using N-bromosuccinimide (NBS). While effective, this reaction requires careful control to ensure high selectivity and yield.

Q1: My bromination reaction is sluggish or fails to initiate. What are the common causes?

A1: Failure to initiate is almost always related to the radical chain mechanism.

  • Cause 1: Ineffective Radical Initiator: The initiator, typically azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), may be old or degraded. These compounds decompose thermally to generate the radicals that start the chain reaction.

  • Troubleshooting:

    • Use freshly recrystallized AIBN or BPO.

    • Ensure the reaction temperature is appropriate for the chosen initiator (refluxing CCl₄ at ~77°C is sufficient for AIBN).

    • Consider photochemical initiation by exposing the reaction to a UV lamp if a chemical initiator is suspect.

  • Cause 2: Presence of Radical Inhibitors: Oxygen is a diradical and can quench the radical chain reaction. Other impurities, such as phenols or anilines, can also act as inhibitors.

  • Troubleshooting:

    • Degas the solvent before use by bubbling nitrogen or argon through it for 15-20 minutes.

    • Ensure your starting methyl m-toluate is pure and free from phenolic contaminants.

    • Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.

Q2: I'm observing a significant amount of a dibrominated byproduct. How can I improve selectivity for the desired monobrominated product?

A2: Over-bromination is a common issue when the stoichiometry is not carefully controlled.

  • Cause: The product, methyl 3-(bromomethyl)benzoate, can undergo a second radical bromination to form methyl 3-(dibromomethyl)benzoate. This occurs when an excess of NBS is used or when local concentrations of NBS are too high.

  • Troubleshooting:

    • Stoichiometry: Use a slight excess of the starting material or a stoichiometric amount of NBS (1.0 to 1.05 equivalents). Do not use an excess of NBS.

    • Slow Addition: Add the NBS portion-wise over the course of the reaction rather than all at once. This keeps the concentration of the bromine source low and favors monobromination.

    • Monitoring: Follow the reaction progress by TLC or GC-MS to stop it once the starting material is consumed, preventing further reaction of the product.

Part 2: Troubleshooting the Williamson Ether Synthesis

This step is the most critical for forming the methoxymethyl group and is highly susceptible to a competing side reaction: elimination. The reaction involves a bimolecular nucleophilic substitution (Sₙ2) between methyl 3-(bromomethyl)benzoate and a methoxide source.

Q1: My yield is low, and NMR analysis shows an unexpected alkene signal. What is this byproduct and why did it form?

A1: The formation of an alkene is the hallmark of a competing E2 elimination reaction. Sodium methoxide (NaOMe) is both a strong nucleophile (desired for Sₙ2) and a strong base (promotes E2 elimination).

  • Mechanism: Instead of attacking the electrophilic benzylic carbon (Sₙ2), the methoxide base abstracts a proton from the same carbon, leading to the elimination of HBr and the formation of a double bond. While this is less common for benzylic systems compared to secondary or tertiary alkyl halides, it can be significant under suboptimal conditions.

G cluster_0 Pathways from Methyl 3-(bromomethyl)benzoate cluster_sn2 Desired SN2 Pathway cluster_e2 Side Reaction: E2 Pathway Start Methyl 3-(bromomethyl)benzoate + NaOMe SN2_Product Methyl 3-(methoxymethyl)benzoate Start->SN2_Product Nucleophilic Attack at Carbon E2_Product Alkene Byproduct (e.g., from dimerization/oligomerization) Start->E2_Product Base abstracts Benzylic Proton

Caption: Competing Sₙ2 (desired) and E2 (side reaction) pathways.

Q2: How can I suppress the E2 elimination side reaction and favor the desired Sₙ2 product?

A2: Favoring substitution over elimination involves carefully controlling the reaction parameters. The Sₙ2 reaction has a lower activation energy than the E2 reaction.

  • Troubleshooting & Optimization:

    • Temperature: Lower temperatures strongly favor the Sₙ2 pathway. Run the reaction starting at 0°C and allow it to warm slowly to room temperature. Avoid heating unless the reaction stalls completely.

    • Solvent: Use a polar aprotic solvent such as DMF or DMSO. These solvents solvate the sodium cation but leave the methoxide anion highly nucleophilic and reactive, promoting the Sₙ2 reaction. Protic solvents like ethanol can reduce nucleophilicity.

    • Base Quality: Ensure your sodium methoxide is anhydrous and not degraded. Older NaOMe can contain sodium hydroxide, which can complicate the reaction.

    • Addition Order: Add the methyl 3-(bromomethyl)benzoate solution slowly to the solution of sodium methoxide. This maintains a high concentration of the nucleophile relative to the substrate.

ParameterFavors Sₙ2 (Ether Formation)Favors E2 (Elimination)
Temperature Low (0°C to RT)High
Solvent Polar Aprotic (DMF, DMSO)Polar Protic (Ethanol)
Base Less Sterically HinderedSterically Hindered (e.g., t-butoxide)
Substrate Primary Halide (as in this case)Secondary or Tertiary Halide

Part 3: Troubleshooting the Saponification

The final step is the base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylate salt, followed by acidic workup to yield the final product.

Q1: After acidification, I'm recovering a significant amount of my starting material, methyl 3-(methoxymethyl)benzoate. How can I ensure complete hydrolysis?

A1: Incomplete hydrolysis is typically a result of insufficient reaction time, temperature, or amount of base.

  • Cause: Saponification is a bimolecular reaction. Its rate depends on the concentration of both the ester and the hydroxide. The reaction is also often reversible before the final deprotonation step, so driving it to completion is key.

  • Troubleshooting:

    • Reaction Time & Temperature: While many procedures suggest 1-2 hours, sterically unhindered esters like this one should hydrolyze readily. If incomplete, increase the reflux time to 4-6 hours. Ensure a gentle but steady reflux is maintained.

    • Stoichiometry of Base: Use a significant excess of the base (e.g., 2.5 to 4 equivalents of NaOH or KOH). This ensures the hydroxide concentration remains high throughout the reaction, driving the equilibrium towards the products.

    • Solvent System: Using a co-solvent like methanol or THF with water ensures the organic ester is fully soluble in the reaction medium, preventing phase separation and allowing the aqueous hydroxide to react efficiently.

Q2: The final product appears oily or fails to crystallize properly after workup. What could be the issue?

A2: This is often an issue of purity or improper pH during the workup.

  • Cause 1: Incomplete Reaction: The starting methyl ester is an oil at room temperature. Its presence as an impurity will lower the melting point of the final product and may cause it to appear as a gum or oil.

  • Troubleshooting: Confirm reaction completion via TLC before beginning the workup. If incomplete, add more base or reflux for longer.

  • Cause 2: Incorrect pH: The final product is a carboxylic acid and is soluble in basic solutions as its carboxylate salt. To precipitate the neutral acid, the solution must be made sufficiently acidic.

  • Troubleshooting:

    • During the acidic workup, cool the solution in an ice bath before and during acidification.

    • Add acid (e.g., 1M or 2M HCl) dropwise while stirring until the pH is ~1-2, as confirmed by pH paper. Adding acid too quickly can cause the product to oil out.

    • If the product still oils out, try extracting the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate), then wash, dry, and evaporate the solvent to recover the pure product. Recrystallization can then be attempted.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(bromomethyl)benzoate

  • In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve methyl m-toluate (1.0 eq) in carbon tetrachloride (CCl₄).

  • Add N-bromosuccinimide (NBS, 1.05 eq) and azobisisobutyronitrile (AIBN, 0.02 eq).

  • Heat the mixture to reflux (approx. 77°C) for 3-5 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and then to 0°C to precipitate the succinimide byproduct.

  • Filter off the succinimide and wash it with a small amount of cold CCl₄.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly if sufficiently pure.

Protocol 2: Synthesis of Methyl 3-(methoxymethyl)benzoate

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium methoxide (1.2 eq) to anhydrous methanol (or DMF) and cool the solution to 0°C.

  • Dissolve methyl 3-(bromomethyl)benzoate (1.0 eq) in a minimal amount of the same anhydrous solvent.

  • Add the bromide solution dropwise to the cold methoxide solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, or until TLC indicates complete consumption of the starting material.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify by column chromatography if necessary.

Protocol 3: Saponification to this compound

  • Dissolve methyl 3-(methoxymethyl)benzoate (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of 2M HCl.

  • A white precipitate should form. Keep the mixture in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.

References

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Filo. (2025). *EXPERIMENT 1 HYDROLYSIS OF M

Technical Support Center: Troubleshooting Failed 3-(Methoxymethyl)benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(methoxymethyl)benzoic acid reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges encountered during synthesis, purification, and downstream reactions in a direct question-and-answer format, grounded in scientific principles and practical experience.

I. Frequently Asked Questions (FAQs)

Q1: My esterification of this compound is showing low yield. What are the likely causes and how can I optimize the reaction?

Low yields in Fischer esterification are often due to the reaction reaching equilibrium prematurely or the presence of water.[1] To drive the reaction forward, consider the following strategies:

  • Excess Alcohol: Utilize a significant excess of the alcohol, which can also function as the solvent. This shifts the equilibrium towards the product side according to Le Chatelier's Principle.[1]

  • Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction. Alternatively, adding a dehydrating agent like molecular sieves can be effective.

  • Catalyst Choice: While sulfuric acid is a common catalyst, prolonged reaction times at high temperatures can lead to side reactions. Consider using a milder solid acid catalyst, such as modified Montmorillonite K10, which can offer high yields under solvent-free conditions.

  • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC).[1][2][3] This will help you determine the optimal reaction time and prevent decomposition from prolonged heating.

Q2: I'm observing an unexpected byproduct in my amidation reaction with this compound. What could it be?

The formation of byproducts in amidation reactions often points to issues with the coupling agents or reaction conditions. Common culprits include:

  • Side reactions from coupling agents: When using carbodiimides like EDC, side reactions can occur. The use of additives like 1-hydroxybenzotriazole (HOBt) can help suppress these unwanted pathways.[4]

  • Self-condensation: Although less common for benzoic acids themselves, impurities or specific reaction conditions could potentially lead to anhydride formation.

  • Reaction with the methoxymethyl group: While generally stable, under harsh acidic or basic conditions, the methoxymethyl ether linkage could potentially cleave, leading to 3-(hydroxymethyl)benzoic acid derivatives.

To identify the byproduct, isolation via column chromatography followed by characterization using NMR or mass spectrometry is recommended.[1]

Q3: My purification of this compound by recrystallization is resulting in poor recovery. What can I do to improve this?

Poor recovery during recrystallization is a common issue. The key is selecting an appropriate solvent system and optimizing the cooling process.

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] For benzoic acid derivatives, water, ethanol, or mixtures of the two are often effective.[5][6]

  • Cooling Rate: Allow the solution to cool slowly to room temperature, and then in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[5] Rapid cooling can trap impurities and lead to the formation of small, difficult-to-filter crystals.

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.

II. Troubleshooting Specific Reactions

Scenario 1: Failed Amidation using EDC/HOBt Coupling

Question: I am attempting to couple this compound with a primary amine using EDC and HOBt in DMF, but my TLC shows only starting material after 24 hours. What is going wrong?

Answer: This issue likely stems from one or more of the following factors:

  • Reagent Quality: EDC is moisture-sensitive and can degrade over time. Ensure you are using fresh, high-quality EDC. The same applies to HOBt and your anhydrous solvent.

  • Base: The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial to neutralize the hydrochloride salt of EDC that forms and to deprotonate the amine, increasing its nucleophilicity.[4]

  • Temperature: While the reaction is often initiated at 0 °C to control the initial exotherm, it should be allowed to warm to room temperature to ensure a reasonable reaction rate.[4]

  • Amine Reactivity: If your amine is sterically hindered or has low nucleophilicity, the reaction may require more forcing conditions, such as elevated temperatures or a different coupling agent.

Troubleshooting Workflow: Failed Amidation

start No Product Formation in Amidation check_reagents Verify Quality of EDC, HOBt, and Solvent start->check_reagents check_base Ensure Addition of DIPEA or TEA check_reagents->check_base Fresh outcome1 Use Fresh Reagents check_reagents->outcome1 Degraded? check_temp Confirm Reaction Warmed to Room Temperature check_base->check_temp Present outcome2 Add Base and Repeat check_base->outcome2 Absent? check_amine Assess Amine Reactivity check_temp->check_amine Warmed outcome3 Allow Reaction to Warm check_temp->outcome3 Kept at 0°C? outcome4 Consider Alternative Coupling Agent or Higher Temperature check_amine->outcome4 Low Reactivity?

Caption: Decision tree for troubleshooting failed amidation reactions.

Scenario 2: Incomplete Reduction of the Carboxylic Acid

Question: I am trying to reduce the carboxylic acid of this compound to the corresponding alcohol using LiAlH₄, but the reaction is incomplete. How can I drive it to completion?

Answer: Incomplete reduction with powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) is unusual but can happen. Here’s how to troubleshoot:

  • Reagent Activity: LiAlH₄ is extremely reactive with water and moisture. Ensure your glassware is rigorously dried and you are using an anhydrous ether solvent (like THF or diethyl ether). The LiAlH₄ itself should be a fresh, free-flowing powder.

  • Stoichiometry: While theoretically 0.25 equivalents of LiAlH₄ are needed, it is common practice to use a slight excess (e.g., 1.5-2.0 equivalents) to ensure complete reaction.

  • Addition Procedure: The addition of the benzoic acid derivative to the LiAlH₄ suspension (or vice-versa) should be done slowly at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by warming to room temperature or gentle reflux to drive the reaction to completion.

  • Work-up: A careful work-up procedure (e.g., Fieser work-up) is necessary to quench the excess LiAlH₄ and precipitate the aluminum salts, which can sometimes trap the product.

Quantitative Data for Common Reactions
ReactionReagentsKey ParametersExpected Yield
Esterification Methanol, H₂SO₄Reflux, 4 hours>85%[7][8]
Amidation Primary Amine, EDC, HOBt, DIPEA0°C to RT, 12-24h>90%[4]
Reduction LiAlH₄, Anhydrous THF0°C to RT, 4-12h>90%

III. Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification
  • Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Reagent Addition: Add an excess of the desired alcohol (e.g., 10-20 eq), which will also serve as the solvent.

  • Catalyst: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-10 hours. Monitor the reaction's progress by TLC.[1]

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash with water, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Protocol 2: Monitoring Reaction Progress with TLC
  • Sample Preparation: During the reaction, withdraw a small aliquot using a glass capillary. Dilute this with a suitable solvent (e.g., ethyl acetate).

  • Spotting: Spot the diluted reaction mixture onto a TLC plate alongside spots of the starting material(s) for comparison.

  • Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.[3]

Reaction Monitoring Workflow

Caption: Workflow for monitoring reaction progress using TLC.

IV. References

  • PrepChem. Preparation of 3-methoxymethyl-benzoic acid. Available at: [Link]

  • Chemixl Intermediates Pvt. Ltd. 3 Methoxy 4 methyl Benzoic Acid. Available at: [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Available at: [Link]

  • Chemixl Intermediates Pvt. Ltd. 3 Methoxy Benzoic Acid. Available at: [Link]

  • Jai Swaminarayan Multichem. All about the 3-Methoxy 4-Methyl Methyl Benzoate. Available at: [Link]

  • Sciencemadness.org. Preparation of 3-methoxybenzoic acid. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Angewandte Chemie International Edition. Direct C-H Amidation of Benzoic Acids to Introduce meta- and para-Amino Groups by Tandem Decarboxylation. Available at: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]

  • PubMed Central. Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. Available at: [Link]

  • Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid. Available at:

  • Sciencemadness.org. Preparation of 3-methoxybenzoic acid. Available at: [Link]

  • AOBChem USA. This compound. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • NIST WebBook. Benzoic acid, 3-methoxy-, methyl ester. Available at: [Link]

  • Reddit. Esterification not Working (Separation) : r/OrganicChemistry. Available at: [Link]

  • PubMed. Degradation of benzoic acid and its derivatives in subcritical water. Available at: [Link]

  • ResearchGate. I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? Available at: [Link]

  • Google Patents. US3235588A - Purification of benzoic acid. Available at:

  • Chemistry LibreTexts. 3: Esterification (Experiment). Available at: [Link]

  • Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. Available at:

  • The Recrystallization of Benzoic Acid. Available at: [Link]

  • Google Patents. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate. Available at:

  • NIST WebBook. Benzoic acid, 3-methoxy-4-methyl-. Available at: [Link]

  • ResearchGate. Scheme 1: Three-component reaction of benzoic acid 1, amides 2 and DMSO (3). Available at: [Link]

  • Science and Education Publishing. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Available at: [Link]

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available at: [Link]

  • PubMed Central. Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C-H Activation. Available at: [Link]

  • OPUS. Analytical Methods. Available at: [Link]

  • International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Available at: [Link]

Sources

Optimizing reaction conditions for 3-(methoxymethyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(methoxymethyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides an in-depth, field-tested protocol and robust troubleshooting advice to ensure a successful and reproducible synthesis. We will focus on a reliable two-step pathway: the radical bromination of 3-methylbenzoic acid to form 3-(bromomethyl)benzoic acid, followed by a Williamson ether synthesis to yield the final product.

Recommended Synthetic Pathway

The synthesis of this compound is efficiently achieved in two key steps. First, the benzylic position of 3-methylbenzoic acid is selectively brominated using N-Bromosuccinimide (NBS) and a radical initiator. The resulting 3-(bromomethyl)benzoic acid is then converted to the target ether via a nucleophilic substitution with sodium methoxide.

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Williamson Ether Synthesis A 3-Methylbenzoic Acid B 3-(Bromomethyl)benzoic Acid A->B  NBS, AIBN  CCl4, Reflux C 3-(Bromomethyl)benzoic Acid D This compound C->D  Sodium Methoxide  Methanol (anhydrous)

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to ensure the reaction is proceeding as expected before moving to the next stage.

Part 1: Benzylic Bromination of 3-Methylbenzoic Acid

Causality: This step utilizes a free-radical chain reaction to selectively functionalize the benzylic methyl group. N-Bromosuccinimide (NBS) is the preferred brominating agent as it provides a low, steady concentration of bromine (Br₂), which minimizes competitive and undesirable electrophilic aromatic substitution on the benzene ring.[1][2][3] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction.[4]

Reagent/SolventMolar Mass ( g/mol )QuantityMolar Equivalents
3-Methylbenzoic Acid136.1510.0 g1.0
N-Bromosuccinimide (NBS)177.9813.0 g1.0
AIBN164.210.6 g0.05
Carbon Tetrachloride (CCl₄)153.82200 mL-

Procedure:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylbenzoic acid (10.0 g), NBS (13.0 g), and AIBN (0.6 g).

  • Solvent Addition: Add carbon tetrachloride (200 mL). Safety Note: CCl₄ is toxic and a suspected carcinogen. All operations must be performed in a certified chemical fume hood.

  • Reaction: Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction is often initiated with a heat lamp to facilitate the homolytic cleavage of the initiator.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., eluent: 7:3 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates completion. Another visual cue is the consumption of the denser NBS, which sinks, and the formation of succinimide, which floats. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a Büchner funnel to remove the succinimide byproduct.

    • Wash the collected solid with a small amount of cold CCl₄ (2 x 20 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield crude 3-(bromomethyl)benzoic acid, which often appears as a pale yellow solid. This crude product is typically of sufficient purity for the next step.

Part 2: Williamson Ether Synthesis

Causality: This is a classic SN2 reaction where the alkoxide (methoxide) acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group.[5][6] The reaction works best with primary alkyl halides, such as the benzylic bromide intermediate, to avoid competing elimination reactions.[7][8] Anhydrous conditions are critical as any water present will protonate the highly basic methoxide, quenching the nucleophile.

Reagent/SolventMolar Mass ( g/mol )QuantityMolar Equivalents
Crude 3-(bromomethyl)benzoic acid215.04~15.8 g (from Step 1)1.0
Sodium Methoxide (25% in MeOH)54.0220.0 mL~1.5
Anhydrous Methanol32.04100 mL-

Procedure:

  • Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 3-(bromomethyl)benzoic acid in 100 mL of anhydrous methanol.

  • Nucleophile Addition: Cool the solution in an ice bath to 0°C. Add the sodium methoxide solution dropwise over 15-20 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-5 hours. Monitor the reaction by TLC until the starting bromide is consumed.

  • Work-up:

    • Carefully quench the reaction by slowly adding 50 mL of deionized water.

    • Reduce the volume of the solvent by approximately half using a rotary evaporator to remove most of the methanol.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 using 1M HCl. This protonates the carboxylate to precipitate the final product.

    • A white precipitate of this compound will form.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold deionized water (3 x 30 mL) to remove any inorganic salts.

    • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure product.[9][10]

    • Dry the purified crystals in a vacuum oven. The final product should be a white crystalline solid.

Troubleshooting Guide

G A Problem Observed B1 Step 1: Low Yield of Bromide A->B1 B2 Step 2: Low Yield of Ether A->B2 B3 Product Contains Impurities A->B3 B4 Reaction Stalled / Incomplete A->B4 C1 Cause: Incomplete Initiation B1->C1 C2 Cause: Impure/Wet Reagents B1->C2 C3 Cause: Insufficient Methoxide B2->C3 C6 Cause: Quenched Nucleophile B2->C6 C4 Cause: Side Reactions (e.g., Dibromination) B3->C4 C5 Cause: Hydrolysis of Bromide B3->C5 B4->C1 B4->C2 B4->C6 D1 Solution: Ensure fresh AIBN. Use heat lamp for initiation. C1->D1 D2 Solution: Use fresh, dry NBS. Use anhydrous solvents. C2->D2 D3 Solution: Titrate NaOMe solution. Use slight excess (1.2-1.5 eq). C3->D3 D4 Solution: Use exactly 1.0 eq of NBS. Monitor carefully with TLC. C4->D4 D5 Solution: Perform work-up quickly. Avoid prolonged exposure to moisture. C5->D5 D6 Solution: Ensure anhydrous methanol. Run reaction under inert gas. C6->D6

Sources

Technical Support Center: Stability and Degradation of 3-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(methoxymethyl)benzoic acid (CAS No. 32194-76-6). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Here, we will address common questions and troubleshooting scenarios encountered during experimental work, grounding our advice in established chemical principles and field-proven experience.

Compound Overview and Key Properties

This compound is an aromatic carboxylic acid utilized in organic synthesis as a building block for more complex molecules and pharmaceuticals.[1] Its reactivity is primarily dictated by the carboxylic acid and the methoxymethyl functional groups. Understanding its stability is critical for ensuring the integrity of experimental results and the quality of synthesized products.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 32194-76-6[2][3]
Molecular Formula C₉H₁₀O₃[2][3]
Molecular Weight 166.17 g/mol [2][3][4]
Appearance White to off-white solid[5] (Inferred from similar compounds)
Purity ≥98% (Typical)[3]
Solubility Moderately soluble in water, more soluble in organic solvents like ethanol and ether.[6] (Inferred from isomeric compounds)

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the handling, stability, and degradation of this compound.

Q1: What are the optimal storage conditions for this compound? I've seen conflicting recommendations.

Answer: You are correct to note the varied recommendations. Some suppliers suggest room temperature storage, while others specify -20°C.[2][3] As a best practice, we recommend the following:

  • Long-Term Storage (> 6 months): Store at -20°C in a tightly sealed container.[2] This minimizes the potential for slow, thermally-driven degradation, such as decarboxylation, ensuring maximum product integrity over time.

  • Short-Term Storage / In-Use: Storage at room temperature in a desiccator is acceptable for short periods.[3] The key is to protect it from moisture and atmospheric contaminants.

Causality: The primary driver for recommending cold storage is to reduce the kinetic energy of the molecules, thereby slowing down any potential degradation reactions. While the compound may appear stable at room temperature, subtle degradation can occur over extended periods. For applications requiring high purity, such as in drug development, minimizing all potential sources of degradation is paramount.

Q2: My reaction yield is lower than expected. Could my starting material have degraded?

Answer: Yes, degradation of the starting material is a common cause of reduced reaction yields. Here’s how to troubleshoot this issue:

  • Verify Purity: Before use, always verify the purity of your this compound, especially if it has been stored for a long time. Use a quick analytical check like High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC). A pure sample should show a single, sharp peak or spot. The presence of additional peaks/spots suggests degradation or contamination.

  • Check Storage History: Was the container sealed properly? Was it exposed to high temperatures, direct sunlight, or a humid environment? Any of these conditions can accelerate degradation.

  • Consider Incompatibilities: this compound, like other benzoic acids, should not be stored with strong oxidizing agents.[7] Such contact can lead to rapid and exothermic reactions, completely consuming your starting material.

Q3: I'm observing unexpected peaks in my HPLC/GC-MS analysis. What could they be?

Answer: The appearance of new peaks is a strong indicator of degradation. While specific degradation pathways for this compound are not extensively documented, we can hypothesize the most likely degradation products based on the degradation of similar benzoic acid derivatives.[8][9]

Potential Degradation Pathways:

  • Decarboxylation: This involves the loss of the carboxyl group (-COOH) as CO₂. This is often induced by high temperatures.[8] The resulting product would be 3-methylanisole (methyl (3-methylphenyl) ether) . This is a common degradation route for benzoic acids under subcritical water conditions.[8]

  • Ether Hydrolysis: The methoxymethyl group (-CH₂OCH₃) could undergo hydrolysis, particularly under strong acidic or basic conditions. This would cleave the ether bond to form 3-(hydroxymethyl)benzoic acid and methanol.

  • Oxidative Degradation: In the presence of oxidizing agents or certain microbial pathways, the aromatic ring can be hydroxylated, followed by ring cleavage.[9][10] This leads to various smaller, aliphatic acid intermediates.

The diagram below illustrates these hypothetical pathways.

Caption: Hypothetical degradation pathways of this compound.

To identify the unknown peaks, we recommend using mass spectrometry (LC-MS or GC-MS) to determine their molecular weights and fragmentation patterns, which can then be compared to these potential structures.[11]

Experimental Protocols

To proactively assess stability, a forced degradation study is the industry-standard approach. This involves subjecting the compound to harsh conditions to intentionally induce and identify potential degradation products.

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a PDA/UV detector and preferably a mass spectrometer (LC-MS)

  • C18 reverse-phase column

  • pH meter, calibrated oven, UV light chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate as described.

    • Acid Hydrolysis: 0.1 M HCl, incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH, incubate at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂, incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours, then dissolve for analysis.[12]

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 48 hours.

  • Sample Preparation for Analysis: After incubation, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Chromatographic Analysis: Analyze the samples using a validated stability-indicating HPLC method. A good starting point is a gradient elution on a C18 column with a mobile phase of water (with 0.1% formic acid) and acetonitrile.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of a non-stressed control sample. Identify and quantify the new peaks. Use LC-MS to obtain mass data for the degradation products to aid in their structural elucidation.[11][12]

Sources

Technical Support Center: 3-(Methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the proper storage and handling of 3-(methoxymethyl)benzoic acid (CAS No. 32194-76-6). Adherence to these protocols is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding researcher safety.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound?

The recommended storage temperature for this compound is -20°C for long-term stability.[1] This temperature significantly slows down potential degradation pathways, ensuring the compound's purity over extended periods.

For short-term storage (i.e., days to a few weeks) during active use, storage in a cool, dry place, such as a desiccator at room temperature or in a refrigerator at 2-8°C, is acceptable. However, for any storage period exceeding a month, or for reference-grade material, -20°C is the authoritative recommendation. The rationale is to minimize any potential for slow hydrolysis or reaction with atmospheric components.

Q2: What type of container should I use for storage?

Use a tightly sealed container made of an inert material, such as amber glass or a chemically resistant polymer (e.g., HDPE). The primary goal is to create a robust barrier against moisture and air.[2][3] A tight seal is crucial because benzoic acid and its derivatives can be sensitive to humidity, which may lead to clumping or degradation.[3]

Q3: Is this compound sensitive to light or air?

While this compound is chemically stable under standard conditions, prolonged exposure to light and air is not advisable.[4][5] Like many aromatic compounds, it can be susceptible to long-term oxidative or photo-degradation. Storing the compound in an amber vial or in a dark location, such as a freezer or a light-blocking cabinet, is a standard best practice. While not strictly required for short-term handling, flushing the container with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection for long-term storage by displacing oxygen and moisture.

Q4: What are the primary chemical incompatibilities I should be aware of during storage?

Store this compound away from strong oxidizing agents (e.g., peroxides, nitrates) and strong bases (e.g., sodium hydroxide).[6][7] Contact with strong bases will deprotonate the carboxylic acid, forming a salt, while strong oxidizers could potentially react with the aromatic ring or the methoxymethyl group. Cross-contamination in a shared storage space can compromise your material.

Troubleshooting Guide

Scenario 1: My compound has changed in appearance (e.g., clumping, discoloration). What should I do?
  • Causality: A change in physical appearance, particularly clumping, is often a primary indicator of moisture absorption.[3] Discoloration (e.g., yellowing) could suggest a slow degradation process, possibly accelerated by exposure to light, air, or an incompatible substance.

  • Troubleshooting Steps:

    • Isolate the material: Immediately cease using the affected vial in critical experiments.

    • Verify storage conditions: Check if the container was tightly sealed and stored in a dry environment. Review the storage location for proximity to heat sources or incompatible chemicals.[5][7]

    • Dry the material (if clumping is the only issue): For mild clumping due to moisture, the material can sometimes be salvaged by drying it under a vacuum in a desiccator.

    • Purity Check: If discoloration is observed or if the material is for a sensitive application, a purity re-assessment via techniques like HPLC, NMR, or melting point determination is strongly recommended to quantify the level of degradation.[4]

Scenario 2: My experimental results are inconsistent. Could my this compound be the cause?
  • Causality: Inconsistent experimental outcomes are a classic sign of a reagent that has lost purity. Even a small percentage of degradation can introduce impurities that may interfere with sensitive assays or synthetic reactions. If the carboxylic acid has partially degraded, the molarity of your stock solutions will be inaccurate, leading to stoichiometric errors in your reactions.

  • Troubleshooting Workflow: The following decision-making workflow can help diagnose the issue.

G start Inconsistent Experimental Results check_storage Review Storage History: - Temperature? - Container Seal? - Exposure to Light/Air? start->check_storage improper_storage Storage Conditions Deviated from Recommendations check_storage->improper_storage proper_storage Storage Appears Correct check_storage->proper_storage run_qc Perform Purity Analysis (e.g., HPLC, LC-MS, NMR) improper_storage->run_qc High Suspicion compare_lots Compare with a New or Reference Lot of the Compound proper_storage->compare_lots Lower Suspicion pure Compound Purity is High (>98%) run_qc->pure impure Purity is Compromised run_qc->impure compare_lots->run_qc troubleshoot_other Investigate Other Experimental Variables pure->troubleshoot_other discard Discard Old Lot and Use New Material impure->discard

Caption: Troubleshooting workflow for inconsistent results.

Scenario 3: How do I handle a spill of this compound?
  • Safety First: This compound is known to cause skin and eye irritation.[8] Always wear appropriate Personal Protective Equipment (PPE), including gloves, goggles, and a lab coat, when handling.[2][9]

  • Spill Cleanup Protocol:

    • Ensure the area is well-ventilated.[2][7]

    • For a solid spill, avoid generating dust.[7] Gently sweep or use a HEPA-filter vacuum to collect the material.[6][7]

    • Place the collected material into a suitable, sealed container for disposal.[6]

    • Clean the spill area thoroughly with soap and water.

    • Dispose of the waste according to local, regional, and national hazardous waste regulations. Do not pour it down the drain.[2][6]

Summary of Storage Conditions

ParameterRecommendationRationale
Long-Term Storage Temp. -20°CMinimizes degradation and preserves long-term purity.[1]
Short-Term Storage Temp. Cool, Dry Place (RT or 2-8°C)Acceptable for material in active use.[2][7]
Container Tightly Sealed, Amber GlassPrevents moisture and air ingress; protects from light.[3][5]
Atmosphere Standard Air (Inert gas optional)Inert gas (N₂ or Ar) is a best practice for long-term archival.
Avoid Storing With Strong Bases, Oxidizing AgentsPrevents chemical reactions and degradation.[5][6]

References

  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid.
  • Microbe Formulas. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.
  • Santa Cruz Biotechnology, Inc. (2023, June 2). Safety data sheet.
  • United States Biological. (n.d.). This compound - Data Sheet.
  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 3-Methoxybenzoic acid.
  • JustLong. (2024, February 19). Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards.
  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
  • Sigma-Aldrich. (2025, July 21). SAFETY DATA SHEET.
  • KHA Online-SDS. (2020, July 31). A Beginner's Guide to Benzoic Acid: Uses and Safety Tips.
  • National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET - Benzoic Acid.
  • ChemicalBook. (2025, July 19). 4-(METHOXYMETHYL)BENZOIC ACID - Safety Data Sheet.
  • TCI Chemicals. (2024, December 10). SAFETY DATA SHEET - 4-Amino-3-methoxybenzoic Acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4962354, this compound.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - Benzoic acid.

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Technical Support Center: Resolving Impurities in 3-(Methoxymethyl)benzoic Acid Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(methoxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve purity issues encountered during the synthesis, purification, and analysis of this important chemical intermediate. Our approach is grounded in mechanistic understanding and practical, field-tested experience to ensure the integrity of your experimental outcomes.

Troubleshooting Guide: A Practical Approach to Purity

This section is structured in a question-and-answer format to directly address common challenges. The troubleshooting workflow is designed to be a self-validating system, guiding you from problem identification to resolution.

Initial Purity Assessment & Common Issues

Question 1: My initial analysis (e.g., by HPLC or ¹H NMR) of synthesized this compound shows multiple unexpected signals. What are the likely impurities and how do I identify them?

Answer: The presence of unexpected signals indicates impurities that are likely process-related, stemming from the synthetic route. A common laboratory-scale synthesis of this compound involves the Williamson ether synthesis, starting from 3-(bromomethyl)benzoic acid and a methoxide source.[1] Based on this, the primary impurities to suspect are:

  • Starting Material: Unreacted 3-(bromomethyl)benzoic acid.

  • Ester Impurity: Methyl 3-(methoxymethyl)benzoate, formed if the carboxylic acid is esterified under the reaction conditions.

  • Positional Isomers: Depending on the starting materials for the synthesis of 3-(bromomethyl)benzoic acid, you might have isomeric impurities.

  • Solvent Residues: Residual solvents from the reaction or purification steps.

Identification Strategy:

A multi-technique analytical approach is the most robust way to identify these impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent first-line technique for separating and quantifying impurities.[2][3] A reversed-phase C18 column with a gradient elution using a buffered aqueous mobile phase (e.g., with 0.1% formic or acetic acid) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[4] Impurities will typically have different retention times than the main product. Spiking the sample with commercially available standards of the suspected impurities can confirm their identity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides molecular weight information for each separated peak, aiding in the identification of unknown impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the main product and its impurities.[6][7] Specific proton and carbon signals can confirm the presence of starting materials or side products. For instance, the benzylic protons of the starting material (3-(bromomethyl)benzoic acid) will have a different chemical shift compared to the methoxymethyl protons of the desired product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or after derivatization of the carboxylic acid, GC-MS can provide high-resolution separation and mass spectral data for identification.[8][9]

Troubleshooting Workflow for Impurity Identification

Impurity Identification Workflow start Impure this compound sample hplc HPLC Analysis start->hplc nmr ¹H and ¹³C NMR Analysis start->nmr gcms GC-MS Analysis (with derivatization) start->gcms compare Compare data with known spectra and standards hplc->compare nmr->compare gcms->compare identify Identify Impurities compare->identify unknown Unknown Impurity Detected compare->unknown lcms LC-MS for Molecular Weight unknown->lcms structure_elucidation Structure Elucidation lcms->structure_elucidation

Caption: Workflow for the identification of impurities in this compound samples.

Purification Challenges and Solutions

Question 2: I'm struggling to remove a persistent impurity that co-elutes with my product during column chromatography. What strategies can I employ?

Answer: Co-elution during column chromatography is a common challenge, especially with structurally similar impurities. Here’s a systematic approach to resolving this:

  • Optimize Your Chromatography:

    • Solvent System Modification: If you are using a standard solvent system (e.g., ethyl acetate/hexanes), systematically vary the polarity. Sometimes, a small change in the solvent ratio can significantly improve separation. Consider using a different solvent system altogether that offers alternative selectivity. For example, replacing ethyl acetate with dichloromethane or methyl tert-butyl ether might alter the elution profile.

    • Stationary Phase Variation: If you are using silica gel, consider switching to a different stationary phase. Alumina (basic or neutral) can be effective for separating acidic compounds. Alternatively, reversed-phase chromatography (e.g., with a C18-functionalized silica) offers a completely different separation mechanism based on hydrophobicity.[10]

    • Gradient Elution: If you are using an isocratic elution, switching to a shallow gradient can often provide the resolution needed to separate closely eluting compounds.

  • Recrystallization:

    • Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system in which your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.

    • Solvent Screening: Screen a variety of solvents with different polarities (e.g., water, ethanol, isopropanol, acetone, toluene, or mixtures thereof). A good starting point is to test the solubility of your impure sample in small amounts of different hot solvents.

  • Acid-Base Extraction:

    • Since your target compound is a carboxylic acid, you can exploit its acidic nature to separate it from neutral or basic impurities.

    • Protocol:

      • Dissolve the impure sample in an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Extract the organic layer with an aqueous base (e.g., a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide). The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or basic impurities.

      • Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of ~2. The this compound will precipitate out.

      • Collect the purified solid by filtration, wash with cold water, and dry thoroughly.

Question 3: My purified this compound appears to be degrading upon storage. What could be the cause and how can I prevent it?

Answer: While this compound is generally stable, degradation can occur under certain conditions.

  • Potential Degradation Pathways:

    • Decarboxylation: Benzoic acid derivatives can undergo decarboxylation at elevated temperatures.[11]

    • Oxidation: The methoxymethyl group could be susceptible to oxidation, especially in the presence of light or trace metal catalysts.

    • Hydrolysis: If stored in a non-anhydrous environment, the methoxymethyl ether linkage could be susceptible to slow hydrolysis, particularly if acidic or basic impurities are present.

  • Prevention Strategies:

    • Storage Conditions: Store the purified compound in a cool, dark, and dry environment. An amber glass vial under an inert atmosphere (e.g., nitrogen or argon) is ideal.

    • Purity: Ensure that all residual acids, bases, or metal catalysts from the synthesis are completely removed during purification, as these can catalyze degradation.

    • Re-analysis: If you suspect degradation, re-analyze the sample by HPLC or NMR to confirm the presence of degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: Pure this compound is typically a white to off-white solid. Any significant color may indicate the presence of impurities.

Q2: What are the key characteristic peaks I should look for in the ¹H NMR spectrum of this compound?

A2: In a typical deuterated solvent like CDCl₃, you should expect to see:

  • A singlet for the methoxy (-OCH₃) protons around 3.4 ppm.

  • A singlet for the benzylic (-CH₂-) protons around 4.5 ppm.

  • A complex multiplet pattern for the aromatic protons in the region of 7.3-8.1 ppm.

  • A broad singlet for the carboxylic acid proton, typically above 10 ppm, though its chemical shift can be highly variable and it may not be observed in all solvents.

Q3: Can I use melting point to assess the purity of my this compound sample?

A3: Yes, melting point is a useful preliminary indicator of purity. A pure compound will have a sharp melting point range, while impurities will typically cause the melting point to be depressed and broadened. However, melting point alone is not a definitive measure of purity and should be used in conjunction with other analytical techniques like HPLC or NMR.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: As with any chemical, you should handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

  • PrepChem. Preparation of 3-methoxymethyl-benzoic acid. Available from: [Link]

  • HMDB. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]

  • SIELC Technologies. Benzoic Acid. Available from: [Link]

  • FILAB. Benzoic acid: analysis and dosage in laboratory. Available from: [Link]

  • International Journal of Advanced Research. Identification Of Benzoic Acid By Gc And Mass Spectrometry. Available from: [Link]

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available from: [Link]

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Characterization issues with 3-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-(methoxymethyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in the synthesis, purification, and characterization of this versatile chemical intermediate. My objective is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively. This document addresses the most common issues, with a particular focus on differentiating this compound from its common isomer, 3-methoxybenzoic acid.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the identity and properties of this compound.

Q1: I am seeing conflicting structures for C₉H₁₀O₃. What is the definitive structure of this compound and how does it differ from its common isomer?

This is the most critical and frequent point of confusion. This compound and 3-methoxybenzoic acid (also known as m-anisic acid) are positional isomers with the same molecular formula and weight, but distinct structures and chemical properties.

  • This compound: Features a methoxy group attached to a methylene (-CH₂-) bridge, which is then connected to the benzene ring. This is a benzylic ether.

  • 3-Methoxybenzoic Acid (m-Anisic Acid): Features a methoxy group directly attached to the benzene ring. This is an aryl ether.

The structural difference is visualized below.

isomers cluster_0 This compound (Benzylic Ether) cluster_1 3-Methoxybenzoic Acid (m-Anisic Acid) (Aryl Ether) img1 img1 img2 img2

Caption: Structural comparison of isomers.

This seemingly minor difference has profound implications for reactivity, stability, and spectroscopic signatures, which will be detailed in the troubleshooting section.

Q2: What are the key identifying properties of this compound?

Having the correct physical and chemical data is the first step in successful characterization. The table below compares the key properties of the two isomers.

PropertyThis compound3-Methoxybenzoic Acid (m-Anisic Acid)Reference
Molecular Formula C₉H₁₀O₃C₈H₈O₃[1][2][3]
Molecular Weight 166.17 g/mol 152.15 g/mol [1][2][3]
CAS Number 32194-76-6586-38-9[1][3][4]
IUPAC Name This compound3-methoxybenzoic acid[3][4]
Appearance White solid (typical)White odorless powder[3][5]
Key Structural Feature Benzylic -CH₂-O-CH₃ groupAryl -O-CH₃ groupN/A
Q3: What are the expected ¹H NMR and Mass Spec signatures for pure this compound?

Spectroscopic analysis is the gold standard for confirming the structure. Below are the expected key signals for this compound.

TechniqueExpected Signature for this compoundDifferentiating Feature from IsomerReference
¹H NMR ~10.5-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).~7.4-8.0 ppm (m, 4H): Aromatic protons.~4.5 ppm (s, 2H): Benzylic protons (-CH₂-O).~3.4 ppm (s, 3H): Methyl protons (-O-CH₃).The presence of the benzylic singlet around 4.5 ppm is definitive. 3-Methoxybenzoic acid lacks this signal entirely but has its methoxy singlet around 3.8 ppm.[6][7]
Mass Spec (EI) M⁺ at m/z = 166. Key Fragments:m/z = 151: [M-CH₃]⁺m/z = 135: [M-OCH₃]⁺m/z = 121: [M-CH₂OCH₃]⁺ (Loss of methoxymethyl group).The fragment at m/z=121 is highly characteristic. 3-Methoxybenzoic acid shows a strong fragment at m/z=135 ([M-OH]⁺) and m/z=107 ([M-COOH]⁺), which are less prominent or absent for the methoxymethyl isomer.[2][8]

Part 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your work.

Problem: My analytical data is confusing. The mass is correct (166.17), but the ¹H NMR spectrum shows a singlet around 3.8 ppm and no signal between 4-5 ppm.

Root Cause Analysis: You have almost certainly synthesized or purchased the incorrect isomer: 3-methoxybenzoic acid methyl ester . This compound has the exact same molecular formula (C₉H₁₀O₃) and molecular weight (166.17) as this compound.[1][9] This is a common pitfall due to ambiguity in chemical naming and cataloging. The ester is often formed during syntheses of 3-methoxybenzoic acid if methanol is used as a solvent.[10]

Solution & Validation:

  • Confirm via ¹H NMR: The definitive test is the absence of the benzylic -CH₂- signal (~4.5 ppm) and the presence of two distinct singlets for the two different methoxy groups: one aryl methoxy (~3.8 ppm) and one ester methoxy (~3.9 ppm).[11]

  • Confirm via IR Spectroscopy: Check for the characteristic ester C=O stretch around 1720-1730 cm⁻¹. This will be sharper than the broad carboxylic acid C=O stretch (1680-1710 cm⁻¹) expected for this compound.[6][12]

  • Review Synthesis/Source: Re-examine your synthetic route. If you started from 3-hydroxybenzoic acid and used methanol, esterification is a likely side reaction.[10] If you purchased the material, contact the vendor with your data to report the discrepancy.

workflow start Unexpected Analytical Data (Mass=166, but NMR is wrong) q1 Does ¹H NMR show a singlet at ~4.5 ppm? start->q1 isomer_correct Structure is likely correct. Investigate other issues (impurities, solvent). q1->isomer_correct  Yes isomer_wrong Isomer is likely INCORRECT. No benzylic -CH₂- group. q1->isomer_wrong No   q2 Does ¹H NMR show two singlets at ~3.8-3.9 ppm? isomer_wrong->q2 ester_confirm Compound is 3-Methoxybenzoic Acid Methyl Ester. q2->ester_confirm  Yes acid_confirm Compound is 3-Methoxybenzoic Acid. (Check if mass is 152). q2->acid_confirm No  

Caption: Troubleshooting workflow for isomer identification.

Problem: My crude product shows multiple spots on TLC and extra peaks in the NMR. What are the likely impurities?

Root Cause Analysis: Impurities are almost always related to the synthetic route. A common preparation involves the reaction of 3-(bromomethyl)benzoic acid with sodium methoxide.[13]

Potential Impurities & Their Signatures:

  • Unreacted Starting Material (3-(bromomethyl)benzoic acid):

    • ¹H NMR: Will show a characteristic benzylic bromide -CH₂Br signal shifted downfield from the ether, typically around 4.6-4.7 ppm.

  • Methyl 3-(methoxymethyl)benzoate:

    • Cause: Esterification of the carboxylic acid, either by using excess methanol as a solvent or during workup.

    • ¹H NMR: Appearance of a new methyl ester singlet (~3.9 ppm) and disappearance of the acidic proton.

  • Bis(3-carboxybenzyl) ether:

    • Cause: A side reaction where the alkoxide of one molecule attacks the benzylic bromide of another, forming a dimer.

    • MS: A peak corresponding to the dimer mass (M⁺ at m/z = 286).

Solution & Validation:

  • Purification: Column chromatography on silica gel is effective for separating these impurities. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will typically resolve the ester, the desired product, and the starting material.

  • Recrystallization: If the major impurity is the starting material, recrystallization can be effective. See the protocol in Part 3.

  • Process Control: To prevent ester formation, avoid using methanol as the reaction solvent if possible, or use precisely one equivalent of methoxide. Ensure anhydrous conditions to prevent hydrolysis of the bromide back to an alcohol.

Problem: My sample purity decreases over time, and I see a new peak in my HPLC analysis.

Root Cause Analysis: Benzoic acid derivatives can be susceptible to degradation, especially under harsh conditions (heat, light, non-neutral pH).

Potential Degradation Pathways:

  • Decarboxylation: At elevated temperatures, benzoic acids can lose CO₂ to form toluene derivatives.[14] For this compound, this would result in 3-methylanisole. This is more common in the gas phase or in high-temperature water, but can occur in the solid state over long periods at elevated temperatures.

  • Oxidation: The benzylic position is susceptible to oxidation, which could lead to the formation of 3-formylbenzoic acid (aldehyde) or further to the dicarboxylic acid (isophthalic acid).

Solution & Validation:

  • Storage: Store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative and thermal degradation.[1] The recommended storage temperature is often -20°C for long-term stability.[1]

  • Analysis: Use LC-MS to identify the degradation product. Look for masses corresponding to the potential products mentioned above.

  • Handling: Avoid prolonged heating of solutions. When concentrating a solution, use a rotary evaporator at moderate temperatures.

Part 3: Key Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[15]

Principle: The impure solid is dissolved in a minimum amount of a hot solvent in which the compound is highly soluble, but in which the impurities are either very soluble or insoluble. Upon cooling, the desired compound crystallizes out, leaving the impurities behind in the solution.

Step-by-Step Methodology:

  • Solvent Selection: Test solubility in various solvents (e.g., water, ethanol, ethyl acetate, hexane, and mixtures thereof). An ideal solvent will dissolve the compound poorly when cold but readily when hot. For this compound, an ethanol/water or ethyl acetate/hexane mixture is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen cold solvent and heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid just dissolves. Do not add excess solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal if used). This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.

Protocol 2: Acquiring a High-Quality ¹H NMR Spectrum

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei.[6]

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5-10 mg of your dried, purified sample into a clean vial. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice.

  • Transfer: Transfer the solution to a clean NMR tube.

  • Instrumentation: Insert the NMR tube into the spectrometer.

  • Acquisition:

    • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity.

    • Standard ¹H Acquisition: Acquire a standard proton spectrum. Ensure a sufficient number of scans (typically 8 to 16) are averaged to obtain a good signal-to-noise ratio.

  • Processing and Referencing:

    • The resulting Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

    • Phase the spectrum correctly and perform a baseline correction.

    • Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak appears at 7.26 ppm. Set this peak to its known value. Alternatively, use an internal standard like tetramethylsilane (TMS) at 0 ppm.[16]

  • Integration and Analysis: Integrate the peaks to determine the relative ratios of protons in different environments. This is a crucial step for verifying the structure. Analyze the chemical shifts and splitting patterns (multiplicity) to assign the peaks to the protons in your molecule.

References

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-methoxy-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-methoxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound (C9H10O3). PubChemLite. Retrieved from [Link]

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxybenzoic Acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass spectrum of Benzoic acid, 3-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-methoxy-, methyl ester Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]

  • AOBChem USA. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methoxy-benzoic acid methyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methoxy benzoic acid. Retrieved from [Link]

  • Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]

  • PubMed. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-methoxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
  • Pharmaffiliates. (n.d.). benzoic acid and its Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid. Retrieved from [Link]

  • U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Methoxycarbonyl)benzoic acid. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-methoxymethyl-benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

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Technical Support Center: Scaling Up 3-(Methoxymethyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(methoxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a robust and reproducible synthesis.

I. Overview of Synthetic Routes

The synthesis of this compound can be approached through several pathways. The most common and scalable methods typically involve the Williamson ether synthesis or modifications of benzoic acid derivatives. Understanding the nuances of each route is critical for successful scale-up.

A prevalent method involves the reaction of 3-(bromomethyl)benzoic acid with sodium methoxide in methanol.[1] Another viable route starts from 3-hydroxybenzoic acid, which undergoes esterification followed by etherification and subsequent hydrolysis.[2]

Synthetic Pathway Diagram

Synthesis_of_3-(methoxymethyl)benzoic_acid cluster_0 Route 1: From 3-(Bromomethyl)benzoic acid cluster_1 Route 2: From 3-Hydroxybenzoic acid 3-(Bromomethyl)benzoic acid 3-(Bromomethyl)benzoic acid 3-(Methoxymethyl)benzoic acid_1 This compound 3-(Bromomethyl)benzoic acid->3-(Methoxymethyl)benzoic acid_1  CH3ONa, CH3OH   Sodium Methoxide Sodium Methoxide Sodium Methoxide->3-(Methoxymethyl)benzoic acid_1 3-Hydroxybenzoic acid 3-Hydroxybenzoic acid Methyl 3-hydroxybenzoate Methyl 3-hydroxybenzoate 3-Hydroxybenzoic acid->Methyl 3-hydroxybenzoate  MeOH, H2SO4 (cat.)   Methyl 3-(methoxymethyl)benzoate Methyl 3-(methoxymethyl)benzoate Methyl 3-hydroxybenzoate->Methyl 3-(methoxymethyl)benzoate  Alkylating Agent, Base   3-(Methoxymethyl)benzoic acid_2 This compound Methyl 3-(methoxymethyl)benzoate->3-(Methoxymethyl)benzoic acid_2  Hydrolysis (e.g., aq. KOH)  

Caption: Common synthetic routes to this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and scale-up of this compound.

Q1: Which synthetic route is most suitable for large-scale production?

A1: The choice of synthetic route for large-scale production depends on several factors including cost of starting materials, reaction safety, and ease of purification.

  • Route 1 (from 3-(bromomethyl)benzoic acid): This is often a preferred route due to its directness.[1] However, 3-(bromomethyl)benzoic acid can be a lachrymator and requires careful handling. The scalability of this route is contingent on the availability and cost of the starting material.

  • Route 2 (from 3-hydroxybenzoic acid): This multi-step synthesis may appear less direct, but the starting materials, 3-hydroxybenzoic acid and methanol, are generally inexpensive and readily available.[2] The Fischer esterification of the carboxylic acid is a well-established and scalable reaction.[3][4] The subsequent etherification and hydrolysis are also standard industrial processes.[2]

Q2: What are the critical parameters to control during the Williamson ether synthesis step?

A2: The Williamson ether synthesis is a cornerstone of this process and requires careful control of several parameters to maximize yield and minimize side reactions.[5][6][7]

  • Base Selection: A strong base is required to deprotonate the hydroxyl group. Sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.[2] For large-scale operations, the choice of base will also be influenced by safety and cost considerations.

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are typically used to facilitate the SN2 reaction.[5] It is crucial to ensure the solvent is dry, as water can quench the alkoxide intermediate.

  • Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote elimination side reactions, especially with secondary or tertiary alkyl halides.[5]

  • Alkylating Agent: The choice of alkylating agent is critical. While methyl iodide is reactive, dimethyl sulfate is often a more cost-effective option for large-scale synthesis, though it is highly toxic and requires stringent handling protocols.

Q3: What are the common byproducts, and how can they be minimized?

A3: Byproduct formation is a significant challenge in scaling up any synthesis.

  • In Route 1: A potential byproduct is the formation of a diester if any residual alcohol from the sodium methoxide preparation is present. Ensuring the use of anhydrous methanol for the reaction is critical.[1]

  • In Route 2: During the etherification step, if the temperature is too high or the base is too strong, elimination reactions can occur with the alkylating agent, leading to the formation of alkenes.[5] Incomplete hydrolysis in the final step will leave unreacted ester, complicating purification.

  • General Byproducts: Over-methylation on the aromatic ring is a possibility if harsh methylating agents are used under forcing conditions. Dimerization or polymerization of starting materials or intermediates can also occur, particularly at higher concentrations and temperatures.[8]

Q4: What are the most effective methods for purifying this compound on a large scale?

A4: Purification is a critical step to achieve the desired product quality.

  • Recrystallization: This is often the most effective and scalable method for purifying solid organic compounds like benzoic acid derivatives.[9] A suitable solvent system must be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Water or mixed solvent systems involving water and an organic solvent are often good starting points.[10][11]

  • Extraction: An aqueous workup is essential to remove inorganic salts and water-soluble impurities.[12] The carboxylic acid product can be extracted into an organic solvent after acidification of the reaction mixture.[3]

  • Column Chromatography: While effective at the lab scale, column chromatography can be costly and time-consuming for large-scale purification. It is typically reserved for situations where recrystallization is ineffective at removing critical impurities.[8]

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow cluster_low_yield Low Yield Analysis cluster_impurity Impurity Analysis cluster_scale_up Scale-Up Challenges start Problem Encountered low_yield Low or No Product Formation start->low_yield impurity Presence of Impurities start->impurity scale_up_issue Difficulty in Scaling Up start->scale_up_issue ly_c1 Check Reagent Quality & Stoichiometry low_yield->ly_c1 ly_c2 Verify Reaction Conditions (Temp, Time) low_yield->ly_c2 ly_c3 Investigate for Side Reactions (e.g., Elimination) low_yield->ly_c3 imp_c1 Identify Impurity Structure (NMR, MS) impurity->imp_c1 imp_c2 Incomplete Reaction? impurity->imp_c2 imp_c3 Byproduct Formation? impurity->imp_c3 su_c1 Poor Heat Transfer scale_up_issue->su_c1 su_c2 Inefficient Mixing scale_up_issue->su_c2 su_c3 Exothermic Reaction Control scale_up_issue->su_c3 ly_s1 Use fresh, anhydrous reagents. Confirm molar ratios. ly_c1->ly_s1 ly_s2 Optimize temperature and monitor reaction progress (TLC/LC-MS). ly_c2->ly_s2 ly_s3 Use milder base or lower temperature. ly_c3->ly_s3 imp_s1 Optimize purification (recrystallization solvent, extraction pH). imp_c1->imp_s1 imp_s2 Increase reaction time or temperature. imp_c2->imp_s2 imp_s3 Adjust reaction conditions to minimize side reactions. imp_c3->imp_s3 su_s1 Ensure adequate reactor cooling capacity. Consider staged additions. su_c1->su_s1 su_s2 Use appropriate impeller design and agitation speed. su_c2->su_s2 su_s3 Monitor internal temperature closely. Control addition rates. su_c3->su_s3

Caption: A workflow for troubleshooting common synthesis problems.

Detailed Troubleshooting Scenarios
Problem Potential Cause Recommended Solution Rationale
Low Yield in Williamson Ether Synthesis Incomplete deprotonation of the hydroxyl group.Ensure the base is fresh, of high purity, and used in the correct stoichiometric amount. Consider a stronger base if necessary.The alkoxide is the active nucleophile; incomplete formation will lead to unreacted starting material.[5]
Moisture in the reaction.Use anhydrous solvents and reagents. Dry glassware thoroughly before use.Water will protonate the alkoxide, rendering it inactive as a nucleophile.[13][14]
Competing elimination reaction.Use a less sterically hindered alkylating agent if possible. Lower the reaction temperature.Secondary and tertiary alkyl halides are more prone to E2 elimination, especially with a strong, bulky base.[5]
Presence of Starting Material in Final Product Incomplete reaction.Increase reaction time or temperature. Monitor the reaction by TLC or HPLC to ensure completion.Reaction kinetics can be slower at larger scales due to mixing and heat transfer limitations.
Inefficient workup.Optimize the pH of the aqueous phase during extraction to ensure the carboxylic acid is fully protonated and soluble in the organic layer.Incomplete acidification will result in the carboxylate salt remaining in the aqueous phase, leading to product loss.[12]
Formation of Unidentified Byproducts Side reactions due to localized overheating.Improve agitation and control the rate of addition of exothermic reagents.Poor heat dissipation in large reactors can lead to "hot spots" that promote side reactions.
Reactivity of starting materials or intermediates.Re-evaluate the reaction conditions (solvent, temperature, catalyst) to find a more selective window.Some reagents may be prone to self-condensation or other undesired reactions under certain conditions.
Difficulty with Product Isolation/Purification Product is an oil or does not crystallize.Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or cooling to a lower temperature. If it remains an oil, consider purification by chromatography.Some impurities can inhibit crystallization. A different purification strategy may be necessary.
Poor filterability of the solid product.Optimize the crystallization process to obtain larger, more uniform crystals. Consider using a different filter medium or a filter press for large-scale operations.Small, fine crystals can clog filter paper and slow down filtration significantly.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound from 3-(Bromomethyl)benzoic acid[1]
  • Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal (1.0 eq.) in portions to anhydrous methanol. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction: Dissolve 3-(bromomethyl)benzoic acid (1.0 eq.) in anhydrous methanol and add it to the freshly prepared sodium methoxide solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the reaction with water. Acidify the solution to pH 2-3 with dilute HCl.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.

Protocol 2: Fischer Esterification of 3-Hydroxybenzoic Acid[2][3][4][16]
  • Setup: To a round-bottom flask, add 3-hydroxybenzoic acid (1.0 eq.) and a large excess of anhydrous methanol (to act as both reactant and solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Reflux: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxybenzoate.

V. References

  • PrepChem. (n.d.). Preparation of 3-methoxymethyl-benzoic acid. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 3-(bromomethyl)benzoic acid, 3-(hexadecyloxy)-2-methoxypropyl ester. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of benzoylbenzoic acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]

  • University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006090210A1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Retrieved from

  • ResearchGate. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. Retrieved from [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]

  • University of Missouri–St. Louis. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]

  • European Patent Office. (2005). EP1853548B1 - PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-methoxy-4-methyl-. Retrieved from [Link]

  • University of California, Irvine. (n.d.). esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • Google Patents. (n.d.). US20040236146A1 - Method for producing 3-bromomethylbenzoic acids. Retrieved from

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Google Patents. (n.d.). US3235588A - Purification of benzoic acid. Retrieved from

  • Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Retrieved from [Link]

  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification at different benzoic acid (BA) concentrations using.... Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ResearchGate. (2009). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Reactivity of 3-(Methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(methoxymethyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on enhancing the reactivity of this compound.

Introduction to the Reactivity of this compound

This compound is an aromatic carboxylic acid with the molecular formula C9H10O3.[1][2] Its structure, featuring a methoxymethyl group and a carboxylic acid group on a benzene ring, makes it a valuable building block in organic synthesis, particularly for creating more complex molecules and pharmaceuticals.[3] The reactivity of this compound is primarily centered around the carboxylic acid group and the aromatic ring.

The carboxylic acid moiety can undergo typical reactions such as esterification and amidation. However, the direct condensation of a carboxylic acid with a nucleophile is often inefficient because the basic nucleophile can deprotonate the acid, forming an unreactive carboxylate salt.[4] Therefore, activation of the carboxylic acid is a crucial step to enhance its reactivity.

The aromatic ring is susceptible to electrophilic aromatic substitution. The positions of substitution are influenced by the directing effects of the existing methoxymethyl and carboxylic acid groups. Understanding these electronic effects is key to predicting and controlling the outcomes of such reactions.

This guide will walk you through common challenges and provide solutions to enhance the reactivity of this compound in your desired transformations.

Troubleshooting Guides & FAQs

Section 1: Activating the Carboxylic Acid Group for Amidation and Esterification

The primary challenge in reactions involving the carboxylic acid group is its inherent lack of reactivity toward nucleophiles.[5] Activation is necessary to convert the hydroxyl group into a better leaving group, thereby facilitating nucleophilic acyl substitution.[4]

Question 1: My amidation/esterification reaction with this compound is sluggish or not proceeding to completion. What are the likely causes and how can I improve the yield?

Answer:

Low yields in amidation or esterification reactions are common when the carboxylic acid is not sufficiently activated. Several strategies can be employed to overcome this issue:

  • Conversion to an Acyl Halide: This is a classic and highly effective method for activating a carboxylic acid.

    • Underlying Principle: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) convert the carboxylic acid into a highly reactive acyl chloride.[5][6] The chloride ion is an excellent leaving group, making the carbonyl carbon highly electrophilic.

    • Troubleshooting:

      • Incomplete conversion to acyl chloride: Ensure you are using a slight excess of the chlorinating agent (e.g., 1.1-1.5 equivalents). The reaction can be performed neat or in an inert solvent like dichloromethane (DCM) or toluene. A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction with oxalyl chloride.

      • Side reactions: Acyl chlorides are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

      • Purification: The resulting acyl chloride can often be used crude in the next step after removing the excess chlorinating agent and solvent under reduced pressure.

  • Use of Coupling Agents: For milder reaction conditions, a variety of coupling agents are available to facilitate amide and ester bond formation.

    • Underlying Principle: Coupling agents react with the carboxylic acid to form a highly reactive intermediate in situ, which is then attacked by the amine or alcohol nucleophile.

    • Common Coupling Agents and Troubleshooting:

      • Carbodiimides (e.g., DCC, EDC): Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[7]

        • Side Product Formation: DCC can form a dicyclohexylurea byproduct that can be difficult to remove. EDC is often preferred as its urea byproduct is water-soluble and easily removed during aqueous workup.

        • Racemization: To suppress side reactions and potential racemization (if working with chiral amines or alcohols), additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included.[8]

      • Other Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient but can be more expensive. They are particularly useful for difficult couplings.

  • Formation of an Active Ester:

    • Underlying Principle: The carboxylic acid can be converted to an "active ester" with a good leaving group. This ester then readily reacts with the desired nucleophile.

    • Method: Pentafluorophenyl esters, formed using reagents like bis(pentafluorophenyl) carbonate, are highly reactive intermediates that can be used for the synthesis of esters and amides.[9] N-hydroxysuccinimide (NHS) esters are also commonly employed.[7]

Question 2: I am observing side products during my esterification reaction. What could they be and how can I minimize their formation?

Answer:

Side product formation in esterification can arise from several sources. Here are some common issues and their solutions:

  • Dehydration of the Alcohol: If you are using a secondary or tertiary alcohol under strongly acidic conditions (like concentrated sulfuric acid), you may observe elimination products (alkenes).

    • Solution: Use milder acid catalysts or switch to a coupling agent-mediated esterification which does not require strong acids.

  • Ether Formation: Under acidic conditions, two molecules of the alcohol can dehydrate to form an ether.

    • Solution: This is more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can minimize this side reaction.

  • Incomplete Reaction: Unreacted starting material can complicate purification.

    • Solution: To drive the equilibrium towards the product in Fischer esterification, use a large excess of the alcohol (which can also serve as the solvent) or remove water as it is formed, for example, by using a Dean-Stark apparatus.[10]

Section 2: Controlling Regioselectivity in Electrophilic Aromatic Substitution

The methoxymethyl and carboxylic acid groups on the benzene ring will direct incoming electrophiles to specific positions. Understanding their electronic influence is crucial for predictable synthesis.

Question 3: I am attempting a nitration (or other electrophilic aromatic substitution) on this compound. Where on the ring will the substitution occur, and how can I control the outcome?

Answer:

The regiochemical outcome of electrophilic aromatic substitution (SEAr) is determined by the directing effects of the substituents already on the ring.[11]

  • Directing Effects of Substituents:

    • -COOH (Carboxylic Acid): This is a deactivating, meta-directing group. It withdraws electron density from the ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the positions meta to it.

    • -CH₂OCH₃ (Methoxymethyl): This is an activating, ortho, para-directing group. The oxygen's lone pairs can donate electron density to the ring through resonance, activating it towards electrophilic attack and directing substituents to the ortho and para positions.

  • Predicted Outcome for this compound:

    • The carboxylic acid at position 1 directs incoming electrophiles to position 5.

    • The methoxymethyl group at position 3 directs to positions 2, 4, and 6.

    • The activating effect of the methoxymethyl group will likely dominate the deactivating effect of the carboxylic acid. Therefore, substitution is most likely to occur at the positions activated by the methoxymethyl group.

    • Position 6 is sterically hindered by the adjacent methoxymethyl group.

    • Positions 2 and 4 are both activated. The major product will depend on the specific reaction conditions and the nature of the electrophile. It is common to obtain a mixture of isomers.

  • Strategies for Controlling Regioselectivity:

    • Protecting Groups: To favor a specific isomer, you might consider temporarily converting one of the existing functional groups into a different one with a different directing effect. For example, the carboxylic acid could be protected as an ester.[12][13] Esters are also meta-directing but can alter the steric and electronic properties of the substrate.

    • Reaction Conditions: Temperature, solvent, and the nature of the electrophile can all influence the ratio of isomers. Careful optimization of these parameters is often necessary.

    • Directed Ortho-Metalation: For highly specific functionalization, particularly at the position ortho to the carboxylic acid, directed ortho-metalation strategies can be employed. This involves deprotonation at the ortho position with a strong base, followed by quenching with an electrophile.

Section 3: Protecting Group Strategies

In multi-step syntheses, it may be necessary to protect the carboxylic acid group to prevent it from reacting under certain conditions.[13]

Question 4: I need to perform a reaction that is incompatible with a free carboxylic acid. What are the best protecting groups for this compound?

Answer:

The choice of a protecting group depends on its stability to the planned reaction conditions and the ease of its removal.[14]

  • Methyl or Ethyl Esters:

    • Protection: Easily formed by Fischer esterification using methanol or ethanol with an acid catalyst.

    • Deprotection: Typically removed by hydrolysis with aqueous acid or base.

    • Considerations: The conditions for removal can be harsh and may not be compatible with other sensitive functional groups in the molecule.

  • Benzyl Esters:

    • Protection: Can be formed by reaction with benzyl alcohol and an acid catalyst or a coupling agent.

    • Deprotection: Mildly removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[12] This deprotection method is orthogonal to many other protecting groups.

    • Considerations: Care must be taken to control the hydrogenation conditions to avoid reduction of the aromatic ring.

  • tert-Butyl Esters:

    • Protection: Formed by reaction with isobutylene and an acid catalyst.

    • Deprotection: Cleaved under acidic conditions, often with trifluoroacetic acid (TFA).[12]

    • Considerations: This is a robust protecting group that is stable to a wide range of non-acidic conditions.

Protecting Group Protection Method Deprotection Condition Advantages Disadvantages
Methyl/Ethyl EsterFischer EsterificationAcid or Base HydrolysisSimple, cost-effectiveHarsh deprotection conditions
Benzyl EsterBenzyl alcohol, acid catalystCatalytic Hydrogenolysis (H₂/Pd)Mild, orthogonal deprotectionPotential for ring reduction
tert-Butyl EsterIsobutylene, acid catalystAcid (e.g., TFA)Stable to many conditionsRequires strong acid for removal

Experimental Protocols

Protocol 1: Activation of this compound via Acyl Chloride Formation

This protocol describes the conversion of this compound to its corresponding acyl chloride using oxalyl chloride.

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add oxalyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • The resulting crude 3-(methoxymethyl)benzoyl chloride can be used directly in the next step.

Protocol 2: EDC/HOBt Mediated Amidation

This protocol provides a standard procedure for the coupling of this compound with a primary or secondary amine.

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product, which can be further purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_activation Carboxylic Acid Activation cluster_reaction Nucleophilic Acyl Substitution start This compound acyl_chloride Acyl Chloride Formation (e.g., SOCl₂, (COCl)₂) start->acyl_chloride active_ester Active Ester Formation (e.g., NHS, PFP) start->active_ester in_situ In Situ Activation (e.g., EDC, HATU) start->in_situ amine Amine (R-NH₂) acyl_chloride->amine Forms Amide alcohol Alcohol (R-OH) acyl_chloride->alcohol Forms Ester active_ester->amine Forms Amide active_ester->alcohol Forms Ester in_situ->amine Forms Amide in_situ->alcohol Forms Ester amide Amide Product amine->amide ester Ester Product alcohol->ester troubleshooting_decision_tree start Low Yield in Amidation/Esterification? check_activation Is the carboxylic acid activated? start->check_activation use_activating_agent Use an activating agent: - Acyl chloride formation - Coupling agents (EDC, HATU) - Active ester formation check_activation->use_activating_agent No check_equilibrium Is it a Fischer Esterification? check_activation->check_equilibrium Yes shift_equilibrium Shift equilibrium: - Use excess alcohol - Remove water (Dean-Stark) check_equilibrium->shift_equilibrium Yes check_conditions Are reaction conditions optimal? check_equilibrium->check_conditions No shift_equilibrium->check_conditions optimize_conditions Optimize: - Temperature - Solvent - Reaction time check_conditions->optimize_conditions No

Caption: Decision tree for troubleshooting low reaction yields.

References

  • BenchChem. (n.d.). Protecting Group Strategies for the Carboxylic Acid in 2-(Chloromethyl)benzoic Acid: Application Notes and Protocols.
  • Tokyo Chemical Industry Co., Ltd. (2011). A Convenient Activating Reagent of Carboxylic Acids.
  • BenchChem. (n.d.). A Comprehensive Guide to Carboxylic Acid Functional Group Activation.
  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid.
  • The Organic Chemistry Tutor. (2023, January 6). Carboxylic Acid Derivatives Part 18 - Activation of Carboxylic acids [Video]. YouTube.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • Chemistry LibreTexts. (2014, July 24). 17.22: How Cells Activate Carboxylic Acids.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • BenchChem. (n.d.). Application Notes and Protocols: Amidation Reactions of 3,5-Dibromo-4-methoxybenzoic Acid for Drug Discovery.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • PubChem. (n.d.). This compound.
  • ChemScene. (n.d.). This compound.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 4-Methoxybenzoic Acid Derivatives.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 3-(Methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two primary synthetic routes to 3-(methoxymethyl)benzoic acid, a valuable building block in pharmaceutical and materials science. The methodologies presented are grounded in established chemical principles and supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about their synthetic strategies.

Introduction

This compound is an important intermediate whose bifunctional nature—possessing both a carboxylic acid and a methoxy ether—makes it a versatile scaffold for chemical elaboration. The selection of a synthetic route is a critical decision dictated by factors such as scale, cost, safety, and available equipment. This guide will compare two common, yet distinct, multi-step pathways:

  • Route 1: A four-step sequence starting from readily available 3-methylbenzoic acid, proceeding through benzylic bromination.

  • Route 2: An alternative pathway beginning with the direct methoxylation of 3-(bromomethyl)benzoic acid.

Each route will be evaluated based on its chemical logic, procedural complexity, and overall efficiency.

Route 1: Synthesis from 3-Methylbenzoic Acid

This pathway is a classic example of functional group interconversion, leveraging the reactivity of the benzylic position of toluene derivatives. The overall strategy involves protecting the carboxylic acid, activating the methyl group for substitution, performing the etherification, and finally, deprotecting the acid.

Overall Workflow

Route_1_Workflow A 3-Methylbenzoic Acid B Methyl 3-Methylbenzoate A->B Fischer Esterification C Methyl 3-(Bromomethyl)benzoate B->C Radical Bromination D Methyl 3-(Methoxymethyl)benzoate C->D Williamson Ether Synthesis E This compound D->E Saponification (Hydrolysis)

Caption: Multi-step synthesis of this compound from 3-methylbenzoic acid.

Scientific Rationale and In-Depth Protocol

Step 1: Fischer Esterification of 3-Methylbenzoic Acid

  • Causality: The initial step is to protect the carboxylic acid as a methyl ester. This is crucial because the subsequent radical bromination conditions can be harsh, and the free carboxylic acid could lead to unwanted side reactions. Fischer esterification is an acid-catalyzed equilibrium process, and using a large excess of methanol drives the reaction to completion.[1]

  • Protocol:

    • To a solution of 3-methylbenzoic acid (1.0 eq) in anhydrous methanol (approx. 8-10 mL per gram of acid), add concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq) dropwise.[2]

    • Heat the mixture to reflux for 4-6 hours.[3]

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and remove excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-methylbenzoate.

Step 2: Benzylic Bromination

  • Causality: This step utilizes a free-radical chain reaction to selectively brominate the benzylic methyl group. N-Bromosuccinimide (NBS) is the preferred brominating agent as it provides a low, constant concentration of bromine. A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction.[4] The reaction is typically performed in a non-polar solvent like carbon tetrachloride or chlorobenzene to prevent ionic side reactions.[5][6]

  • Protocol:

    • In a flask equipped with a reflux condenser, dissolve methyl 3-methylbenzoate (1.0 eq) in carbon tetrachloride.

    • Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN or tert-butyl peroxybenzoate.[5]

    • Heat the mixture to reflux and irradiate with a UV lamp or a standard incandescent bulb to initiate the reaction.

    • Continue refluxing overnight or until TLC indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield crude methyl 3-(bromomethyl)benzoate, which can be purified by chromatography if necessary.

Step 3: Williamson Ether Synthesis

  • Causality: This is a classic SN2 reaction where a nucleophile, in this case, the methoxide ion, displaces the bromide leaving group.[7][8][9] The benzylic bromide is an excellent substrate for SN2 reactions due to the stability of the transition state. Sodium methoxide is a strong nucleophile and base, and the reaction is typically run in an alcohol solvent like methanol.

  • Protocol:

    • Prepare a solution of sodium methoxide by either using a commercially available solution or by carefully adding sodium metal to anhydrous methanol.

    • Dissolve the methyl 3-(bromomethyl)benzoate (1.0 eq) in anhydrous methanol.

    • Add the sodium methoxide solution (approx. 1.0-1.1 eq) dropwise to the benzoate solution at room temperature.

    • Stir the reaction for several hours until completion (monitored by TLC).

    • Quench the reaction carefully with water and extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic layer to yield methyl 3-(methoxymethyl)benzoate.

Step 4: Saponification (Hydrolysis)

  • Causality: The final step is the deprotection of the carboxylic acid via base-catalyzed hydrolysis (saponification) of the methyl ester.[10] The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol.[11][12] Subsequent acidification protonates the carboxylate to yield the final product.

  • Protocol:

    • Dissolve the methyl 3-(methoxymethyl)benzoate (1.0 eq) in a mixture of methanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).[11]

    • Heat the mixture to reflux for 30 minutes to 1 hour.[11]

    • After cooling, remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution to a pH of 1-2 by the dropwise addition of concentrated hydrochloric acid, which will cause the product to precipitate.[3]

    • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain this compound.

Route 2: Synthesis from 3-(Bromomethyl)benzoic Acid

This alternative route is more direct if the starting material, 3-(bromomethyl)benzoic acid, is readily available. It bypasses the need for esterification and deprotection steps.

Overall Workflow

Route_2_Workflow A 3-(Bromomethyl)benzoic Acid B This compound A->B Williamson Ether Synthesis

Caption: Direct synthesis of this compound from 3-(bromomethyl)benzoic acid.

Scientific Rationale and In-Depth Protocol
  • Causality: This procedure also relies on the Williamson ether synthesis. However, a key consideration is that the starting material contains a free carboxylic acid. The use of a strong base like sodium methoxide will deprotonate both the carboxylic acid and act as the nucleophile. Therefore, at least two equivalents of the base are required: one to form the carboxylate salt and one to act as the methoxide nucleophile for the SN2 reaction.

  • Protocol:

    • Dissolve 3-(bromomethyl)benzoic acid (1.0 eq) in anhydrous methanol.[13]

    • Add a solution of sodium methoxide in methanol (at least 2.0 eq) dropwise to the reaction mixture. An excess is often used to ensure the reaction goes to completion.[13]

    • Stir the mixture at room temperature for several hours or until TLC analysis shows the disappearance of the starting material.

    • Work-up the reaction by adding water and then acidifying with a strong acid (e.g., HCl) to a pH of 1-2. This step protonates the carboxylate salt to precipitate the final product.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Performance Comparison

ParameterRoute 1 (from 3-Methylbenzoic Acid)Route 2 (from 3-(Bromomethyl)benzoic Acid)
Number of Steps 41 (if starting material is available)
Starting Material 3-Methylbenzoic Acid (common, low cost)3-(Bromomethyl)benzoic Acid (less common, higher cost)
Key Reagents Methanol, H₂SO₄, NBS, AIBN, NaOMe, NaOHMethanol, NaOMe
Safety & Handling Requires handling of NBS (lachrymator), AIBN (potentially explosive), and Na metal (if preparing NaOMe in situ). Use of CCl₄ is hazardous.[6]Requires handling of sodium methoxide (corrosive).
Overall Yield Moderate (cumulative loss over 4 steps)High (typically a high-yielding single step)
Scalability More complex due to multiple steps and purifications.Highly scalable and straightforward.
Atom Economy Lower due to the use of protecting groups and multiple reagents.Higher, as it's a more direct conversion.

Discussion and Recommendation

Route 1 is a robust and versatile pathway when starting from the inexpensive and widely available 3-methylbenzoic acid. It provides an excellent academic example of strategic functional group manipulation. However, its multi-step nature leads to a lower overall yield and increased consumption of reagents and solvents. The use of hazardous materials like N-bromosuccinimide and potentially carbon tetrachloride requires stringent safety protocols.

Route 2 is significantly more efficient and atom-economical. Its primary advantage is the direct conversion in a single, high-yielding step. This makes it the superior choice for large-scale synthesis, provided that the starting material, 3-(bromomethyl)benzoic acid, is commercially available at an acceptable cost. The protocol is simpler, safer, and generates less waste.

References

  • PrepChem.com. Preparation of 3-methoxymethyl-benzoic acid. Available from: [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Available from: [Link]

  • Sciencemadness.org. Preparation of 3-methoxybenzoic acid. Available from: [Link]

  • Filo. EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE. Available from: [Link]

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A Comparative Analysis for the Bench: 3-(Methoxymethyl)benzoic Acid vs. 3-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Appropriate Benzoic Acid Derivative for Research and Development

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the selection of building blocks with precisely tuned physicochemical properties is paramount. Benzoic acid derivatives, in particular, offer a versatile scaffold for the development of novel compounds. This guide provides an in-depth, objective comparison of two closely related yet distinct molecules: 3-(methoxymethyl)benzoic acid and 3-methoxybenzoic acid. Our focus will be on the critical physicochemical properties that influence their reactivity, solubility, and ultimately, their suitability for various applications in drug discovery and materials science.

Structural Nuances: Beyond the Isomer

At first glance, this compound and 3-methoxybenzoic acid appear to be simple isomers, with the latter being a common intermediate in organic synthesis.[1][2] However, the introduction of a methylene linker between the oxygen and the methyl group in this compound fundamentally alters the electronic and steric landscape of the molecule.

3-Methoxybenzoic Acid: The methoxy group (-OCH₃) is directly attached to the aromatic ring. The oxygen atom's lone pairs can participate in resonance with the benzene ring, exhibiting a +R (resonance-donating) effect. Simultaneously, the high electronegativity of the oxygen atom exerts a -I (inductive-withdrawing) effect.[3] In the meta position, the inductive effect typically dominates, leading to a net electron-withdrawing character that influences the acidity of the carboxylic acid.[4]

This compound: The methoxymethyl group (-CH₂OCH₃) presents a different electronic profile. The oxygen atom is insulated from the benzene ring by a methylene (-CH₂) group. This separation prevents direct resonance interaction of the oxygen's lone pairs with the aromatic system. Consequently, the primary electronic influence of the methoxymethyl group is a weak -I (inductive-withdrawing) effect, which is expected to be less pronounced than that of the methoxy group.

Caption: Molecular structures of this compound and 3-methoxybenzoic acid.

Physicochemical Properties: A Head-to-Head Comparison

The subtle structural differences manifest in measurable variations in the physicochemical properties of these two compounds. The following table summarizes the available experimental and computed data.

PropertyThis compound3-methoxybenzoic acidRationale for Differences
Molecular Formula C₉H₁₀O₃[5]C₈H₈O₃[6]Addition of a methylene group in this compound.
Molecular Weight 166.17 g/mol [5]152.15 g/mol [6]The additional CH₂ unit increases the molecular mass.
Melting Point (°C) 64-66[7]105-108[8][9]The higher melting point of 3-methoxybenzoic acid suggests stronger intermolecular forces, potentially due to more efficient crystal packing and stronger dipole-dipole interactions arising from the direct attachment of the methoxy group to the ring.
Boiling Point (°C) Not available275-280[8]Expected to be higher for this compound due to its larger molecular weight and potentially stronger van der Waals forces.
pKa Not available~4.10[9]The methoxymethyl group is expected to be less electron-withdrawing than the methoxy group. Therefore, this compound is predicted to be a slightly weaker acid (higher pKa) than 3-methoxybenzoic acid.
logP ~1.53 (computed)[5]~2.02 (experimental)[6]The additional methylene group in this compound increases its lipophilicity, but the computed value is lower than the experimental value for 3-methoxybenzoic acid. This discrepancy may highlight the limitations of predictive models. Generally, the larger carbon framework of this compound would suggest a higher logP.
Solubility Not availableSoluble in ethanol, methanol, and acetone; moderately soluble in water (2 mg/mL at 25°C).[1][8][9]The solubility of this compound in polar solvents is likely to be lower than that of 3-methoxybenzoic acid due to its increased hydrocarbon character. Conversely, its solubility in nonpolar solvents may be enhanced.

Spectroscopic Characterization

The structural differences are also evident in their spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: For 3-methoxybenzoic acid, the methoxy protons typically appear as a singlet around 3.8 ppm.[10][11] In this compound, one would expect to see a singlet for the methylene protons and a singlet for the methyl protons, likely at different chemical shifts.

  • ¹³C NMR: The chemical shifts of the aromatic carbons will differ due to the distinct electronic effects of the substituents. The additional methylene carbon in this compound will also be a key differentiator.

Infrared (IR) Spectroscopy:

Both compounds will exhibit characteristic IR absorption bands for the carboxylic acid group, including a broad O-H stretch (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).[12][13] Subtle shifts in the positions of these bands may be observed due to the different electronic environments. The C-O stretching vibrations will also differ between the ether linkage in the methoxy group and the methoxymethyl group.

Experimental Protocols

To ensure the reliability of comparative data, standardized experimental protocols are essential.

Determination of pKa by Potentiometric Titration

This method provides a precise measurement of the acid dissociation constant.

pKa_Determination_Workflow cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis A Accurately weigh ~50 mg of the benzoic acid derivative. B Dissolve in a known volume of a suitable solvent (e.g., 50% ethanol/water). A->B C Calibrate pH meter with standard buffers. B->C D Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). C->D E Record pH values after each addition of titrant. D->E F Plot a titration curve (pH vs. volume of titrant). E->F G Determine the half-equivalence point. F->G H pKa = pH at the half-equivalence point. G->H

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between octanol and water.

logP_Determination_Workflow cluster_0 Partitioning cluster_1 Analysis cluster_2 Calculation A Prepare a solution of the compound in octanol-saturated water or water-saturated octanol. B Mix with an equal volume of the other phase in a separatory funnel. A->B C Shake vigorously for a set period to allow for equilibration. B->C D Allow the layers to separate completely. C->D E Carefully separate the octanol and aqueous layers. D->E F Determine the concentration of the compound in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). E->F G Calculate the partition coefficient, P = [concentration in octanol] / [concentration in aqueous phase]. F->G H logP = log₁₀(P) G->H

Caption: Workflow for logP determination by the shake-flask method.

Applications in Drug Development and Beyond

Both 3-methoxybenzoic acid and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[2][14] 3-Methoxybenzoic acid, for instance, is a known precursor in the synthesis of certain antibacterial agents.[15] The choice between this compound and 3-methoxybenzoic acid will depend on the specific requirements of the target molecule.

  • Modulating Acidity and Lipophilicity: The ability to fine-tune the pKa and logP of a molecule is crucial in drug design. The slightly higher predicted pKa and potentially different lipophilicity of this compound could be advantageous in optimizing the pharmacokinetic profile of a drug candidate.

  • Introducing a Flexible Linker: The methylene group in this compound provides a flexible linker that can be exploited in the design of molecules that need to adopt specific conformations to interact with a biological target.

  • Altering Metabolic Stability: The methoxymethyl group may offer a different metabolic profile compared to the methoxy group, potentially influencing the in vivo half-life of a drug.

Conclusion

While this compound and 3-methoxybenzoic acid are structurally similar, the seemingly minor difference in the placement of a methylene group has significant implications for their physicochemical properties. 3-Methoxybenzoic acid is a well-characterized compound with a higher melting point and a more pronounced electron-withdrawing inductive effect from its substituent. This compound, while less characterized, is expected to be a slightly weaker acid and may exhibit different solubility and lipophilicity profiles.

The choice between these two building blocks should be a deliberate one, guided by a thorough understanding of their respective properties and the specific design criteria of the target molecule. This guide serves as a foundational resource for researchers and developers, empowering them to make informed decisions in the pursuit of novel and effective chemical entities.

References

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A Senior Scientist's Guide to Elucidating the Isomer-Specific Bioactivity of (Methoxymethyl)benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding how minor structural changes impact a molecule's biological function is a cornerstone of medicinal chemistry. The positional isomerism of substituents on an aromatic ring can dramatically alter a compound's pharmacological profile, turning an inactive molecule into a potent agent or vice-versa. This guide provides a comparative framework for evaluating the biological activities of 3-(methoxymethyl)benzoic acid and its ortho- and para-isomers, addressing a notable gap in the current scientific literature.

While specific bioactivity data for these exact isomers are sparse, the broader class of benzoic acid derivatives is well-documented for a range of activities, including antimicrobial and enzyme-inhibiting properties.[1][2][3] The efficacy of these derivatives is highly dependent on the substitution pattern on the aromatic ring.[3][4] This guide, therefore, proposes a logical, data-driven experimental workflow to systematically characterize and compare these isomers, empowering researchers to generate novel, high-quality data.

We will proceed by outlining a tiered approach to screening, followed by detailed, field-proven protocols for the most relevant assays. The causality behind each experimental choice will be explained, ensuring a robust and self-validating investigation.

Part 1: The Isomeric Landscape & Rationale for Comparison

The three molecules at the center of our investigation are structural isomers, differing only in the substitution position of the methoxymethyl group relative to the carboxylic acid function on the benzene ring.

  • 2-(Methoxymethyl)benzoic acid (ortho-isomer)

  • This compound (meta-isomer)

  • 4-(Methoxymethyl)benzoic acid (para-isomer)

This seemingly subtle difference has profound implications for the molecule's electronic properties, steric profile, and potential for intermolecular interactions (e.g., hydrogen bonding, hydrophobic interactions). These differences are hypothesized to dictate their interaction with biological targets like bacterial cell membranes or enzyme active sites. For instance, studies on other benzoic acid derivatives have demonstrated that positional isomerism significantly affects antibacterial activity against Escherichia coli.[1]

The following workflow provides a structured path to test this hypothesis.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Synthesis A Compound Procurement & Purity Verification (HPLC, NMR) B Tier 1 Bio-Screening: Broad-Spectrum Assays A->B Purity >95% C Cytotoxicity Assessment (e.g., MTT Assay on HEK293 cells) B->C Establish non-toxic conc. D Antimicrobial Susceptibility Testing (Broth Microdilution) B->D Primary activity screen E Tier 2 Bio-Screening: Targeted Assays C->E D->E If activity observed F Enzyme Inhibition Assays (e.g., Carbonic Anhydrase, Tyrosinase) E->F Based on structural alerts & Tier 1 results G Structure-Activity Relationship (SAR) Analysis F->G H Comparative Data Analysis G->H I Identification of 'Hit' Isomer(s) H->I G cluster_0 Carbonic Anhydrase Activity cluster_1 Inhibition Mechanism pNPA p-Nitrophenyl Acetate (Substrate, Colorless) CA Carbonic Anhydrase pNPA->CA pNP p-Nitrophenol (Product, Yellow) H2O H₂O H2O->CA CA->pNP Isomer Benzoic Acid Isomer (Inhibitor) Isomer->CA Binding to active site

Figure 2: Principle of the colorimetric carbonic anhydrase inhibition assay.

Part 4: Data Summary and Interpretation

To effectively compare the biological activities, all quantitative data should be summarized in a clear, tabular format. This allows for at-a-glance assessment of the structure-activity relationships.

Table 1: Hypothetical Comparative Bioactivity Data for (Methoxymethyl)benzoic Acid Isomers

CompoundAntimicrobial Activity (MIC in µg/mL)Enzyme Inhibition (IC₅₀ in µM)
S. aureus E. coli
2-(methoxymethyl)benzoic acid >512256
This compound 512512
4-(methoxymethyl)benzoic acid 128128
Ciprofloxacin (Control) 0.50.015
Acetazolamide (Control) N/AN/A

Interpreting the Results:

Based on the hypothetical data in Table 1, a clear structure-activity relationship emerges:

  • Antimicrobial Activity: The para-isomer (4-substituted) shows the most promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, being four times more potent than the meta-isomer. The ortho-isomer displays selective activity against E. coli. This suggests that the para-substitution provides an optimal molecular geometry for interacting with bacterial targets.

  • Enzyme Inhibition: A dramatic isomer-specific effect is observed. The para-isomer is a moderately potent inhibitor of Carbonic Anhydrase II, while the ortho-isomer is significantly weaker, and the meta-isomer is effectively inactive. This strongly indicates that the enzyme's active site has specific steric and electronic requirements that are best met by the para-substituted compound.

Conclusion

While the existing literature lacks a direct comparison of the 2-, 3-, and 4-(methoxymethyl)benzoic acid isomers, the established biological activities of the broader benzoic acid class provide a strong rationale for their investigation. The experimental framework detailed in this guide—progressing from broad antimicrobial and cytotoxicity screening to targeted enzyme inhibition assays—offers a robust and scientifically sound strategy for elucidating their isomer-specific bioactivities. By systematically applying these protocols, researchers can generate valuable, publishable data that will illuminate the nuanced structure-activity relationships governing this chemical series and potentially uncover lead compounds for future drug development efforts.

References

  • Cisneros-Zevallos, L., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC, NIH. Available at: [Link]

  • Kumar, S., et al. (2010). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Archiv der Pharmazie. Available at: [Link]

  • Park, E., et al. (2001). ANTIMICROBIAL ACTIVITY OF PHENOL AND BENZOIC ACID DERIVATIVES.
  • Wang, M., et al. (2019). Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. Medicinal Chemistry Research. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. Drug Development Research. Available at: [Link]

  • Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. PubMed. Available at: [Link]

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A Comparative Spectroscopic Guide to 3-(methoxymethyl)benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth spectroscopic comparison of 3-(methoxymethyl)benzoic acid and its structurally related derivatives: benzoic acid, 3-methylbenzoic acid, and 3-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By understanding these spectral differences, researchers can more effectively identify, characterize, and differentiate these compounds in a laboratory setting.

The core of this guide is a detailed examination of how the substituent at the meta-position of the benzoic acid scaffold influences the spectroscopic signatures. We will explore the electronic effects of a simple methyl group, a methoxy group with its resonance and inductive effects, and the unique methoxymethyl group, which introduces additional flexibility and distinct spectral features. This comparative approach, supported by experimental and predicted data, aims to provide a valuable resource for the scientific community.

Spectroscopic Analysis: A Comparative Overview

The structural variations among this compound and its selected derivatives lead to discernible differences in their spectroscopic profiles. These differences are rooted in the way each substituent alters the electronic environment of the benzoic acid core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural features of molecules. In the case of these benzoic acid derivatives, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectra of these compounds are characterized by signals in the aromatic region, a resonance for the carboxylic acid proton, and signals corresponding to the substituent at the 3-position. The chemical shifts in the aromatic region are particularly sensitive to the electronic nature of the substituent.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide insights into the carbon framework of the molecules. The chemical shifts of the aromatic carbons, and especially the carboxyl carbon, are influenced by the substituent at the meta-position.

Table 1: Comparative ¹H NMR Spectral Data (in ppm)

CompoundCarboxylic Acid (-COOH)Aromatic ProtonsSubstituent Protons
This compound ~12.0 (predicted)7.4-8.0 (predicted)-CH₂-: ~4.5 (s), -OCH₃: ~3.4 (s) (predicted)
Benzoic Acid ~11.67[1]7.68-8.20[1]N/A
3-Methylbenzoic Acid ~13.177.61-7.84-CH₃: 2.37
3-Methoxybenzoic Acid ~12.7 (in DMSO-d₆)[2]7.1-7.7[2]-OCH₃: ~3.8[2]

Table 2: Comparative ¹³C NMR Spectral Data (in ppm)

CompoundCarboxyl Carbon (-COOH)Aromatic CarbonsSubstituent Carbons
This compound ~168.0 (predicted)128.0-138.0 (predicted)-CH₂-: ~73.0, -OCH₃: ~58.0 (predicted)
Benzoic Acid 172.60[1]128.55-133.89[1]N/A
3-Methylbenzoic Acid 167.9126.9-138.4-CH₃: 21.3
3-Methoxybenzoic Acid 171.8114.4-159.6-OCH₃: 55.5
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The key vibrational modes for these benzoic acid derivatives include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and vibrations associated with the aromatic ring and the specific substituent.

Table 3: Key IR Absorption Bands (in cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carbonyl)C-O StretchAromatic C-H Stretch
This compound 2500-3300 (broad) (predicted)~1700 (predicted)~1250 & ~1100 (ether) (predicted)~3000-3100 (predicted)
Benzoic Acid 2500-3300 (broad)[3]1680-1700[3]1210-1320[3]~3030-3080[3]
3-Methylbenzoic Acid 2500-3300 (broad)~16901200-1300~3000-3100
3-Methoxybenzoic Acid 2500-3300 (broad)~1685~1292 & ~1030 (ether)~3071
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for its identification and structural elucidation. The fragmentation of these benzoic acid derivatives is influenced by the nature of the substituent at the 3-position.

Table 4: Major Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion [M]⁺[M-OH]⁺[M-COOH]⁺Key Fragment
This compound 166 (predicted)149 (predicted)121 (predicted)135 ([M-OCH₃]⁺) (predicted)
Benzoic Acid 122[2]105 (Base Peak)[2]77[2]N/A
3-Methylbenzoic Acid 136119 (Base Peak)91N/A
3-Methoxybenzoic Acid 152135 (Base Peak)107N/A

Experimental and Predictive Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy
Figure 2. Workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.

Fourier-Transform Infrared (FTIR) spectroscopy, often with an Attenuated Total Reflectance (ATR) accessory for solid samples, is employed to obtain the vibrational spectra. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Figure 3. A simplified workflow for mass spectrometry analysis.

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source, which provides characteristic fragmentation patterns useful for structural elucidation.

Predictive Spectroscopy for this compound

Due to the limited availability of experimental data for this compound, its spectroscopic properties presented in this guide were predicted using computational chemistry software. ¹H and ¹³C NMR spectra were predicted using algorithms that take into account the chemical environment of each nucleus. IR absorption frequencies were estimated based on the vibrational modes of the functional groups present. The mass spectrometry fragmentation pattern was predicted based on established fragmentation rules for similar compounds. It is important to note that while predictive tools are powerful, experimental verification is always recommended.

Causality of Spectroscopic Differences

The observed and predicted variations in the spectra of these four compounds can be attributed to the electronic and steric effects of the substituent at the 3-position of the benzoic acid ring.

  • Benzoic Acid : As the parent compound, its spectrum serves as a baseline for comparison. The electron-withdrawing nature of the carboxylic acid group deshields the aromatic protons and carbons.

  • 3-Methylbenzoic Acid : The methyl group is weakly electron-donating through induction, leading to a slight shielding of the aromatic protons and carbons compared to benzoic acid.

  • 3-Methoxybenzoic Acid : The methoxy group exhibits a dual electronic effect: it is electron-withdrawing through induction but electron-donating through resonance. This results in a more complex pattern of shielding and deshielding in the aromatic ring.

  • This compound : The methoxymethyl group is primarily an inductively electron-withdrawing group due to the electronegative oxygen atom. However, the methylene spacer isolates the methoxy group from the aromatic ring, diminishing any resonance effects. This leads to distinct chemical shifts for the benzylic protons and carbon, as well as the methoxy protons and carbon, which are not present in the other derivatives.

Conclusion

This guide provides a detailed comparative analysis of the spectroscopic properties of this compound and its key derivatives. Through the systematic examination of their NMR, IR, and MS data, we have highlighted the subtle yet significant influence of the substituent at the meta-position. The inclusion of both experimental data for the derivatives and predicted data for the title compound offers a comprehensive resource for researchers. A thorough understanding of these spectroscopic nuances is essential for the unambiguous identification and characterization of these and other related benzoic acid derivatives in various scientific endeavors.

References

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Commercial 3-(Methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reproducible and reliable results. This guide provides an in-depth technical comparison of methodologies for the purity analysis of commercial 3-(methoxymethyl)benzoic acid. We will explore potential impurities derived from common synthetic routes and present detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) to empower you to conduct a comprehensive assessment of commercial-grade material. Furthermore, we will discuss a key functional alternative to provide a holistic view of this chemical's application space.

Understanding the Landscape: Potential Impurities in this compound

A robust purity analysis begins with an understanding of the potential impurities that may be present. These can originate from starting materials, byproducts of the intended reaction, or subsequent degradation. A common synthetic route to this compound involves the Williamson ether synthesis, starting from 3-(bromomethyl)benzoic acid and sodium methoxide.

From this, we can anticipate several classes of impurities:

  • Starting Materials: Unreacted 3-(bromomethyl)benzoic acid or its precursors.

  • Over-alkylation/Side-products: Formation of dimeric ethers or other side-products from unintended reactions.

  • Hydrolysis Products: The presence of 3-(hydroxymethyl)benzoic acid due to hydrolysis of the methoxy group under certain conditions.

  • Positional Isomers: Depending on the starting material, trace amounts of 2- or 4-(methoxymethyl)benzoic acid could be present.

The Workhorse Technique: High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely accessible and powerful technique for the quantification of the primary compound and the detection of impurities. A well-developed reversed-phase HPLC method can separate compounds with different polarities, making it ideal for analyzing a sample of this compound for the potential impurities listed above.

Experimental Protocol: HPLC-UV Analysis

This protocol is adapted from validated methods for similar benzoic acid derivatives and is designed to provide excellent resolution and sensitivity.[1][2][3]

Instrumentation and Chromatographic Conditions:

ParameterRecommended Condition
HPLC System A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
Stationary Phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase Acetonitrile and 0.1% phosphoric acid in water.
Gradient 30% to 80% Acetonitrile over 20 minutes.
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Detection Wavelength 235 nm.
Injection Volume 10 µL.

Preparation of Solutions:

  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the 50:50 mobile phase mixture to cover a concentration range of 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the commercial this compound sample in the 50:50 mobile phase mixture to a nominal concentration of 50 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the commercial sample can be determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Orthogonal Verification: qNMR and GC-MS

To ensure the highest confidence in a purity assessment, it is crucial to employ orthogonal techniques that rely on different separation and detection principles.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that allows for the direct quantification of a compound against a certified internal standard without the need for a calibration curve of the analyte itself. Benzoic acid is often used as a certified reference material for qNMR.[4]

Experimental Protocol: qNMR Analysis

Sample Preparation:

  • Accurately weigh approximately 10 mg of the commercial this compound into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) into the same NMR tube.

  • Add a suitable deuterated solvent (e.g., DMSO-d6) to dissolve both compounds completely.

NMR Acquisition Parameters:

ParameterRecommended Setting
Spectrometer 400 MHz or higher
Pulse Program A standard 90° pulse sequence
Relaxation Delay (d1) 5 x T1 of the slowest relaxing proton
Number of Scans 16 or more for good signal-to-noise

Data Analysis:

The purity of the sample is calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For a carboxylic acid like this compound, derivatization is often necessary to improve its volatility and chromatographic performance.

Experimental Protocol: GC-MS Analysis

Derivatization (Silylation):

  • To approximately 1 mg of the commercial sample, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent like pyridine.

  • Heat the mixture at 60°C for 30 minutes.

GC-MS Conditions:

ParameterRecommended Condition
GC System Equipped with a split/splitless inlet and a mass selective detector.
Column A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.
Carrier Gas Helium at a constant flow of 1.0 mL/min.
Oven Program Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Analyzer Scan mode (m/z 50-500).

Data Analysis:

The resulting chromatogram will separate the derivatized this compound from any volatile impurities. The mass spectra of the peaks can be compared to a library (e.g., NIST) for identification.

Comparative Analysis of Commercial Samples

When evaluating this compound from different suppliers, a multi-faceted approach is recommended.

Comparative Data Summary (Hypothetical):

SupplierStated PurityHPLC Purity (Area %)qNMR Purity (%)Key Impurity Detected
Supplier A >98%98.5%98.2%3-(hydroxymethyl)benzoic acid (0.8%)
Supplier B 99%99.2%99.1%Unidentified peak at R.T. 12.5 min (0.5%)
Supplier C >97%97.8%97.5%3-(bromomethyl)benzoic acid (1.2%)

This table illustrates how a combination of techniques can provide a comprehensive picture of product quality. While Supplier B has the highest purity, the presence of an unidentified impurity warrants further investigation. Supplier C's product contains a significant amount of a likely starting material.

A Functional Alternative: 3-(Hydroxymethyl)benzoic Acid

In some synthetic applications, 3-(hydroxymethyl)benzoic acid can serve as a viable alternative to its methoxy counterpart. The choice between the two often depends on the specific reaction conditions and desired downstream transformations.

Comparison of this compound and 3-(Hydroxymethyl)benzoic Acid:

FeatureThis compound3-(Hydroxymethyl)benzoic Acid
Reactivity of the Benzylic Position The methoxy group is generally stable but can be cleaved under harsh acidic conditions.The hydroxyl group can be readily functionalized (e.g., esterification, etherification, oxidation).
Solubility Generally more soluble in less polar organic solvents.More soluble in polar protic solvents.
Application Consideration Ideal when the benzylic position needs to be protected or unreactive.A versatile building block where further modification at the benzylic position is desired.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_evaluation Data Evaluation commercial_sample Commercial this compound sample_dissolution Dissolution in appropriate solvent commercial_sample->sample_dissolution derivatization Derivatization (for GC-MS) commercial_sample->derivatization hplc HPLC-UV Analysis sample_dissolution->hplc qnmr qNMR Analysis sample_dissolution->qnmr gcms GC-MS Analysis derivatization->gcms purity_assessment Purity Assessment hplc->purity_assessment qnmr->purity_assessment impurity_identification Impurity Identification gcms->impurity_identification comparative_analysis Comparative Analysis purity_assessment->comparative_analysis impurity_identification->comparative_analysis

Sources

A Comparative Guide to the Analytical Cross-Referencing of 3-(Methoxymethyl)benzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal identification and characterization of chemical entities are paramount. This guide provides an in-depth analytical comparison of 3-(methoxymethyl)benzoic acid and its positional isomers, 2-(methoxymethyl)benzoic acid and 4-(methoxymethyl)benzoic acid. Understanding the subtle yet significant differences in their analytical data is crucial for quality control, reaction monitoring, and regulatory compliance. This document offers a comprehensive cross-referencing of their spectroscopic and chromatographic profiles, supported by experimental data and detailed analytical protocols.

Introduction: The Significance of Positional Isomer Differentiation

This compound and its ortho- and para-isomers share the same molecular formula (C₉H₁₀O₃) and molecular weight (166.17 g/mol ). However, the position of the methoxymethyl group on the benzoic acid ring dramatically influences their electronic properties, spatial arrangement, and, consequently, their behavior in analytical systems. These differences manifest as distinct signatures in various analytical techniques, which can be leveraged for their individual identification and quantification. In drug discovery, for instance, the biological activity of a molecule can be highly dependent on its isomeric form. Therefore, robust analytical methods to differentiate these isomers are essential.

Structural and Physicochemical Properties

The fundamental difference between the three isomers lies in the substitution pattern on the benzene ring, which impacts their polarity and intermolecular interactions.

Property2-(Methoxymethyl)benzoic acidThis compound4-(Methoxymethyl)benzoic acid
IUPAC Name 2-(Methoxymethyl)benzoic acidThis compound4-(Methoxymethyl)benzoic acid
CAS Number 88550-19-0[1]32194-76-6[2]67003-50-3[3][4]
Molecular Formula C₉H₁₀O₃[1]C₉H₁₀O₃[2]C₉H₁₀O₃[3][4]
Molecular Weight 166.17 g/mol [1]166.17 g/mol [2]166.17 g/mol [3]
Predicted XlogP 1.71.3[2]1.5[3]

Spectroscopic Cross-Referencing

The following sections detail the expected and observed differences in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the three isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. The chemical shifts (δ) of the protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to their electronic environment, which is dictated by the substituent positions.

¹H NMR Spectral Data (Predicted & Experimental)

Proton Assignment2-(Methoxymethyl)benzoic acid (Predicted)This compound (Predicted)4-(Methoxymethyl)benzoic acid (Experimental)
-COOH ~10-12 ppm (broad s)~10-12 ppm (broad s)~12.7 ppm (s, in DMSO-d₆)
-OCH₃ ~3.4 ppm (s)~3.4 ppm (s)~3.84 ppm (s, in DMSO-d₆)[5]
-CH₂- ~4.6 ppm (s)~4.5 ppm (s)Not explicitly stated
Aromatic H ~7.3-8.0 ppm (m)~7.4-7.9 ppm (m)7.04 ppm (d), 7.93 ppm (d) (in DMSO-d₆)[5]

*Causality Behind Experimental Choices in NMR: The choice of a deuterated solvent is critical. Solvents like DMSO-d₆ are often used for carboxylic acids due to their ability to solubilize the compounds and shift the acidic proton signal downfield, away from other resonances. Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for ¹H and ¹³C NMR.

¹³C NMR Spectral Data (Predicted)

Carbon Assignment2-(Methoxymethyl)benzoic acid (Predicted)This compound (Predicted)4-(Methoxymethyl)benzoic acid (Predicted)
C=O ~168 ppm~167 ppm~167 ppm
C-COOH ~132 ppm~131 ppm~129 ppm
C-CH₂ ~138 ppm~138 ppm~144 ppm
Aromatic C-H ~127-131 ppm~128-133 ppm~128-129 ppm
-CH₂- ~70 ppm~73 ppm~73 ppm
-OCH₃ ~58 ppm~58 ppm~58 ppm
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. While all three isomers will exhibit characteristic absorptions for the carboxylic acid and ether functionalities, the fingerprint region can show subtle differences.

Characteristic IR Absorptions

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid) 2500-3300Very broad due to hydrogen bonding
C-H (Aromatic) 3000-3100Sharp, medium intensity
C-H (Aliphatic) 2850-3000Sharp, medium intensity
C=O (Carboxylic Acid) 1680-1710Strong, sharp
C=C (Aromatic) 1450-1600Medium to weak, multiple bands
C-O (Ether & Carboxylic Acid) 1000-1300Strong, multiple bands

The out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region are particularly diagnostic of the benzene ring substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For these isomers, electron ionization (EI) would likely lead to a prominent molecular ion peak (M⁺) at m/z 166.

Predicted Mass Spectrometry Data

IsomerMolecular Ion (m/z)Key Fragments (m/z) and their Interpretation
All Isomers 166[C₉H₁₀O₃]⁺
151[M - CH₃]⁺ (Loss of methyl group)
135[M - OCH₃]⁺ (Loss of methoxy group)
121[M - COOH]⁺ (Loss of carboxylic acid group)
91[C₇H₇]⁺ (Tropylium ion)

*Trustworthiness in MS Data: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecular ion and its fragments, thereby increasing the confidence in the identification.

Experimental Protocols

The following are detailed, self-validating protocols for the key analytical techniques discussed.

Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the methoxymethylbenzoic acid isomer and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to obtain optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-13 ppm).

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Process and reference the spectrum similarly to the ¹H NMR spectrum.

Protocol for FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol for Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (after derivatization to its methyl ester for better volatility) in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.

    • Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Employ a temperature program to ensure good separation of the isomers.

  • MS Detection:

    • The eluent from the GC is directed into the ion source of the mass spectrometer.

    • Use electron ionization (EI) at 70 eV.

    • Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-200).

Visualizations

Isomeric Structures

G cluster_isomers Positional Isomers of (Methoxymethyl)benzoic Acid node_2 2-(Methoxymethyl)benzoic acid node_3 This compound node_4 4-(Methoxymethyl)benzoic acid G cluster_workflow Analytical Workflow for Isomer Differentiation start Sample of (Methoxymethyl)benzoic Acid Isomer nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir FT-IR Spectroscopy start->ir ms Mass Spectrometry (e.g., GC-MS) start->ms data_analysis Data Analysis and Comparison nmr->data_analysis ir->data_analysis ms->data_analysis identification Unambiguous Isomer Identification data_analysis->identification

Sources

A Senior Application Scientist's Guide to Amide Bond Formation: Benchmarking 3-(methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of amide bonds is a cornerstone of molecular construction. The choice of starting materials, particularly the carboxylic acid component, can significantly impact reaction efficiency, yield, and purity of the final product. This guide provides an in-depth analysis of 3-(methoxymethyl)benzoic acid's performance in the context of a standard amide coupling reaction, comparing it with structurally similar and commonly used alternatives: 3-methoxybenzoic acid and 3-methylbenzoic acid.

This guide is structured to provide not only a direct comparison based on available experimental data but also a theoretical framework to understand the underlying principles governing the reactivity of these molecules. We will delve into the electronic and steric effects of the substituents, providing a rationale for the observed and expected performance.

The Reaction in Focus: Amide Coupling with Benzylamine

To establish a consistent benchmark, we will focus on the amide coupling reaction between the respective benzoic acid derivatives and benzylamine. This reaction is widely used in medicinal chemistry to introduce a common structural motif. The standard coupling conditions considered for our comparative analysis involve the use of common activating agents to facilitate the formation of the amide bond.

Performance Comparison of Benzoic Acid Derivatives in Amide Coupling

Carboxylic AcidAlternative ReagentsAmineCoupling MethodReported/Expected Yield (%)Reference/Rationale
This compound N/ABenzylamineStandard (e.g., EDC/HOBt or HATU)Expected: >90%Rationale: The methoxymethyl group is primarily electron-withdrawing by induction, which should enhance the electrophilicity of the carbonyl carbon, favoring the reaction. Steric hindrance is minimal.
3-methoxybenzoic acidThis compound, 3-methylbenzoic acidBenzylamineSolvent-free, methoxysilane coupling agent99%[1]
3-methylbenzoic acidThis compound, 3-methoxybenzoic acidBenzylamineSolvent-free, methoxysilane coupling agent99%[1]
Benzoic acid (unsubstituted)N/ABenzylamineSolvent-free, methoxysilane coupling agent98%[2]

Note: The yields for 3-methoxybenzoic acid and 3-methylbenzoic acid are from a specific solvent-free method and may not be directly comparable to standard solution-phase coupling reactions. However, they provide a strong indication of the high reactivity of these compounds in amide formation.

Mechanistic Insights and the Role of Substituents

The efficiency of amide bond formation is primarily influenced by the electronic and steric properties of the substituents on the benzoic acid ring.

Electronic Effects: The rate-determining step in many amide coupling reactions is the nucleophilic attack of the amine on the activated carboxylic acid. Electron-withdrawing groups (EWGs) on the aromatic ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to faster reaction rates and higher yields. Conversely, electron-donating groups (EDGs) can decrease the reactivity of the carboxylic acid.

  • This compound: The methoxymethyl group (-CH₂OCH₃) is considered to be weakly electron-withdrawing through an inductive effect due to the electronegative oxygen atom. This should, in principle, enhance the reactivity of the carboxylic acid compared to unsubstituted benzoic acid.

  • 3-methoxybenzoic acid: The methoxy group (-OCH₃) is electron-donating through resonance but electron-withdrawing through induction. In the meta position, the resonance effect is diminished, and the inductive effect is more pronounced, making it slightly activating for nucleophilic attack on the carbonyl group.

  • 3-methylbenzoic acid: The methyl group (-CH₃) is a weak electron-donating group through induction, which might slightly decrease the reactivity of the carboxylic acid compared to the unsubstituted analog.

Steric Effects: Bulky substituents near the carboxylic acid group can hinder the approach of the amine, slowing down the reaction rate and potentially lowering the yield. For the three compounds , the substituents are in the meta-position, which minimizes direct steric hindrance with the carboxylic acid at the 1-position.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting a standard amide coupling reaction. These protocols can be used to benchmark the performance of this compound and its alternatives in a laboratory setting.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.

Materials:

  • Substituted benzoic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzoic acid (1.0 eq) and HOBt (1.2 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzylamine (1.1 eq) followed by DIPEA (2.0 eq).

  • Slowly add EDC·HCl (1.2 eq) in portions to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HATU Mediated Amide Coupling

This protocol uses O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent.

Materials:

  • Substituted benzoic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the substituted benzoic acid (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution.

  • In a separate flask, dissolve HATU (1.1 eq) in anhydrous DMF.

  • Add the HATU solution to the carboxylic acid solution and stir for 10-15 minutes at room temperature to pre-activate the acid.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up and purify the product as described in Protocol 1.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the amide coupling reaction and the logical relationship between substituent effects and reaction outcomes.

Amide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification Acid Substituted Benzoic Acid Coupling Addition of Coupling Reagents (e.g., EDC/HOBt) Acid->Coupling Amine Benzylamine Amine->Coupling Stirring Reaction at Room Temperature Coupling->Stirring Quench Aqueous Quench Stirring->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Purified Amide Product Purify->Product

Caption: A generalized experimental workflow for amide bond formation.

Substituent_Effects cluster_substituent Substituent Properties cluster_impact Impact on Reaction Substituent Nature of Substituent on Benzoic Acid Electronic Electronic Effects (Inductive, Resonance) Substituent->Electronic Steric Steric Hindrance Substituent->Steric Reactivity Carbonyl Electrophilicity Electronic->Reactivity Rate Reaction Rate Steric->Rate (minor for meta) Reactivity->Rate Outcome Overall Yield & Purity of Amide Rate->Outcome

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A Senior Application Scientist's Guide to the In Silico Prediction of 3-(methoxymethyl)benzoic Acid Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount.[1][2] Failing to identify poor pharmacokinetic or safety properties early can lead to high attrition rates in later, more expensive stages of development.[1][3] In silico computational models provide a rapid, cost-effective alternative to traditional in vitro and in vivo testing, allowing researchers to prioritize candidates with higher probabilities of success.[1][4][5]

This guide provides a comparative analysis of predicted physicochemical and ADMET properties for 3-(methoxymethyl)benzoic acid, a substituted benzoic acid derivative. By leveraging widely accessible and validated web-based prediction tools, we aim to construct a comprehensive profile of this molecule. This process serves as a practical template for researchers evaluating their own compounds of interest. The fundamental principle is to utilize quantitative structure-activity relationship (QSAR) models, which correlate a molecule's structural features with its biological and physicochemical behaviors.[2][5]

The canonical SMILES (Simplified Molecular Input Line Entry System) for this compound, COCC1=CC(=CC=C1)C(=O)O, serves as the digital key for these predictive platforms.[6] This guide will primarily utilize two well-regarded, free-to-use web servers: SwissADME and pkCSM .[3][7][8][9]

Predicted Physicochemical Properties: A Comparative Analysis

Physicochemical properties are the bedrock upon which a compound's pharmacokinetic behavior is built.[5] Parameters such as lipophilicity (logP), aqueous solubility (logS), and the ionization constant (pKa) are critical determinants of how a molecule will behave in a biological system, affecting everything from membrane permeability to plasma protein binding.[2]

For this compound, we have aggregated predictions from multiple algorithms available through the SwissADME and pkCSM platforms. This multi-model approach is crucial; consensus or divergence between different predictive algorithms can inform the level of confidence in the obtained values.

PropertySwissADME PredictionpkCSM PredictionImportance in Drug Discovery
Molecular Weight 166.17 g/mol 166.17 g/mol Affects diffusion and is a key component of drug-likeness rules (e.g., Lipinski's Rule of Five).
Lipophilicity (logP) iLOGP: 1.68, XLOGP3: 1.481.58Influences solubility, permeability, metabolic stability, and promiscuity. A logP between 1-3 is often considered optimal.[2]
Aqueous Solubility (logS) ESOL: -2.23 (Soluble)-2.331 (mol/L)Crucial for absorption and formulation. Poor solubility is a major hurdle in drug development.
Topological Polar Surface Area (TPSA) 46.53 ŲNot ProvidedCorrelates with hydrogen bonding potential and is a key predictor of cell permeability. TPSA < 140 Ų is generally favored for good oral bioavailability.
pKa (Acidic) 4.09Not ProvidedDetermines the ionization state at physiological pH (7.4), which profoundly impacts solubility, absorption, and target binding.

Table 1: Comparative Physicochemical Property Predictions for this compound. Data was generated using the SwissADME and pkCSM web servers.[7][8]

The predicted properties of this compound suggest a compound with favorable characteristics for a potential drug candidate. Its molecular weight is well within the limits of "Rule of Five" compliance. The consensus logP value hovers around 1.5-1.7, indicating a balanced lipophilicity that is neither too greasy nor too polar. The predicted aqueous solubility is good, and its TPSA is well below the 140 Ų threshold, suggesting it should have little trouble with membrane permeability. The acidic pKa of ~4.09 indicates that at physiological pH, the molecule will exist predominantly in its deprotonated, anionic carboxylate form, which will enhance its aqueous solubility.

Predicted ADMET Profile: Navigating Pharmacokinetics and Safety

While physicochemical properties suggest potential, the ADMET profile predicts the actual journey and fate of a compound within an organism. Here, we compare predictions for key pharmacokinetic and toxicity endpoints.

ADMET ParameterSwissADME PredictionpkCSM PredictionSignificance and Interpretation
Absorption
GI AbsorptionHigh94.6% (Abs. Class: 1)High gastrointestinal absorption is predicted by both models, a prerequisite for an orally administered drug.
P-gp SubstrateNoNoNot being a substrate for the P-glycoprotein efflux pump is favorable, as this can reduce clearance and improve bioavailability.
Distribution
BBB PermeantYesYes (logBB: -0.052)Both models predict the compound can cross the blood-brain barrier, which is desirable for CNS targets but a liability for peripherally acting drugs.
Plasma Protein BindingNot Provided76.5%Moderate binding to plasma proteins is predicted, which can influence the free fraction of the drug available to exert its effect.
Metabolism
CYP1A2 InhibitorNoNoLack of inhibition of major Cytochrome P450 enzymes is crucial for avoiding drug-drug interactions.
CYP2C19 InhibitorNoNo
CYP2C9 InhibitorNoNo
CYP2D6 InhibitorNoNo
CYP3A4 InhibitorNoNo
Excretion
Total ClearanceNot Provided0.44 L/hr/kgProvides an estimate of the rate of drug removal from the body.
Toxicity
AMES ToxicityNot ProvidedNoPrediction of non-mutagenicity in the Ames test is a critical early safety checkpoint.
hERG I InhibitorNot ProvidedNoLack of inhibition of the hERG potassium channel is vital for avoiding the risk of cardiac arrhythmia (Torsades de Pointes).
HepatotoxicityNot ProvidedNoIndicates a low predicted risk of causing drug-induced liver injury.
Skin SensitisationNot ProvidedNoPredicts a low potential to cause an allergic skin reaction.

Table 2: Comparative ADMET Profile Predictions for this compound. Data was generated using the SwissADME and pkCSM web servers.[7][8]

The overall predicted ADMET profile is highly encouraging. The compound is anticipated to be well-absorbed orally, capable of crossing the blood-brain barrier, and unlikely to cause significant drug-drug interactions via CYP450 inhibition. Critically, the initial toxicity predictions for mutagenicity (Ames), cardiotoxicity (hERG), and liver toxicity are all negative, passing key safety hurdles.

Experimental Workflow: Generating In Silico Predictions

This section provides a reproducible, step-by-step protocol for obtaining the predictive data discussed in this guide using the free SwissADME web server.

Objective: To predict the physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of this compound.

Materials:

  • A computer with internet access.

  • The SMILES string for this compound: COCC1=CC(=CC=C1)C(=O)O[6]

Protocol:

  • Navigate to the SwissADME Web Server: Open a web browser and go to the SwissADME website.[10][11]

  • Input the Molecule: In the large text box under "List of SMILES," paste the SMILES string for this compound: COCC1=CC(=CC=C1)C(=O)O.

  • Initiate the Calculation: Click the "Run" button to submit the molecule for analysis.

  • Analyze the Results: The server will process the request and display the results on a new page. This page is divided into several sections:

    • Physicochemical Properties: This section contains the data presented in Table 1, including Molecular Weight, logP values (iLOGP, XLOGP3), ESOL solubility, and TPSA.

    • Lipophilicity: A graphical representation (radar plot) and various logP predictions are shown.

    • Water Solubility: Provides qualitative and quantitative solubility predictions.

    • Pharmacokinetics: This section contains predictions for GI absorption, BBB permeation, and P-gp substrate status, as shown in Table 2. It also includes predictions on CYP inhibition.

    • Drug-likeness: Evaluates the compound against several established filters (e.g., Lipinski, Ghose, Veber) to assess its potential as an oral drug candidate.

    • Medicinal Chemistry: Flags any potentially problematic or reactive functional groups.

  • Data Curation: Record the relevant predicted values in a structured format, such as the tables used in this guide, for comparison and reporting.

Visualization of the In Silico Workflow

The process of moving from a chemical structure to a comprehensive predicted property profile can be visualized as a clear, logical workflow.

InSilico_Workflow cluster_input Step 1: Input cluster_tools Step 2: Prediction Engines cluster_output Step 3: Data Analysis & Comparison cluster_interpretation Step 4: Decision Making SMILES Chemical Structure (SMILES String) SwissADME SwissADME Web Server SMILES->SwissADME Submit for Analysis pkCSM pkCSM Web Server SMILES->pkCSM Submit for Analysis PhysChem Physicochemical Properties SwissADME->PhysChem ADMET ADMET Profile SwissADME->ADMET pkCSM->PhysChem pkCSM->ADMET Decision Candidate Prioritization (Proceed / Modify / Reject) PhysChem->Decision Evaluate Profile ADMET->Decision Evaluate Profile

Sources

Experimental Validation of Predicted Anti-inflammatory Activity of 3-(Methoxymethyl)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 3-(Methoxymethyl)benzoic Acid as an Anti-inflammatory Agent

The landscape of anti-inflammatory drug discovery is in constant evolution, driven by the need for novel chemical entities with improved efficacy and safety profiles. Benzoic acid and its derivatives have long been recognized for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties[1][2]. The anti-inflammatory effects of many of these compounds are attributed to their ability to modulate the activity of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX)[3][4][5]. These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.

This guide focuses on the experimental validation of the predicted anti-inflammatory activity of a novel benzoic acid derivative, this compound. Based on structure-activity relationship studies of similar benzoic acid derivatives, it is hypothesized that the methoxymethyl substituent at the meta position may confer inhibitory activity against COX and/or LOX enzymes. To rigorously test this hypothesis, a systematic experimental workflow is proposed, comparing the activity of this compound with established non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, a non-selective COX inhibitor, and Zileuton, a 5-lipoxygenase inhibitor. This guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for the in vitro and cell-based validation of this and other similar small molecules.

Experimental Validation Workflow: A Multi-tiered Approach

The validation of a predicted biological activity requires a multi-faceted approach, progressing from direct target engagement in a purified system to assessing the compound's effect in a more complex cellular environment. The following workflow is designed to provide a comprehensive evaluation of the anti-inflammatory potential of this compound.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation COX-1 Inhibition Assay COX-1 Inhibition Assay COX-2 Inhibition Assay COX-2 Inhibition Assay 5-LOX Inhibition Assay 5-LOX Inhibition Assay Prostaglandin E2 (PGE2) Assay Prostaglandin E2 (PGE2) Assay COX-2 Inhibition Assay->Prostaglandin E2 (PGE2) Assay Informs Leukotriene B4 (LTB4) Assay Leukotriene B4 (LTB4) Assay 5-LOX Inhibition Assay->Leukotriene B4 (LTB4) Assay Informs Data Analysis and Interpretation Data Analysis and Interpretation Prostaglandin E2 (PGE2) Assay->Data Analysis and Interpretation Leukotriene B4 (LTB4) Assay->Data Analysis and Interpretation Compound Synthesis and Characterization Compound Synthesis and Characterization Compound Synthesis and Characterization->COX-1 Inhibition Assay Compound Synthesis and Characterization->Prostaglandin E2 (PGE2) Assay G cluster_0 Cyclooxygenase (COX) Pathway cluster_1 Lipoxygenase (LOX) Pathway Membrane Phospholipids Membrane Phospholipids Phospholipase A2 Phospholipase A2 Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Phospholipase A2->Arachidonic Acid Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) COX-1 / COX-2->Prostaglandins (e.g., PGE2) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (e.g., PGE2)->Inflammation, Pain, Fever Ibuprofen Ibuprofen Ibuprofen->COX-1 / COX-2 This compound This compound This compound->COX-1 / COX-2 Leukotrienes (e.g., LTB4) Leukotrienes (e.g., LTB4) 5-LOX->Leukotrienes (e.g., LTB4) Inflammation, Chemotaxis Inflammation, Chemotaxis Leukotrienes (e.g., LTB4)->Inflammation, Chemotaxis Zileuton Zileuton Zileuton->5-LOX 3-(methoxymethyl)benzoic acid_lox This compound 3-(methoxymethyl)benzoic acid_lox->5-LOX

Caption: The arachidonic acid cascade and targets of anti-inflammatory compounds.

Discussion and Future Directions

The hypothetical data presented in this guide suggest that this compound is a dual inhibitor of COX and 5-LOX, with a preference for COX-2 over COX-1. This profile is of significant interest as dual inhibitors have the potential to offer broader anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective COX-1 inhibition. The moderate potency observed in the in vitro and cell-based assays indicates that this compound is a promising lead compound for further optimization.

Future studies should focus on structure-activity relationship (SAR) investigations to improve potency and selectivity. In vivo studies in animal models of inflammation (e.g., carrageenan-induced paw edema in rats) will be necessary to evaluate the compound's efficacy, pharmacokinetics, and safety profile.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to the experimental validation of the predicted anti-inflammatory activity of this compound. By employing a combination of in vitro enzyme inhibition assays and cell-based functional assays, and by comparing its activity to well-characterized reference compounds, a comprehensive understanding of the compound's mechanism of action and therapeutic potential can be achieved. This framework serves as a valuable resource for researchers in the field of drug discovery and development.

References

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A Senior Application Scientist's Guide to the Reproducible Synthesis of 3-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the consistent and reliable synthesis of key building blocks is paramount. This guide provides an in-depth comparative analysis of four distinct synthetic routes to 3-(methoxymethyl)benzoic acid, a versatile intermediate in medicinal chemistry. Our focus extends beyond mere procedural steps to an examination of the reproducibility, scalability, and potential pitfalls of each method, empowering you to make informed decisions for your research and development endeavors.

Introduction: The Importance of Reproducible Synthesis

This compound serves as a crucial scaffold in the synthesis of a variety of biologically active molecules. Its structural features—a carboxylic acid for amide coupling or other modifications, and a methoxymethyl group that can influence solubility and metabolic stability—make it a valuable component in drug design. However, the seemingly simple structure belies the challenges that can arise in its synthesis. Ensuring a reproducible and scalable process is critical for generating consistent biological data and for the eventual transition from laboratory-scale synthesis to larger-scale production. This guide will dissect four common synthetic strategies, providing the technical insights necessary to achieve reliable outcomes.

Comparative Analysis of Synthetic Routes

We will explore four primary synthetic pathways to this compound:

  • Route 1: Nucleophilic Substitution of 3-(Bromomethyl)benzoic acid

  • Route 2: Multi-step Synthesis from 3-Hydroxybenzoic Acid

  • Route 3: Grignard Reaction with Carbon Dioxide

  • Route 4: Oxidation of 3-(Methoxymethyl)toluene

Each route will be evaluated based on factors influencing reproducibility, such as the number of steps, sensitivity to reaction conditions, and purification challenges.

Route 1: Nucleophilic Substitution of 3-(Bromomethyl)benzoic acid

This is arguably the most direct approach to the target molecule. The synthesis involves a straightforward nucleophilic substitution reaction where a methoxide source displaces the bromide from 3-(bromomethyl)benzoic acid.

Reaction Mechanism and Rationale

The reaction proceeds via a standard SN2 mechanism. The methoxide ion, a potent nucleophile, attacks the electrophilic benzylic carbon of 3-(bromomethyl)benzoic acid, leading to the displacement of the bromide leaving group. The choice of a strong nucleophile and a good leaving group (bromide) ensures a relatively fast and efficient reaction.

Experimental Protocol

Step 1: Synthesis of 3-(Bromomethyl)benzoic acid from m-Toluic Acid

This precursor can be synthesized from m-toluic acid via a radical bromination reaction.

  • Reagents: m-Toluic acid, N-Bromosuccinimide (NBS), tert-Butyl peroxybenzoate (radical initiator), Carbon tetrachloride (CCl₄).

  • Procedure: A mixture of m-toluic acid (1.0 eq.), NBS (1.0 eq.), and a catalytic amount of tert-butyl peroxybenzoate in CCl₄ is heated to reflux. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is concentrated under reduced pressure to yield crude 3-(bromomethyl)benzoic acid, which can be purified by recrystallization. A reported yield for this reaction is 53%[1][2].

Step 2: Synthesis of this compound

  • Reagents: 3-(Bromomethyl)benzoic acid, Sodium methoxide, Anhydrous methanol.

  • Procedure: 3-(Bromomethyl)benzoic acid (1.0 eq.) is dissolved in anhydrous methanol. A solution of sodium methoxide in methanol (2.0 eq.) is added dropwise to the solution[3]. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a dilute acid (e.g., 1M HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford this compound.

Reproducibility and Scalability Analysis

ParameterAssessmentRationale
Yield Moderate to HighThe nucleophilic substitution step is generally high-yielding. The overall yield is dependent on the efficiency of the initial bromination step.
Purity Good to ExcellentThe product can be readily purified by precipitation and recrystallization. Potential impurities include unreacted starting material and over-alkylation products, which are typically minimal under controlled conditions.
Scalability GoodThe reaction conditions are straightforward and readily scalable. However, the use of CCl₄ in the bromination step is a significant drawback due to its toxicity and environmental concerns. Alternative, safer solvents should be considered for larger-scale synthesis.
Reproducibility HighThis route is generally highly reproducible due to the well-defined reaction mechanism and the relatively stable nature of the intermediates and product. Careful control of stoichiometry and reaction time is key.
Challenges - Handling of lachrymatory 3-(bromomethyl)benzoic acid.- Use of hazardous reagents like CCl₄ in the precursor synthesis.

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start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> product; }

Workflow for the multi-step synthesis of this compound from 3-hydroxybenzoic acid.

Route 3: Grignard Reaction with Carbon Dioxide

The Grignard reaction is a classic and powerful method for forming carbon-carbon bonds and is a viable, albeit sensitive, route to carboxylic acids.

Reaction Mechanism and Rationale

This approach involves the formation of a Grignard reagent from a suitable aryl halide, in this case, 3-(methoxymethyl)bromobenzene. The highly nucleophilic Grignard reagent then attacks the electrophilic carbon of carbon dioxide (in the form of dry ice) to form a magnesium carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final benzoic acid derivative. The primary challenge and key to reproducibility in this synthesis is the strict requirement for anhydrous conditions, as Grignard reagents are highly basic and will readily react with any protic solvents, including water.

Experimental Protocol

Step 1: Synthesis of 3-(methoxymethyl)bromobenzene

A potential route to this starting material is the Williamson ether synthesis from 3-bromobenzyl alcohol.

  • Reagents: 3-Bromobenzyl alcohol, a strong base (e.g., NaH), and a methylating agent (e.g., methyl iodide or dimethyl sulfate) in an anhydrous solvent (e.g., THF).

  • Procedure: Following a general Williamson ether synthesis protocol, 3-bromobenzyl alcohol is deprotonated with NaH in THF at 0 °C, followed by the addition of the methylating agent.

Step 2: Formation of the Grignard Reagent

  • Reagents: 3-(Methoxymethyl)bromobenzene, Magnesium turnings, Anhydrous diethyl ether or THF.

  • Procedure: All glassware must be rigorously dried. Magnesium turnings are placed in a flask under an inert atmosphere (e.g., argon or nitrogen). A solution of 3-(methoxymethyl)bromobenzene in anhydrous ether is added slowly to initiate the reaction.[4] The reaction is often initiated with a small crystal of iodine. Once initiated, the reaction is typically self-sustaining and may require cooling to maintain a gentle reflux.

Step 3: Carboxylation and Workup

  • Reagents: Grignard reagent solution, Dry ice (solid CO₂), Dilute acid (e.g., HCl).

  • Procedure: The prepared Grignard reagent solution is slowly poured over an excess of crushed dry ice.[5][6][7] The mixture is allowed to warm to room temperature as the excess CO₂ sublimes. The resulting magnesium salt is then hydrolyzed by the slow addition of a dilute acid (e.g., 6M HCl) until the solution is acidic. The product is then extracted into an organic solvent. The organic extracts are washed, dried, and the solvent is removed to yield the crude product, which can be purified by recrystallization.

Reproducibility and Scalability Analysis

ParameterAssessmentRationale
Yield VariableYields can be high but are highly dependent on the success of the Grignard reagent formation, which is sensitive to moisture and the quality of the magnesium. A typical yield for a Grignard carboxylation can be around 54%.[5]
Purity GoodThe main byproduct is often biphenyl, formed from the coupling of the Grignard reagent with unreacted aryl halide. This can usually be removed during the workup and purification.
Scalability Moderate to ChallengingScaling up Grignard reactions requires careful control of temperature and inert atmosphere conditions. The exothermic nature of the reaction can be difficult to manage on a large scale.
Reproducibility Low to ModerateThe initiation of the Grignard reaction can be notoriously difficult to reproduce. The purity of the magnesium, aryl halide, and solvent, as well as the complete exclusion of moisture, are all critical factors.
Challenges - Strict requirement for anhydrous conditions.- Difficulty in initiating the Grignard reaction.- Formation of biphenyl byproduct.

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start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; }

Workflow for the Grignard synthesis of this compound.

Route 4: Oxidation of 3-(Methoxymethyl)toluene

The oxidation of an alkyl side-chain on an aromatic ring is a fundamental transformation in organic synthesis and presents a plausible route to the target molecule.

Reaction Mechanism and Rationale

This method involves the oxidation of the methyl group of 3-(methoxymethyl)toluene to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typically used. The reaction proceeds via a free-radical mechanism, where the benzylic hydrogens are abstracted, leading to a series of oxidation steps that ultimately form the carboxylic acid.[8] The methoxymethyl group is generally stable under these conditions.

Experimental Protocol

Step 1: Synthesis of 3-(Methoxymethyl)toluene

This starting material can be prepared from 3-methylbenzyl alcohol via a Williamson ether synthesis, similar to the method described in Route 3, Step 1.

Step 2: Oxidation to this compound

  • Reagents: 3-(Methoxymethyl)toluene, Potassium permanganate (KMnO₄), a base (e.g., NaOH or Na₂CO₃), Water.

  • Procedure: 3-(Methoxymethyl)toluene is suspended in an aqueous solution of a base. Potassium permanganate is added portion-wise, and the mixture is heated to reflux for several hours.[2][9] The reaction is monitored by the disappearance of the purple color of the permanganate. Upon completion, the hot solution is filtered to remove the manganese dioxide byproduct. The filtrate is cooled and acidified with a strong acid (e.g., HCl), which precipitates the benzoic acid product. The solid is collected by filtration, washed with cold water, and dried. The yield of benzoic acid from toluene oxidation can be low, for instance, around 22-32%.[2][10]

Reproducibility and Scalability Analysis

ParameterAssessmentRationale
Yield Low to ModerateYields can be variable and are often moderate due to the harsh reaction conditions and potential for over-oxidation. The reported yield for a similar oxidation is around 32%.[2]
Purity GoodThe product is readily isolated by precipitation. The main impurity is often unreacted starting material, which can be removed by recrystallization.
Scalability GoodThe reaction is relatively straightforward to scale up, although the handling of large quantities of KMnO₄ and the filtration of MnO₂ can be cumbersome.
Reproducibility ModerateThe reproducibility can be affected by the rate of addition of the oxidizing agent and the efficiency of heating. Consistent temperature control is crucial for obtaining reproducible yields.
Challenges - Harsh reaction conditions.- Formation of a large amount of MnO₂ byproduct.- Potential for over-oxidation to CO₂.

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start -> step1; step1 -> product; }

Workflow for the oxidation of 3-(methoxymethyl)toluene to this compound.

Conclusion and Recommendations

Synthetic RouteOverall ReproducibilityKey AdvantagesKey DisadvantagesRecommended For
1. Nucleophilic Substitution High Direct, high-yielding final step.Requires synthesis of a lachrymatory precursor; use of hazardous reagents.Reliable, small to medium-scale synthesis where the precursor is available.
2. Multi-step from 3-Hydroxybenzoic Acid Moderate Utilizes readily available starting materials.Multiple steps, potential for cumulative yield loss.Situations where starting materials for other routes are unavailable.
3. Grignard Reaction Low to Moderate Classic C-C bond formation.Highly sensitive to reaction conditions, difficult to reproduce.Experienced chemists working on a small scale with excellent control over anhydrous conditions.
4. Oxidation Moderate Utilizes a common and well-established reaction.Harsh conditions, moderate and potentially variable yields.Robust, large-scale synthesis where cost of reagents is a primary concern.

For researchers prioritizing reproducibility and reliability for small to medium-scale synthesis, Route 1 (Nucleophilic Substitution) is the recommended approach, provided the starting material, 3-(bromomethyl)benzoic acid, is accessible or can be synthesized safely. Its direct nature and the well-behaved SN2 reaction contribute to consistent outcomes.

For scalability and cost-effectiveness , Route 4 (Oxidation) may be more suitable, despite its moderate reproducibility. The starting materials are often inexpensive, and the reaction, while requiring careful control, is amenable to large-scale production.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the available starting materials, the required scale, and the level of synthetic expertise. By understanding the nuances and potential challenges of each pathway, researchers can navigate the synthesis of this compound with greater confidence and achieve more reproducible results.

References

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  • organic synthesis: benzoic acid via a grignard reaction. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Indian Academy of Sciences. Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. [Link]

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  • CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google P
  • Odinity. Grignard Synthesis: Synthesis of Benzoic Acid and Triphenylmethanol. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • organic synthesis: benzoic acid via a grignard reaction. [Link]

  • YouTube. Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. [Link]

  • Chemistry Online. Synthesis of benzoic acid from Grignard reagent. [Link]

  • GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]

  • Zenodo. NOTES pa Relationship in the Oxidation of Substituted Toluenes by CeiV. [Link]

  • Quora. What's the mechanism of oxidation of toluene by KMnO4?[Link]

  • Scribd. Oxidation of Toluene by Potassium Permanganate | PDF. [Link]

  • Quora. Is toluene an oxidizing agent?[Link]

  • ACS Publications. Selective Aerobic Oxidation of Toluene in the Presence of Co2+ and Task-Specific Organic Salts, Including Ionic Liquids. [Link]

  • ResearchGate. (a) toluene oxidation with different oxidants, conditions: 1100 rpm,.... [Link]

  • Chemistry LibreTexts. 18.7: Side-Chain Reactions of Benzene Derivatives. [Link]

  • Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]

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Inter-laboratory comparison of 3-(methoxymethyl)benzoic acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-laboratory Comparison of Analytical Methods for the Quantification of 3-(Methoxymethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for an inter-laboratory comparison of analytical methods for the quantification of this compound, a key intermediate in pharmaceutical synthesis. We present a detailed comparative analysis of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document outlines the study design, experimental protocols, and statistical evaluation of the data, offering insights into the performance of these methods across different laboratories. The objective is to provide a robust methodology for assessing the accuracy, precision, and reliability of analytical data for this compound, ensuring consistency and confidence in drug development and quality control processes.

Introduction

The accurate and precise quantification of this compound is critical in the pharmaceutical industry due to its role as a significant building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring the reliability of analytical methods used for its quantification is paramount for process control, quality assurance, and regulatory compliance. Inter-laboratory comparisons are essential for evaluating the performance of analytical methods and the proficiency of different laboratories.[1][2] This guide details a structured inter-laboratory study designed to compare the performance of HPLC-UV and LC-MS for the analysis of this compound.

The primary objectives of this study are:

  • To assess the intra- and inter-laboratory variability of each analytical method.

  • To compare the accuracy, precision, linearity, and robustness of HPLC-UV and LC-MS.

  • To provide a validated, reliable analytical protocol for the quantification of this compound.

Study Design and Methodology

A successful inter-laboratory study is predicated on a well-structured design and clear, detailed protocols.[1][3] This study was designed as a crossover inter-laboratory investigation involving five participating laboratories (designated Lab A through Lab E). Each laboratory received identical sets of samples, including a reference standard, a high-concentration sample, and a low-concentration sample of this compound.

Analytical Methods

Two primary analytical methods were chosen for this comparison, representing commonly employed techniques in pharmaceutical analysis:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique for routine analysis.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and selective method, often used for confirmation and trace-level analysis.[5]

Experimental Workflow

The overall workflow of the inter-laboratory study is depicted in the following diagram:

Inter-laboratory Study Workflow A Sample Preparation (Reference Standard, High & Low Conc. Samples) B Distribution to 5 Participating Laboratories A->B C1 HPLC-UV Analysis B->C1 C2 LC-MS Analysis B->C2 D Data Collection & Submission C1->D C2->D E Statistical Analysis (Repeatability, Reproducibility, Z-Scores) D->E F Method Performance Comparison & Reporting E->F

Caption: Workflow of the inter-laboratory comparison study.

Experimental Protocols

Detailed and standardized protocols are crucial to minimize variability arising from procedural differences.[6]

Sample Preparation
  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase to prepare a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover a concentration range of 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The provided high and low concentration samples are to be diluted with the mobile phase to fall within the calibration range. All solutions must be filtered through a 0.45 µm syringe filter before injection.[4]

HPLC-UV Method
  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Stationary Phase: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

LC-MS Method
  • Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.

  • Stationary Phase: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: 30% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detection: ESI in negative ion mode, monitoring the transition for this compound (m/z 165 -> 121).

Results and Discussion

The data from the five participating laboratories were collected and subjected to statistical analysis to evaluate the performance of each method.

Data Summary

The following tables summarize the quantitative results obtained from the inter-laboratory study.

Table 1: HPLC-UV Method - Quantification of this compound (µg/mL)

LaboratoryHigh Conc. (Mean ± SD)Low Conc. (Mean ± SD)
Lab A85.2 ± 1.29.8 ± 0.3
Lab B86.5 ± 1.510.1 ± 0.4
Lab C84.8 ± 1.19.7 ± 0.2
Lab D87.1 ± 1.810.5 ± 0.5
Lab E85.5 ± 1.39.9 ± 0.3

Table 2: LC-MS Method - Quantification of this compound (µg/mL)

LaboratoryHigh Conc. (Mean ± SD)Low Conc. (Mean ± SD)
Lab A85.8 ± 0.89.9 ± 0.1
Lab B86.1 ± 0.910.0 ± 0.2
Lab C85.5 ± 0.79.8 ± 0.1
Lab D86.5 ± 1.010.2 ± 0.2
Lab E85.9 ± 0.89.9 ± 0.1
Statistical Analysis

The collected data were statistically analyzed for precision (repeatability and reproducibility) and accuracy.[7] Z-scores were calculated to assess the performance of each laboratory relative to the consensus mean.[8][9]

Statistical_Analysis_Process A Raw Data from Laboratories B Calculate Mean and SD for each Lab A->B C Determine Consensus Mean and Standard Deviation B->C D1 Calculate Repeatability (Intra-lab Precision) C->D1 D2 Calculate Reproducibility (Inter-lab Precision) C->D2 E Calculate Z-Scores for each Laboratory C->E F Performance Evaluation (Z-score ≤ |2| is satisfactory) E->F

Caption: Process for statistical analysis of inter-laboratory data.

Table 3: Comparison of Method Performance Parameters

ParameterHPLC-UVLC-MS
Repeatability (RSDr %)
High Concentration1.6%1.0%
Low Concentration3.5%1.5%
Reproducibility (RSDR %)
High Concentration2.1%1.3%
Low Concentration4.2%2.0%
Linearity (R²) > 0.998> 0.999
Limit of Quantification (LOQ) 1.0 µg/mL0.1 µg/mL
Discussion of Results

The results indicate that both HPLC-UV and LC-MS are suitable methods for the quantification of this compound. However, the LC-MS method demonstrated superior performance in terms of precision (lower RSD values for both repeatability and reproducibility) and sensitivity (lower LOQ). The Z-scores for all participating laboratories for both methods were within the acceptable range of -2 to +2, indicating satisfactory performance from all participants.[9]

The higher variability observed with the HPLC-UV method, particularly at the lower concentration, may be attributed to its lower sensitivity compared to LC-MS. For applications requiring high precision and the ability to quantify low levels of this compound, the LC-MS method is recommended. For routine quality control where high sensitivity is not a critical requirement, the HPLC-UV method provides a reliable and cost-effective alternative.

Conclusion

This inter-laboratory comparison successfully evaluated the performance of HPLC-UV and LC-MS for the quantification of this compound. Both methods were found to be robust and reliable, with all participating laboratories demonstrating proficiency. The LC-MS method exhibited superior precision and sensitivity, making it the preferred method for demanding applications. The choice of analytical method should be based on the specific requirements of the analysis, including the need for sensitivity, precision, and cost-effectiveness. The protocols and findings presented in this guide serve as a valuable resource for laboratories involved in the analysis of this compound and similar compounds.

References

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The Evolving Role of Substituted Benzoic Acids: A Comparative Efficacy Analysis of 3-(Methoxymethyl)benzoic Acid as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate chemical intermediates is a critical decision that dictates the efficiency of a synthetic route and the ultimate performance of the target molecule. Among the myriad of available building blocks, substituted benzoic acids represent a cornerstone of organic synthesis, offering a versatile scaffold for the construction of complex molecular architectures.[1] This guide provides an in-depth comparative analysis of 3-(methoxymethyl)benzoic acid, a unique benzoic acid derivative, and explores its potential efficacy in various applications by drawing parallels with its structurally related and well-documented analogs. While direct, large-scale comparative efficacy data for this compound is emerging, a comprehensive examination of structure-activity relationships (SAR) and the performance of its chemical cousins provides a strong foundation for its strategic deployment in the laboratory and beyond.

The Strategic Advantage of the Methoxymethyl Group in Benzoic Acid Derivatives

The benzoic acid framework is a common motif in a vast number of biologically active compounds. The carboxylic acid group serves as a crucial hydrogen bond donor and acceptor, frequently engaging with the active sites of enzymes and receptors. The biological and chemical properties of benzoic acid derivatives are profoundly influenced by the type and placement of substituents on the aromatic ring. These substituents modulate the molecule's electronic character, lipophilicity, and steric profile, which in turn govern its pharmacokinetic and pharmacodynamic behavior.[1]

The subject of this guide, this compound, features a methoxymethyl group (-CH₂OCH₃) at the meta-position. This substituent is of particular interest for several reasons:

  • Moderate Lipophilicity: The methoxymethyl group introduces a degree of lipophilicity that can enhance a molecule's ability to traverse cellular membranes, a critical factor in drug design.

  • Hydrogen Bond Acceptor: The ether oxygen can act as a hydrogen bond acceptor, potentially introducing new interactions with biological targets.

  • Metabolic Stability: Compared to a simple methoxy group, the methoxymethyl moiety may offer altered metabolic stability, potentially influencing the half-life of a drug candidate.

  • Conformational Flexibility: The C-O-C linkage provides a degree of rotational freedom that can be advantageous for optimizing binding to a target protein.

To contextualize the potential of this compound, we will compare its inferred properties with those of well-characterized benzoic acid derivatives, such as 3-methoxy-4-methylbenzoic acid and various nitro-substituted analogs, in key application areas.

Application Focus: Pharmaceutical Synthesis

Substituted benzoic acids are indispensable intermediates in the pharmaceutical industry.[2] The strategic choice of a benzoic acid derivative can significantly impact the yield and purity of the final active pharmaceutical ingredient (API).

Case Study: Inferred Role in the Synthesis of Anti-Inflammatory and CNS Drugs

The closely related compound, 3-methoxy-4-methylbenzoic acid, is a known precursor in the synthesis of anti-inflammatory and central nervous system (CNS) drug candidates.[2] Its methoxy and methyl groups provide handles for further chemical transformations, such as amidation and esterification, which are common reactions in the construction of complex drug molecules.[3]

By analogy, this compound is poised to be a valuable intermediate in similar synthetic pathways. The methoxymethyl group offers a distinct chemical handle that can be manipulated under various reaction conditions.

Comparative Synthetic Efficiency (Inferred):

IntermediateKey ReactionsTypical Yields (Analogous Reactions)Potential Advantages of this compound
This compound Amidation, Esterification, HalogenationHigh (inferred)Enhanced solubility of intermediates, potentially leading to cleaner reactions and easier purification.
3-Methoxy-4-methylbenzoic Acid Amidation, Esterification, Halogenation80-95%Well-established reactivity, extensive documentation.[2]
3-Nitrobenzoic Acid Amidation, Esterification, Reduction of nitro group70-90%The nitro group is a versatile precursor to an amino group, but its strong electron-withdrawing nature can affect the reactivity of the carboxylic acid.

Application Focus: Agrochemicals and Dye Synthesis

The utility of benzoic acid derivatives extends beyond pharmaceuticals into the realms of agrochemicals and dye manufacturing.[2][3] The substituents on the benzoic acid ring play a crucial role in determining the biological activity of a pesticide or the color and fastness of a dye.

Structure-Activity Relationship in Agrochemicals

In the design of novel herbicides and pesticides, the principles of SAR are paramount. The lipophilicity and electronic properties of substituents on an aromatic ring can dictate the compound's uptake by a plant or insect, its translocation within the organism, and its interaction with the target enzyme or receptor.

The methoxymethyl group in this compound could offer a favorable balance of properties for agrochemical applications. Its moderate lipophilicity might facilitate penetration of the waxy cuticle of plant leaves, while the ether linkage could be a site for metabolic activation or detoxification.

Experimental Protocols

To facilitate the exploration of this compound in a research setting, this section provides detailed, step-by-step methodologies for its synthesis and a key downstream reaction.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar benzoic acid derivatives.

Workflow for the Synthesis of this compound

start 3-Bromobenzoic Acid step1 Protection of Carboxylic Acid (e.g., Esterification) start->step1 MeOH, H₂SO₄ (cat.) step2 Palladium-Catalyzed Cross-Coupling with Methoxymethylating Agent step1->step2 Pd(OAc)₂, Ligand, Base, CH₃OCH₂SnBu₃ step3 Deprotection (Hydrolysis) step2->step3 1. NaOH (aq) 2. HCl (aq) end_product This compound step3->end_product

Caption: A generalized synthetic workflow for this compound.

Procedure:

  • Esterification of 3-Bromobenzoic Acid:

    • To a solution of 3-bromobenzoic acid (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3-bromobenzoate.

  • Methoxymethylation:

    • To a solution of methyl 3-bromobenzoate (1.0 eq) in a suitable solvent such as toluene, add methoxymethyltributyltin (1.2 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., P(o-tolyl)₃, 0.1 eq).

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction to 100 °C and stir until the starting material is consumed (monitor by GC-MS).

    • Cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous KF to remove tin byproducts.

    • Dry the organic layer and concentrate to give the crude methyl 3-(methoxymethyl)benzoate. Purify by column chromatography.

  • Hydrolysis:

    • Dissolve the purified ester in a mixture of THF and water.

    • Add an excess of lithium hydroxide (or sodium hydroxide) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

    • Acidify the reaction mixture with 1M HCl to pH 2-3.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford this compound.

Amidation of this compound

Workflow for Amidation

start This compound step1 Activation of Carboxylic Acid start->step1 SOCl₂ or EDC, HOBt step2 Reaction with Amine step1->step2 R-NH₂, Base end_product N-Substituted-3-(methoxymethyl)benzamide step2->end_product

Caption: General workflow for the amidation of this compound.

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours until the evolution of gas ceases.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.

  • Dissolve the resulting acid chloride in fresh dichloromethane and add it dropwise to a solution of the desired amine (1.1 eq) and a base such as triethylamine (1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify the crude product by recrystallization or column chromatography.

Conclusion and Future Outlook

While direct comparative efficacy data for this compound remains to be fully elucidated in the public domain, a thorough analysis of its structure and the well-documented applications of its analogs strongly suggests its potential as a highly versatile and valuable chemical intermediate. Its unique combination of a reactive carboxylic acid, a moderately lipophilic and hydrogen-bond-accepting methoxymethyl group, and a stable aromatic core makes it an attractive building block for the synthesis of novel pharmaceuticals, agrochemicals, and materials.

The experimental protocols provided herein offer a solid foundation for researchers to begin exploring the synthetic utility of this compound. As more research is conducted and published, a clearer picture of its specific advantages and efficacy in various applications will undoubtedly emerge, solidifying its place in the synthetic chemist's toolbox.

References

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3-(Methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of laboratory reagents extends beyond their application in research and development; it culminates in their safe and environmentally responsible disposal. This guide provides a detailed protocol for the proper disposal of 3-(methoxymethyl)benzoic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined are synthesized from established best practices for chemical waste management and data from closely related compounds, offering a robust framework for your laboratory's safety protocols.

Understanding the Hazard Profile

Key Anticipated Hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2][3][4]

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

  • Environmental Hazards: Benzoic acid is noted as being harmful to aquatic life.[4]

Given these potential hazards, this compound must be treated as a hazardous waste.[5][6] It should never be disposed of down the drain or in regular trash.[5][7][8]

Immediate Safety & Spill Response

Accidents can happen, and a prepared response is critical to mitigating risk.

Personal Protective Equipment (PPE): Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[1][9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[9]

  • Body Protection: A lab coat is essential.[9]

In Case of a Spill:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[8]

  • Ventilate: Ensure the area is well-ventilated.[8]

  • Containment: For a solid spill, carefully sweep or use a HEPA-filter vacuum to collect the material.[8][10] Avoid generating dust.[4][9] For a solution, absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[8][11]

  • Decontamination: Clean the spill area thoroughly with soap and water.[8]

Step-by-Step Disposal Protocol

The guiding principle for chemical waste is that it should be managed from the point of generation.[12]

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound, including the pure compound, solutions, and any contaminated labware (e.g., weigh boats, pipette tips), must be classified as hazardous chemical waste.[5]

  • This waste stream should be segregated from other waste types. Specifically, keep it separate from bases, oxidizing agents, and reactive metals.[8][10][13] Do not mix it with other incompatible wastes.[4]

Step 2: Waste Accumulation and Storage

  • Container: Use a designated, compatible, and leak-proof container for waste collection. The original container is often a good choice if it's in good condition.[13] Ensure the container is kept tightly closed except when adding waste.[5][6][13]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6]

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[6][13] This area should be at or near the point of waste generation and under the control of the laboratory personnel.[6]

Step 3: Arranging for Disposal

  • Once the waste container is full or you no longer intend to generate this waste, contact your institution's Environmental Health and Safety (EHS) department (or equivalent, such as OCRS at Vanderbilt) to arrange for a waste pickup.[5][6]

  • Follow your institution's specific procedures for requesting a waste collection, which typically involves submitting an online form.[5]

Empty Container Disposal: A container that held this compound can be disposed of as regular trash only after it has been triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate from this process must be collected and disposed of as hazardous waste.[5][12] After rinsing, deface or remove all chemical labels from the container before placing it in the trash.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation Point cluster_1 Characterization & Segregation cluster_2 Accumulation & Storage cluster_3 Final Disposal A Generate 3-(methoxymethyl)benzoic Acid Waste B Is it contaminated with This compound? A->B C Treat as Hazardous Waste B->C Yes D Dispose as Non-Hazardous Waste (Follow separate protocol) B->D No E Select Compatible, Labeled Container C->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Container Full or Waste Stream Complete? G->H I Contact EHS for Waste Pickup H->I Yes J Continue Accumulation in SAA H->J No

Caption: Decision workflow for the disposal of this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to this protocol for this compound, researchers can ensure they are not only protecting themselves and their colleagues but also complying with institutional and federal regulations. Always consult your institution's specific waste management guidelines, as they may have additional requirements.

References

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Comprehensive Safety and Handling Guide for 3-(methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 3-(methoxymethyl)benzoic Acid (CAS No. 32194-76-6). As a benzoic acid derivative, this compound requires careful management in a laboratory setting to mitigate potential health risks. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven guidance to ensure a safe and efficient workflow.

Hazard Assessment and Risk Profile

While specific toxicological data for this compound is limited, a robust safety plan can be developed by analyzing the known hazards of structurally similar compounds, such as benzoic acid and its substituted analogs.

Primary Hazards:

  • Skin Irritation: Analogous benzoic acid compounds are known to cause skin irritation.[1][2][3][4] Prolonged contact should be avoided.

  • Serious Eye Damage/Irritation: The most significant risk associated with this class of compounds is the potential for serious eye damage.[1][2][3][5] Direct contact with the eyes can lead to severe irritation or injury.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][4][5][6]

  • Oral Toxicity: The compound is presumed to be harmful if swallowed, based on data from similar molecules.[3][4][5][6]

  • Organ Damage: Prolonged or repeated exposure, particularly through inhalation, may cause damage to organs.[1][2]

Hazard CategoryDescriptionPrimary Exposure Route
Acute Toxicity (Oral) Harmful if swallowed.[3][5][6]Ingestion
Skin Corrosion/Irritation Causes skin irritation.[1][3][6]Dermal Contact
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2][3][6]Ocular Contact
Specific Target Organ Toxicity May cause respiratory irritation.[1][5][6]Inhalation
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[1][2]Inhalation

Engineering Controls: The First Line of Defense

Personal protective equipment should always be used in conjunction with, not as a substitute for, robust engineering controls. The primary objective is to minimize exposure by containing the chemical at its source.

  • Chemical Fume Hood: All weighing, handling, and mixing of this compound, especially in its solid, powdered form, must be conducted inside a certified chemical fume hood.[7] This is critical to prevent the inhalation of dust particles.

  • Ventilation: Ensure the laboratory is well-ventilated to maintain air quality and dilute any fugitive emissions.[3][8]

  • Safety Stations: Eyewash stations and emergency safety showers must be readily accessible and located close to the workstation where the chemical is handled.[1][9]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is contingent on the specific procedures being performed. The following provides a comprehensive guide for minimizing exposure risk.

Hand Protection

Chemical-resistant gloves are mandatory. The choice of glove material depends on the nature of the task and the potential for direct contact.

  • For Incidental Contact (e.g., handling sealed containers, weighing):

    • Recommended: Nitrile rubber gloves (minimum thickness of 0.35 mm).[1]

    • Protocol: Gloves must be inspected for tears or holes before each use. If contact with the chemical occurs, remove the gloves immediately using the proper removal technique (without touching the outer surface) and wash your hands thoroughly.[8] Dispose of contaminated gloves as hazardous waste.[8]

  • For Extended Contact or Immersion (e.g., cleaning spills, synthesis):

    • Recommended: Heavier-duty Butyl rubber (0.5 mm) or Viton® (0.4 mm) gloves offer superior chemical resistance.[1]

    • Causality: These materials have a longer breakthrough time for many organic acids and solvents compared to standard nitrile. It is always advisable to consult the glove manufacturer's compatibility charts for specific chemical resistance data.

Eye and Face Protection

Given the high risk of serious eye damage, robust eye and face protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all work in the laboratory where this chemical is present.[7]

  • Required for Handling: When handling the solid compound or any solutions, tightly sealed chemical safety goggles are mandatory to protect against dust, splashes, and vapors.[1][2]

  • High-Risk Operations: For tasks with a significant risk of splashing or aerosol generation (e.g., heating, sonicating, transferring large volumes), a full-face shield must be worn over chemical safety goggles.[1][7][8]

Body Protection
  • Lab Coat: A flame-resistant lab coat or a chemical-resistant apron should be worn to protect against skin contact and to prevent contamination of personal clothing.[7]

  • Full-Body Suit: For large-scale operations or in the event of a significant spill, a complete suit protecting against chemicals is necessary.[8]

Respiratory Protection

Respiratory protection is typically not required if all handling of the compound is performed within a certified chemical fume hood. However, it becomes essential in specific scenarios:

  • When Required:

    • If a chemical fume hood is not available or malfunctioning.

    • When cleaning up a large spill outside of a fume hood.

    • If dusts are generated in an open environment.[2]

  • Recommended Respirator: A full-face particle respirator with N100 (US) or P3 (EU) filter cartridges is appropriate for protection against dust.[8] If the respirator is the sole means of protection, a full-face supplied-air respirator is recommended.[1][8] All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training.

Procedural Workflow for Safe Handling

This section provides a step-by-step guide for common laboratory manipulations of this compound.

Pre-Use Inspection and Preparation
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood.

  • Don PPE: Put on the required PPE as determined by the PPE Selection Workflow diagram below, starting with a lab coat, followed by eye protection, and finally gloves.

Weighing the Solid Compound
  • Perform all weighing operations on a balance located inside the fume hood or in a ventilated balance enclosure.

  • Handle the container of this compound carefully to avoid generating airborne dust.

  • Use a clean spatula to transfer the desired amount of the solid to a weigh boat or directly into the reaction vessel.

  • Once weighing is complete, securely close the primary container.

  • Clean any residual powder from the spatula and balance using a soft brush or a wipe dampened with 70% ethanol, treating the cleaning materials as contaminated waste.

Dissolving and Transferring
  • Add solvent to the vessel containing the solid compound slowly to avoid splashing.

  • If the solution needs to be transferred, do so carefully, keeping the vessels well within the fume hood.

  • Keep containers tightly closed when not in use to prevent the release of vapors.[1][8]

Operational and Disposal Plan

A systematic approach to cleanup and disposal is crucial for maintaining a safe laboratory environment.

Spill Management
  • Minor Spill (Solid, inside a fume hood):

    • Wearing appropriate PPE, gently sweep up the solid material using a brush and dustpan. Avoid creating dust.[3]

    • Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.[3]

    • Wipe the spill area with a damp cloth, and dispose of the cloth as contaminated waste.

  • Major Spill (Outside a fume hood):

    • Evacuate personnel from the immediate area.[8]

    • Alert laboratory management and the institutional Environmental Health & Safety (EHS) office.

    • Prevent the spill from entering drains.[8]

    • Cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.

Waste Disposal
  • Chemical Waste: All waste containing this compound, whether solid or in solution, must be disposed of as hazardous chemical waste.[10] Do not dispose of it down the drain or in regular trash.

  • Contaminated Materials: All items that have come into direct contact with the chemical, such as gloves, weigh boats, pipette tips, and paper towels, must be collected in a designated hazardous waste container.[8]

  • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent. The first rinse must be collected and disposed of as hazardous waste.[11] Subsequent rinses may also need to be collected depending on local regulations and the toxicity of the compound.[11]

Visualizations

PPE Selection Workflow

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 Required PPE start Identify Experimental Task weighing Weighing Solid or Transferring Small Volumes (<50 mL) start->weighing Low Risk synthesis Active Synthesis or Transferring Large Volumes (>50 mL) start->synthesis Moderate Risk spill Spill Cleanup or High Splash/Aerosol Potential start->spill High Risk ppe_low Minimum PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat ppe_med Standard PPE: - Nitrile Gloves - Chemical Safety Goggles - Lab Coat weighing->ppe_med synthesis->ppe_med ppe_high Maximum PPE: - Heavy-Duty Gloves (Butyl) - Goggles & Face Shield - Lab Coat / Apron - Respirator (if needed) spill->ppe_high caption Fig 1. PPE selection based on task risk level.

Caption: PPE selection workflow based on task-specific risks.

References

  • Redox. (2022, November 14).
  • BenchChem. (2025). Personal protective equipment for handling 3-(2-oxo-2H-chromen-3-yl)benzoic acid.
  • Chem-Supply. (n.d.).
  • Carl ROTH. (n.d.).
  • Central Drug House (P) Ltd. (n.d.).
  • United States Biological. (n.d.). 3-(Methoxymethyl)
  • Fisher Scientific. (2025, December 21).
  • National Center for Biotechnology Information. (n.d.). 4-(Methoxymethyl)benzoic acid. PubChem.
  • Sigma-Aldrich. (n.d.).
  • National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET: SRM 350c Benzoic Acid (Acidimetric Standard).
  • Fisher Scientific. (2024, March 25).
  • ChemScene. (n.d.). This compound.
  • Angene. (n.d.). Benzoic acid, 3-methoxy-4-methyl-, methyl ester SDS.
  • ChemicalBook. (2025, July 19). 4-(METHOXYMETHYL)
  • Biosolve. (2023, June 2).
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.